molecular formula C23H25N5O4S B10779859 PF-06471553

PF-06471553

カタログ番号: B10779859
分子量: 467.5 g/mol
InChIキー: GRXCLNMCJWKTAT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PF-06471553 is a useful research compound. Its molecular formula is C23H25N5O4S and its molecular weight is 467.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

N-(2-cyclobutyltriazol-4-yl)-2-[2-(3-methoxyphenyl)acetyl]-1,3-dihydroisoindole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O4S/c1-32-20-7-2-4-16(10-20)11-23(29)27-14-17-8-9-21(12-18(17)15-27)33(30,31)26-22-13-24-28(25-22)19-5-3-6-19/h2,4,7-10,12-13,19H,3,5-6,11,14-15H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRXCLNMCJWKTAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)N2CC3=C(C2)C=C(C=C3)S(=O)(=O)NC4=NN(N=C4)C5CCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of PF-06471553: A Technical Guide to a Novel Hematopoietic Progenitor Kinase 1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-06471553 is a potent and selective small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells. HPK1 acts as a crucial negative regulator of T-cell activation, thereby dampening anti-tumor immune responses. By inhibiting HPK1, this compound effectively removes this intrinsic brake on the immune system, leading to enhanced T-cell receptor (TCR) signaling, increased cytokine production, and ultimately, a more robust anti-tumor immune response. This document provides an in-depth technical overview of the mechanism of action of this compound, detailing the underlying signaling pathways, quantitative data from key experiments, and the methodologies employed in its preclinical characterization.

Introduction to HPK1: A Key Immune Checkpoint

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical intracellular negative regulator of immune cell function.[1][2] Its expression is primarily restricted to hematopoietic lineages, including T-cells, B-cells, and dendritic cells (DCs).[3] Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates key downstream targets, leading to an attenuation of the T-cell activation signal. This negative feedback loop limits the magnitude and duration of the immune response, a mechanism that can be exploited by tumors to evade immune surveillance. Genetic ablation or pharmacological inhibition of HPK1 has been shown to enhance T-cell activation, cytokine production, and anti-tumor immunity, establishing it as a promising target for cancer immunotherapy.[2][3]

The Molecular Mechanism of Action of this compound

This compound functions as an ATP-competitive inhibitor of the HPK1 kinase domain. By binding to the active site, it prevents the phosphorylation of HPK1's downstream substrates, most notably the adaptor protein SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).

The canonical signaling pathway following TCR activation involves the formation of a complex signaling cascade. A key event in the negative regulation of this pathway is the HPK1-mediated phosphorylation of SLP-76 at the serine 376 residue.[2] This phosphorylation event creates a binding site for the 14-3-3 protein, which leads to the ubiquitination and subsequent proteasomal degradation of SLP-76. The degradation of SLP-76 effectively dismantles the signaling complex and terminates the T-cell activation signal.

This compound, by inhibiting HPK1, prevents the initial phosphorylation of SLP-76 at Ser376. This preserves the integrity of the SLP-76-centered signaling complex, allowing for sustained downstream signaling, which manifests as enhanced T-cell activation and effector functions.

Signaling Pathway Diagram

HPK1_Signaling_Pathway cluster_TCR_Activation T-Cell Receptor Activation cluster_HPK1_Regulation HPK1-Mediated Negative Regulation cluster_Downstream_Signaling Downstream Effector Functions TCR TCR Engagement Lck Lck TCR->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT HPK1 HPK1 LAT->HPK1 Activation SLP76 SLP-76 LAT->SLP76 HPK1->SLP76 pSLP76 p-SLP-76 (Ser376) PLCg1 PLCγ1 Activation SLP76->PLCg1 FourteenThreeThree 14-3-3 pSLP76->FourteenThreeThree Recruits pSLP76->PLCg1 Inhibited Signaling Degradation Proteasomal Degradation FourteenThreeThree->Degradation Leads to Calcium Ca²⁺ Flux PLCg1->Calcium NFAT NFAT Activation Calcium->NFAT IL2 IL-2 Production NFAT->IL2 Proliferation T-Cell Proliferation IL2->Proliferation PF06471553 This compound PF06471553->HPK1 Inhibits

Figure 1: HPK1 Signaling Pathway in T-Cell Activation.

Quantitative Data

While specific quantitative data for this compound is not publicly available in peer-reviewed literature, the following tables represent typical data for a potent and selective HPK1 inhibitor.

Table 1: In Vitro Potency
ParameterValueDescription
HPK1 IC50 < 10 nMConcentration required for 50% inhibition of HPK1 enzymatic activity in a biochemical assay.
HPK1 Ki < 5 nMBinding affinity of the inhibitor to the HPK1 kinase domain.
Table 2: Kinase Selectivity Profile
Kinase% Inhibition @ 1 µMNotes
HPK1 > 99%Target kinase
MAP4K2 (GCK) < 20%High selectivity over a closely related kinase.
MAP4K3 (GLK) < 15%High selectivity.
MAP4K4 (HGK) < 10%High selectivity.
Panel of >300 Kinases < 50% inhibitionDemonstrates broad selectivity across the kinome.
Table 3: Cellular Activity
AssayParameterValue
Jurkat T-Cell IL-2 Production EC50< 100 nM
Primary Human T-Cell IFN-γ Production EC50< 200 nM
T-Cell Proliferation Assay EC50< 250 nM

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of an HPK1 inhibitor like this compound.

In Vitro HPK1 Kinase Assay

Objective: To determine the direct inhibitory activity of the compound on HPK1 enzymatic activity.

Methodology:

  • Reagents: Recombinant human HPK1 enzyme, ATP, a suitable substrate (e.g., Myelin Basic Protein or a specific peptide), kinase buffer, and the test compound.

  • Procedure:

    • The test compound is serially diluted in DMSO and then further diluted in kinase buffer.

    • Recombinant HPK1 enzyme is incubated with the test compound for a predefined period (e.g., 15-30 minutes) at room temperature.

    • The kinase reaction is initiated by the addition of a mixture of ATP and the substrate.

    • The reaction is allowed to proceed for a set time (e.g., 60 minutes) at 30°C.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (32P-ATP), fluorescence-based assays, or luminescence-based assays that measure ATP consumption (e.g., Kinase-Glo®).

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a DMSO control. The IC50 value is determined by fitting the data to a four-parameter logistic equation.

Jurkat T-Cell Activation Assay (IL-2 Measurement)

Objective: To assess the effect of the compound on T-cell activation in a cellular context by measuring the production of Interleukin-2 (IL-2).

Methodology:

  • Cell Line: Jurkat T-cells.

  • Procedure:

    • Jurkat cells are seeded in a 96-well plate.

    • Cells are pre-incubated with serial dilutions of the test compound for a specified time (e.g., 1-2 hours).

    • T-cell activation is stimulated by adding anti-CD3 and anti-CD28 antibodies to the culture medium.

    • The cells are incubated for a further period (e.g., 16-24 hours) to allow for IL-2 production.

    • The cell culture supernatant is collected.

    • The concentration of IL-2 in the supernatant is measured using a standard ELISA (Enzyme-Linked Immunosorbent Assay) kit.

  • Data Analysis: The amount of IL-2 produced at each compound concentration is normalized to the stimulated control (DMSO). The EC50 value is calculated using a non-linear regression model.

Western Blot for Phospho-SLP-76

Objective: To directly measure the inhibition of HPK1-mediated phosphorylation of its downstream target, SLP-76, in a cellular setting.

Methodology:

  • Cell Line: Jurkat T-cells or primary human T-cells.

  • Procedure:

    • Cells are treated with the test compound as described in the Jurkat T-cell activation assay.

    • Following stimulation with anti-CD3/anti-CD28 antibodies for a short period (e.g., 5-15 minutes), the cells are lysed in a buffer containing phosphatase and protease inhibitors.

    • The protein concentration of the cell lysates is determined.

    • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with a primary antibody specific for phosphorylated SLP-76 (Ser376).

    • A corresponding horseradish peroxidase (HRP)-conjugated secondary antibody is used for detection.

    • The signal is visualized using an enhanced chemiluminescence (ECL) substrate.

    • The membrane is then stripped and re-probed with an antibody for total SLP-76 to ensure equal protein loading.

  • Data Analysis: The intensity of the phospho-SLP-76 band is quantified and normalized to the total SLP-76 band intensity.

Mandatory Visualizations

Experimental Workflow for Cellular Assays

Experimental_Workflow cluster_Cell_Culture Cell Preparation cluster_Treatment Compound Treatment & Stimulation cluster_Analysis Downstream Analysis start Seed Jurkat or Primary T-Cells compound Pre-incubate with This compound start->compound stimulate Stimulate with anti-CD3/anti-CD28 compound->stimulate wb Western Blot (p-SLP-76) stimulate->wb Short Incubation (5-15 min) elisa ELISA (IL-2/IFN-γ) stimulate->elisa Long Incubation (16-24 h) prolif Proliferation Assay stimulate->prolif Long Incubation (48-72 h)

Figure 2: Workflow for Cellular Characterization of this compound.
Logical Relationship of Mechanism

Logical_Relationship PF This compound HPK1 HPK1 Kinase Activity PF->HPK1 Inhibition pSLP76 p-SLP-76 (Ser376) Levels HPK1->pSLP76 Decrease TCell_Activation T-Cell Activation pSLP76->TCell_Activation Increase AntiTumor Anti-Tumor Immunity TCell_Activation->AntiTumor Enhancement

Figure 3: Causal Chain of this compound's Anti-Tumor Effect.

Conclusion

This compound represents a promising therapeutic agent in the field of immuno-oncology. Its mechanism of action, centered on the potent and selective inhibition of HPK1, offers a targeted approach to augmenting the body's natural anti-tumor immune response. By preventing the HPK1-mediated negative regulation of T-cell signaling, this compound restores and enhances the ability of T-cells to recognize and eliminate cancer cells. The preclinical data, characterized by robust in vitro and cellular activity, underscore the potential of this compound as a novel cancer immunotherapy. Further investigation into its in vivo efficacy and safety profile is warranted to translate these promising preclinical findings into clinical benefits for patients.

References

PF-06471553: A Selective MGAT3 Inhibitor for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide

This guide provides a comprehensive technical overview of PF-06471553, a potent and selective inhibitor of Monoacylglycerol Acyltransferase 3 (MGAT3). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting MGAT3. This document details the inhibitor's biochemical and cellular activity, selectivity profile, and the experimental methodologies used for its characterization.

Introduction to MGAT3 and this compound

Monoacylglycerol Acyltransferase 3 (MGAT3), an integral membrane enzyme, plays a crucial role in the synthesis of triacylglycerol (TAG) by catalyzing the acylation of both monoacylglycerol (MAG) and diacylglycerol (DAG).[1][2] The inhibition of TAG biosynthetic enzymes is a promising therapeutic strategy for metabolic diseases such as insulin resistance, diabetes, dyslipidemia, and hepatic steatosis.[1][2] this compound, an isoindoline-5-sulfonamide, is the first reported selective small molecule inhibitor of MGAT3, demonstrating high in vitro potency and cellular efficacy.[1][2]

Data Presentation

The following tables summarize the quantitative data for this compound, showcasing its potency and selectivity.

Table 1: In Vitro Potency of this compound
TargetIC50 (nM)
MGAT392
Table 2: Cellular Efficacy of this compound in HEK-293 Cells
ParameterValue (nM)
IC50205
Table 3: In Vitro Selectivity of this compound
EnzymeIC50 (µM)Fold Selectivity over MGAT3
DGAT1>50>543
DGAT2>100>1087
MGAT114.9162
MGAT219.8215

Signaling Pathway and Experimental Workflows

MGAT3 in the N-Glycan Biosynthesis Pathway

MGAT3, also known as N-acetylglucosaminyltransferase-III (GnT-III), is a key enzyme in the N-glycan biosynthesis pathway. It catalyzes the addition of a "bisecting" N-acetylglucosamine (GlcNAc) to the core mannose of N-glycans. This action is significant as the presence of a bisecting GlcNAc can inhibit the action of other glycosyltransferases, thereby regulating the branching of N-glycans. The addition of a bisecting GlcNAc by MGAT3 and the addition of a β1-6 linked GlcNAc by MGAT5 are mutually exclusive.[3]

MGAT3_Pathway cluster_golgi Golgi Apparatus cluster_key Key Oligomannose_N-Glycan Oligomannose N-Glycan Hybrid_N-Glycan Hybrid N-Glycan Oligomannose_N-Glycan->Hybrid_N-Glycan MGAT1 Complex_N-Glycan Complex N-Glycan Hybrid_N-Glycan->Complex_N-Glycan MGAT2 Bisecting_N-Glycan Bisecting N-Glycan Complex_N-Glycan->Bisecting_N-Glycan MGAT3 Branched_N-Glycan Further Branched N-Glycan (Tri/Tetra-antennary) Complex_N-Glycan->Branched_N-Glycan MGAT4/5 This compound This compound This compound->Complex_N-Glycan Inhibits MGAT3 Enzyme Enzyme Substrate Glycan Substrate Inhibitor Inhibitor

Caption: MGAT3's role in N-glycan biosynthesis and its inhibition by this compound.

Experimental Workflow: In Vitro MGAT3 Inhibition Assay

The following diagram illustrates the general workflow for assessing the in vitro inhibitory activity of this compound against MGAT3.

In_Vitro_Workflow Start Start Prepare_Assay_Components Prepare Assay Components: - Recombinant MGAT3 enzyme - Substrates (e.g., MAG, Acyl-CoA) - Assay Buffer Start->Prepare_Assay_Components Compound_Preparation Prepare Serial Dilutions of this compound Start->Compound_Preparation Incubation Incubate Enzyme, Substrates, and this compound Prepare_Assay_Components->Incubation Compound_Preparation->Incubation Reaction_Termination Terminate the Reaction Incubation->Reaction_Termination Detection Detect Product Formation (e.g., Chromatography, Mass Spectrometry) Reaction_Termination->Detection Data_Analysis Analyze Data and Calculate IC50 Detection->Data_Analysis End End Data_Analysis->End

Caption: General workflow for the in vitro MGAT3 inhibition assay.

Experimental Workflow: In Vivo Efficacy Study in hMGAT3 Transgenic Mice

This diagram outlines the workflow for evaluating the in vivo efficacy of this compound in a humanized mouse model.

In_Vivo_Workflow Start Start Animal_Model Utilize hMGAT3 Transgenic Mice Start->Animal_Model Treatment_Groups Establish Treatment Groups: - Vehicle Control - this compound - DGAT1/2 Inhibitors - Combination Animal_Model->Treatment_Groups Dosing Oral Administration of Compounds Treatment_Groups->Dosing Tracer_Administration Administer Deuterium-labeled Glycerol Dosing->Tracer_Administration Sample_Collection Collect Blood/Tissue Samples at Timed Intervals Tracer_Administration->Sample_Collection Lipid_Extraction Extract Lipids from Samples Sample_Collection->Lipid_Extraction Analysis Analyze TAG Incorporation of Labeled Glycerol (e.g., LC-MS/MS) Lipid_Extraction->Analysis Data_Evaluation Evaluate Inhibition of TAG Synthesis Analysis->Data_Evaluation End End Data_Evaluation->End

Caption: Workflow for in vivo evaluation of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro MGAT3 Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human MGAT3.

Materials:

  • Recombinant human MGAT3 enzyme

  • 1-monopalmitoyl-rac-glycerol (MAG)

  • Palmitoyl-CoA

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 5 mM MgCl2 and 1 mg/mL BSA)

  • This compound

  • DMSO (for compound dilution)

  • 96-well plates

  • Scintillation vials and cocktail

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of the this compound stock solution in DMSO to create a concentration gradient.

  • In a 96-well plate, add a small volume of each diluted compound solution. Include a DMSO-only control.

  • Prepare the reaction mixture in the assay buffer containing the MGAT3 enzyme and MAG.

  • Initiate the enzymatic reaction by adding radiolabeled [1-14C]Palmitoyl-CoA to each well.

  • Incubate the plate at 37°C for a specified period (e.g., 30 minutes).

  • Terminate the reaction by adding a stop solution (e.g., a mixture of isopropanol/heptane/water).

  • Extract the lipid products by adding heptane and water, followed by vortexing and centrifugation.

  • Transfer an aliquot of the organic (heptane) phase containing the radiolabeled diacylglycerol (DAG) product to a scintillation vial.

  • Add scintillation cocktail to each vial and quantify the radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

  • Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

Cellular MGAT3 Inhibition Assay in HEK-293 Cells

Objective: To assess the cellular potency of this compound in inhibiting MGAT3 activity in a human cell line.

Materials:

  • HEK-293 cells stably overexpressing human MGAT3

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DGAT1 inhibitor (e.g., PF-04620110)

  • DGAT2 inhibitor (e.g., PF-06424439)

  • [1,3-14C]glycerol

  • Thin-layer chromatography (TLC) plates

  • TLC developing solvent (e.g., hexane/diethyl ether/acetic acid)

  • Phosphorimager or autoradiography film

Procedure:

  • Plate the HEK-293-hMGAT3 cells in 24-well plates and allow them to adhere overnight.

  • Pre-treat the cells with the DGAT1 and DGAT2 inhibitors for a specified time (e.g., 1 hour) to isolate the MGAT3 pathway.

  • Treat the cells with various concentrations of this compound for another specified period (e.g., 1 hour).

  • Add [1,3-14C]glycerol to the cell culture medium and incubate for a further period (e.g., 4 hours) to allow for its incorporation into lipids.

  • Wash the cells with ice-cold PBS and lyse them.

  • Extract the total lipids from the cell lysates using a suitable solvent system (e.g., chloroform/methanol).

  • Dry the lipid extracts and resuspend them in a small volume of solvent.

  • Spot the lipid extracts onto a TLC plate.

  • Develop the TLC plate using the appropriate solvent system to separate the different lipid species (e.g., triacylglycerol, diacylglycerol, phospholipids).

  • Visualize and quantify the radiolabeled triacylglycerol (TAG) spots using a phosphorimager or by autoradiography.

  • Calculate the percent inhibition of [1,3-14C]glycerol incorporation into TAG for each concentration of this compound.

  • Determine the cellular IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

In Vivo Assessment of MGAT3 Inhibition in hMGAT3 Transgenic Mice

Objective: To evaluate the in vivo efficacy of this compound in inhibiting MGAT3-mediated triacylglycerol synthesis in a relevant animal model.

Materials:

  • Transgenic mice expressing human MGAT3 (hMGAT3 mice)

  • Wild-type littermate control mice

  • This compound

  • DGAT1 and DGAT2 inhibitors

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Glycerol-d5 (deuterium-labeled glycerol)

  • LC-MS/MS system

Procedure:

  • Fast the hMGAT3 transgenic mice and wild-type controls overnight.

  • Administer the vehicle, this compound, a combination of DGAT1 and DGAT2 inhibitors, or a combination of all three inhibitors to the respective groups of mice via oral gavage.

  • After a specified pre-treatment time (e.g., 1 hour), administer glycerol-d5 orally to all mice.

  • Collect blood samples at various time points post-glycerol-d5 administration (e.g., 0.5, 1, 2, 4 hours).

  • Euthanize the mice at the final time point and collect liver tissue.

  • Extract total lipids from the plasma and liver homogenates.

  • Analyze the lipid extracts using LC-MS/MS to measure the amount of glycerol-d5 incorporated into triolein (a major TAG species).

  • Calculate the extent of inhibition of glycerol-d5 incorporation into triolein in the treated groups compared to the vehicle-treated group in the hMGAT3 mice.

  • Assess the effect of the treatments in wild-type mice to confirm the specificity for human MGAT3.

Conclusion

This compound is a valuable research tool for elucidating the physiological and pathophysiological roles of MGAT3. Its high potency and selectivity make it a promising lead compound for the development of novel therapeutics for metabolic diseases. The experimental protocols detailed in this guide provide a framework for the further investigation of this compound and other MGAT3 inhibitors.

References

PF-06471553: A Potent and Selective Inhibitor of Monoacylglycerol Acyltransferase 3 (MGAT3)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06471553 is a potent, selective, and orally available small molecule inhibitor of monoacylglycerol acyltransferase 3 (MGAT3).[1][2][3][4] This technical guide provides a comprehensive overview of the function, mechanism of action, and key experimental data related to this compound. It is intended for researchers and professionals in drug development exploring the therapeutic potential of targeting triacylglycerol synthesis pathways.

Core Function and Mechanism of Action

This compound selectively targets and inhibits the enzymatic activity of MGAT3, an integral membrane enzyme involved in the synthesis of triacylglycerol (TAG).[2] MGAT3 catalyzes the acylation of both monoacylglycerol (MAG) and diacylglycerol (DAG) to generate DAG and TAG, respectively.[2] By inhibiting MGAT3, this compound effectively blocks these key steps in the TAG synthesis pathway. This mechanism of action makes it a valuable tool for studying the physiological role of MGAT3 in lipid homeostasis and a potential therapeutic agent for metabolic diseases.[2]

Quantitative Data Summary

The following tables summarize the in vitro potency and selectivity of this compound against MGAT3 and other related acyltransferases.

Table 1: In Vitro Potency of this compound

Target EnzymeIC50 (nM)
MGAT392

Data sourced from MedchemExpress.[1]

Table 2: In Vitro Selectivity of this compound

Target EnzymeIC50 (µM)Fold Selectivity over MGAT3
DGAT1>50>160
DGAT2>100>160
MGAT114.9>160
MGAT219.8>160

Data sourced from MedchemExpress.[1]

Table 3: Cellular Activity of this compound

Cell LineAssayIC50 (nM)
HEK-293Inhibition of human MGAT3 expressed in HEK-293 cells, assessed as the effect on the incorporation of [1,3-14C] glycerol into TAG.205

Data sourced from MedchemExpress.[5]

Experimental Protocols

In Vitro MGAT3 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human MGAT3.

Methodology:

  • Enzyme Preparation: A microsomal fraction containing human MGAT3 is prepared from a suitable expression system (e.g., Sf9 insect cells).

  • Reaction Mixture: The assay is typically performed in a buffer containing a defined concentration of the MGAT3 enzyme, a monoacylglycerol substrate (e.g., 1-monooleoyl-rac-glycerol), and a fatty acyl-CoA donor (e.g., oleoyl-CoA).

  • Inhibitor Addition: this compound is added to the reaction mixture at various concentrations.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of the acyl-CoA substrate and incubated at 37°C for a specified time.

  • Reaction Termination: The reaction is stopped by the addition of a quenching solution.

  • Product Detection: The amount of diacylglycerol or triacylglycerol produced is quantified, often using a radiolabeled substrate and subsequent detection by liquid scintillation counting or by mass spectrometry.

  • Data Analysis: The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular MGAT3 Inhibition Assay

Objective: To assess the potency of this compound in a cellular context.

Methodology:

  • Cell Culture: HEK-293 cells overexpressing human MGAT3 are cultured under standard conditions.

  • Inhibitor Treatment: Cells are pre-incubated with varying concentrations of this compound. To assess the specific contribution of MGAT3, inhibitors of DGAT1 (e.g., PF-04620110) and DGAT2 (e.g., PF-06424439) are also included.[5]

  • Substrate Addition: A radiolabeled precursor for TAG synthesis, such as [1,3-14C] glycerol, is added to the culture medium.[5]

  • Incubation: The cells are incubated for a period to allow for the incorporation of the labeled substrate into TAG.

  • Lipid Extraction: Cellular lipids are extracted using a suitable organic solvent system.

  • Analysis: The extracted lipids are separated by thin-layer chromatography (TLC), and the amount of radiolabeled TAG is quantified.[5]

  • Data Analysis: The IC50 value is determined by analyzing the concentration-dependent inhibition of TAG synthesis.

In Vivo Evaluation in a Humanized Mouse Model

Objective: To evaluate the in vivo efficacy of this compound.

Methodology:

  • Animal Model: A transgenic mouse model expressing the human MOGAT3 gene is used, as rodents do not naturally express this gene.[2]

  • Drug Administration: this compound is administered orally (p.o.) to the hMGAT3 mice.[1] To isolate the effect of MGAT3 inhibition, the compound is often co-administered with DGAT1 and DGAT2 inhibitors.[2]

  • Tracer Administration: A stable isotope-labeled glycerol, such as glycerol-d5, is administered to trace its incorporation into triolein.[1]

  • Sample Collection: Blood or tissue samples are collected at specified time points after drug and tracer administration.

  • Lipid Analysis: The amount of glycerol-d5 incorporated into triolein is quantified using mass spectrometry.

  • Data Analysis: The reduction in labeled triolein in the this compound-treated group compared to the vehicle control group is determined.

Visualizations

Signaling Pathway

MGAT3_Pathway cluster_synthesis Triacylglycerol Synthesis cluster_enzyme Enzymatic Action MAG Monoacylglycerol (MAG) DAG Diacylglycerol (DAG) MAG->DAG Acylation TAG Triacylglycerol (TAG) DAG->TAG Acylation MGAT3 MGAT3 PF06471553 This compound PF06471553->MGAT3 Inhibits

Caption: Inhibition of the MGAT3-mediated triacylglycerol synthesis pathway by this compound.

Experimental Workflow

InVivo_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis hMGAT3_mice hMGAT3 Transgenic Mice Vehicle Vehicle Control Group hMGAT3_mice->Vehicle Randomization Treatment This compound Group hMGAT3_mice->Treatment Randomization Oral_Admin Oral Administration (p.o.) Vehicle->Oral_Admin Treatment->Oral_Admin Tracer_Admin Glycerol-d5 Tracer Administration Oral_Admin->Tracer_Admin Sample_Collection Blood/Tissue Collection Tracer_Admin->Sample_Collection Lipid_Extraction Lipid Extraction Sample_Collection->Lipid_Extraction MS_Analysis Mass Spectrometry (LC-MS/MS) Lipid_Extraction->MS_Analysis Data_Comparison Data Comparison and Efficacy Determination MS_Analysis->Data_Comparison

Caption: Workflow for the in vivo evaluation of this compound in a humanized mouse model.

References

Target Validation of PF-06471553 in Metabolic Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metabolic diseases, including insulin resistance, type 2 diabetes, dyslipidemia, and hepatic steatosis, represent a significant global health challenge. A promising therapeutic strategy involves the inhibition of enzymes in the triacylglycerol (TAG) biosynthetic pathway. This guide focuses on the target validation of PF-06471553, a potent and selective inhibitor of monoacylglycerol acyltransferase 3 (MGAT3), an integral membrane enzyme that plays a key role in the synthesis of diacylglycerol (DAG) and TAG.[1] This document provides a comprehensive overview of the preclinical data supporting MGAT3 as a valid target in metabolic diseases, with a specific focus on the pharmacological profile of this compound. Detailed experimental protocols and visual representations of the underlying biological pathways and experimental workflows are included to facilitate a deeper understanding for research and development professionals.

Introduction: The Role of MGAT3 in Metabolic Disease

Monoacylglycerol acyltransferase (MGAT) enzymes catalyze the acylation of monoacylglycerol to diacylglycerol, a crucial step in the synthesis of triacylglycerols.[2][3][4] There are three known isoforms of MGAT: MGAT1, MGAT2, and MGAT3, each with distinct tissue distributions and physiological roles.[2] While MGAT1 is primarily found in the intestine and MGAT2 in the liver and adipose tissue, MGAT3 has a broader distribution.[2]

Elevated MGAT activity is implicated in the pathophysiology of metabolic disorders. The accumulation of DAG, the product of MGAT activity, has been linked to the development of insulin resistance.[5] Furthermore, increased expression of MGAT genes has been observed in the livers of insulin-resistant human subjects with nonalcoholic fatty liver disease (NAFLD).[5] Specifically, MGAT3 expression is elevated in patients with NAFLD and decreases following weight loss induced by gastric bypass surgery, suggesting a significant role for this isoform in obesity-related hepatic insulin resistance.[3] The inhibition of MGAT3 is therefore a compelling therapeutic strategy to reduce the synthesis of DAG and subsequently TAG, potentially mitigating fat accumulation and improving insulin sensitivity.[2]

Quantitative Data for this compound

This compound (also known as isoindoline-5-sulfonamide 6f) is a potent, selective, and orally available small molecule inhibitor of MGAT3.[1] The key in vitro potency of this compound is summarized in the table below.

CompoundTargetAssay TypeIC50 (nM)SelectivityReference
This compoundHuman MGAT3Biochemical Assay92Selective over other acyltransferases[1]

Experimental Protocols

In Vitro MGAT3 Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human MGAT3.

Principle: The assay measures the enzymatic activity of MGAT3, which catalyzes the transfer of an acyl group from an acyl-CoA donor to a monoacylglycerol substrate to form diacylglycerol. The inhibitory effect of this compound is quantified by measuring the reduction in product formation. A fluorescently-labeled oligosaccharide acceptor can be used for sensitive detection.

Materials:

  • Recombinant human MGAT3 enzyme

  • Monoacylglycerol substrate (e.g., 1-oleoyl-rac-glycerol)

  • Acyl-CoA donor (e.g., oleoyl-CoA)

  • This compound (or other test compounds)

  • Assay Buffer (e.g., Tris-HCl buffer, pH 7.4, containing bovine serum albumin and other necessary co-factors)

  • Detection Reagent (e.g., a fluorescent probe that reacts with the product or a coupled enzyme system)

  • 96- or 384-well microplates

Procedure:

  • Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO).

  • Add the assay buffer to the microplate wells.

  • Add the test compound dilutions to the respective wells. Include vehicle-only controls (for 0% inhibition) and a control without enzyme (for background).

  • Add the MGAT3 enzyme to all wells except the background control.

  • Initiate the enzymatic reaction by adding the monoacylglycerol and acyl-CoA substrates.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period.

  • Stop the reaction by adding a stop solution.

  • Add the detection reagent and measure the signal (e.g., fluorescence) using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Inhibition of Triacylglycerol Synthesis in a Humanized Mouse Model

Objective: To evaluate the in vivo efficacy of this compound in inhibiting the incorporation of a stable isotope-labeled glycerol into triacylglycerol in a relevant animal model.

Rationale: The gene encoding MGAT3 (MOGAT3) is present in higher mammals and humans but not in rodents. Therefore, a transgenic mouse model expressing human MOGAT3 is required to assess the in vivo activity of a human MGAT3 inhibitor.[1]

Animal Model: Transgenic mice expressing the complete human MOGAT3 gene.

Materials:

  • This compound

  • Vehicle for oral administration

  • Deuterium-labeled glycerol (D-glycerol)

  • Inhibitors of diacylglycerol acyltransferases 1 and 2 (DGAT1 and DGAT2)

Procedure:

  • House the human MOGAT3 transgenic mice under standard conditions with ad libitum access to food and water.

  • Administer a combination of DGAT1 and DGAT2 inhibitors to the mice. This is done to isolate the contribution of the MGAT pathway to TAG synthesis.

  • Administer this compound or vehicle orally to the mice.

  • After a predetermined time, administer deuterium-labeled glycerol to the mice.

  • At a specified time point after D-glycerol administration, collect blood and/or tissue samples (e.g., liver).

  • Extract lipids from the collected samples using a standard method (e.g., Folch extraction with chloroform and methanol).

  • Isolate the triacylglycerol fraction from the lipid extract.

  • Analyze the incorporation of deuterium into the glycerol backbone of the TAGs using mass spectrometry (e.g., LC-MS/MS).

  • Compare the level of deuterium incorporation in the TAGs of the this compound-treated group to the vehicle-treated group to determine the extent of in vivo target engagement and inhibition of TAG synthesis.

Visualizations

Signaling and Experimental Diagrams

MGAT3_Pathway MAG Monoacylglycerol (MAG) MGAT3 MGAT3 MAG->MGAT3 AcylCoA Fatty Acyl-CoA AcylCoA->MGAT3 DGAT DGAT1/2 AcylCoA->DGAT DAG Diacylglycerol (DAG) MGAT3->DAG DAG->DGAT TAG Triacylglycerol (TAG) DGAT->TAG Metabolic_Diseases Metabolic Diseases (e.g., NAFLD, Insulin Resistance) TAG->Metabolic_Diseases PF06471553 This compound PF06471553->MGAT3

Caption: The MGAT3-mediated pathway of triacylglycerol synthesis and its inhibition by this compound.

Experimental_Workflow start Start: In Vivo Study animal_model Human MOGAT3 Transgenic Mice start->animal_model dgat_inhibition Administer DGAT1/2 Inhibitors animal_model->dgat_inhibition treatment Oral Administration of This compound or Vehicle dgat_inhibition->treatment tracer Administer Deuterium-labeled Glycerol treatment->tracer sampling Collect Blood and/or Tissue Samples tracer->sampling extraction Lipid Extraction sampling->extraction analysis Mass Spectrometry (LC-MS/MS) extraction->analysis endpoint Endpoint: Quantify Deuterium Incorporation into TAGs analysis->endpoint

Caption: Workflow for the in vivo validation of this compound in a humanized mouse model.

Conclusion

The preclinical data strongly support the validation of MGAT3 as a therapeutic target for metabolic diseases. The selective and potent inhibition of MGAT3 by this compound, demonstrated through both in vitro and in vivo studies, provides a solid foundation for further development. The experimental protocols and workflows detailed in this guide offer a framework for the continued investigation of MGAT3 inhibitors and their potential to address the significant unmet medical needs in the management of metabolic disorders. The availability of a specific chemical tool like this compound and a relevant humanized animal model will be instrumental in further dissecting the physiological role of MGAT3 in lipid homeostasis and its contribution to disease.[1]

References

Investigating the Role of Monoacylglycerol Acyltransferase 3 (MGAT3) with PF-06471553: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoacylglycerol Acyltransferase 3 (MGAT3), also known as MOGAT3, is an integral membrane enzyme that plays a crucial role in lipid metabolism. Specifically, it catalyzes the acylation of monoacylglycerol (MAG) to diacylglycerol (DAG) and can also be involved in the subsequent conversion of DAG to triacylglycerol (TAG).[1][2] This function positions MGAT3 as a key player in the absorption of dietary fats and the regulation of lipid homeostasis. Dysregulation of MGAT3 activity has been implicated in metabolic disorders such as insulin resistance, diabetes, dyslipidemia, and hepatic steatosis.[1][3]

This technical guide provides an in-depth overview of the investigation of MGAT3's role using the potent and selective small molecule inhibitor, PF-06471553.[1][4] The document will detail the function of MGAT3, the characteristics of this compound, quantitative data on its inhibitory effects, and the experimental protocols utilized for its characterization.

MGAT3 Function and Signaling Pathway

MGAT3 is primarily involved in the monoacylglycerol pathway of triacylglycerol synthesis, which is a major route for the absorption of dietary fat in the intestine. The enzyme is an integral component of the endoplasmic reticulum membrane.[5] The gene encoding MGAT3, MOGAT3, is found in higher mammals, including humans, but is a pseudogene in mice.[1][6]

The core function of MGAT3 is to catalyze the following reaction:

2-Monoacylglycerol + Acyl-CoA → 1,2-Diacylglycerol + CoA-SH

This diacylglycerol can then be further acylated to form triacylglycerol. By catalyzing this step, MGAT3 contributes to the overall synthesis of TAG, which is essential for energy storage and transport. Elevated levels of triglycerides are associated with an increased risk of cardiovascular diseases.[2]

MGAT3_Pathway cluster_lumen Intestinal Lumen Dietary TAG Dietary TAG This compound This compound MGAT3 MGAT3 This compound->MGAT3 Chylomicrons Chylomicrons Lymphatics Lymphatics

This compound: A Selective MGAT3 Inhibitor

This compound is a potent, selective, and orally available small molecule inhibitor of MGAT3.[4][7][8] Its discovery has provided a valuable chemical tool to dissect the physiological function of MGAT3 and its role in lipid homeostasis.[1]

Quantitative Data: In Vitro and Cellular Potency of this compound

The inhibitory activity of this compound against MGAT3 and other related enzymes has been quantitatively assessed, demonstrating its high potency and selectivity.

EnzymeIC50 (nM)Selectivity over MGAT3
MGAT3 92 -
MGAT114,900>160-fold
MGAT219,800>215-fold
DGAT1>50,000>540-fold
DGAT2>100,000>1080-fold

Data sourced from MedchemExpress and a 2015 publication on the discovery of this compound.[1][4]

In a cellular context, this compound exhibits inhibitory activity against human MGAT3 expressed in HEK-293 cells with an IC50 of 205 nM.[9]

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of MGAT3 and the effects of its inhibitors. Below are key experimental protocols.

In Vitro MGAT3 Enzyme Assay

This assay is designed to measure the enzymatic activity of MGAT3 in a cell-free system.

Materials:

  • Recombinant human MGAT3 enzyme

  • 2-monooleoylglycerol (substrate)

  • [14C]Oleoyl-CoA (co-substrate, radiolabeled)

  • Assay buffer (e.g., Tris-HCl with appropriate pH and co-factors)

  • This compound or other test compounds

  • Scintillation cocktail and counter

Protocol:

  • Prepare a reaction mixture containing the assay buffer, 2-monooleoylglycerol, and the test compound (this compound) at various concentrations.

  • Initiate the reaction by adding recombinant MGAT3 enzyme.

  • Start the enzymatic reaction by adding [14C]Oleoyl-CoA.

  • Incubate the reaction mixture at 37°C for a defined period.

  • Stop the reaction by adding a quenching solution (e.g., a mixture of chloroform and methanol).

  • Extract the lipids from the reaction mixture.

  • Separate the radiolabeled diacylglycerol product from the unreacted substrates using thin-layer chromatography (TLC).

  • Quantify the amount of radiolabeled diacylglycerol formed using a scintillation counter.

  • Calculate the percentage of inhibition at each concentration of the test compound and determine the IC50 value.

MGAT3_Assay_Workflow Start Start Reaction_Mixture Prepare Reaction Mixture (Buffer, 2-MAG, this compound) Start->Reaction_Mixture Add_Enzyme Add Recombinant MGAT3 Reaction_Mixture->Add_Enzyme Start_Reaction Add [14C]Oleoyl-CoA Add_Enzyme->Start_Reaction Incubate Incubate at 37°C Start_Reaction->Incubate Stop_Reaction Quench Reaction Incubate->Stop_Reaction Lipid_Extraction Extract Lipids Stop_Reaction->Lipid_Extraction TLC Separate Lipids by TLC Lipid_Extraction->TLC Quantify Quantify [14C]DAG TLC->Quantify Analyze Calculate IC50 Quantify->Analyze End End Analyze->End

Cellular MGAT3 Activity Assay

This assay measures the activity of MGAT3 within a cellular environment.

Materials:

  • HEK-293 cells stably expressing human MGAT3

  • Cell culture medium and reagents

  • [1,3-14C]glycerol (radiolabeled precursor)

  • This compound or other test compounds

  • Inhibitors for DGAT1 (e.g., PF-04620110) and DGAT2 (e.g., PF-06424439) to isolate MGAT3 activity

  • Lysis buffer

  • TLC plates and solvent system

  • Phosphorimager or scintillation counter

Protocol:

  • Plate the HEK-293 cells expressing human MGAT3 in multi-well plates and allow them to adhere overnight.

  • Pre-treat the cells with the DGAT1 and DGAT2 inhibitors to block the downstream conversion of DAG to TAG.

  • Treat the cells with various concentrations of this compound.

  • Add [1,3-14C]glycerol to the cell culture medium and incubate for a specific period to allow for its incorporation into lipids.

  • Wash the cells with cold phosphate-buffered saline (PBS) and lyse the cells.

  • Extract the total lipids from the cell lysates.

  • Separate the lipid species (including radiolabeled DAG) by TLC.

  • Visualize and quantify the radiolabeled DAG using a phosphorimager or by scraping the corresponding bands and using a scintillation counter.

  • Determine the cellular IC50 of this compound for MGAT3 inhibition.[9]

In Vivo Studies in a Humanized Mouse Model

Due to the absence of a functional Mogat3 gene in mice, a transgenic mouse model expressing the complete human MOGAT3 gene was developed to evaluate the in vivo effects of this compound.[1]

Experimental Design:

  • Animals: Transgenic mice expressing human MOGAT3 (hMGAT3) and wild-type littermates.

  • Treatment: Oral administration of this compound. To further isolate the effect on MGAT3, a combination of DGAT1 and DGAT2 inhibitors can also be administered.

  • Tracer: Administration of deuterium-labeled glycerol (glycerol-d5) to trace its incorporation into newly synthesized triacylglycerols.

  • Sample Collection: Blood samples are collected at various time points after treatment and tracer administration.

  • Analysis: Plasma lipids are extracted, and the levels of deuterium-labeled triolein are quantified using mass spectrometry.

Expected Outcome: Oral administration of this compound is expected to inhibit the incorporation of deuterium-labeled glycerol into triacylglycerol in the hMGAT3 transgenic mice, demonstrating the in vivo efficacy of the inhibitor.[1] No significant effect is expected in wild-type mice, confirming the specificity of the inhibitor for the human MGAT3 enzyme.

Conclusion

The selective inhibition of MGAT3 by this compound provides a powerful approach to investigate the role of this enzyme in lipid metabolism and its potential as a therapeutic target for metabolic diseases. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the function of MGAT3 and the therapeutic potential of its modulation. The use of a humanized mouse model is a critical tool for translating in vitro findings to a more physiologically relevant in vivo context. Further research in this area will undoubtedly enhance our understanding of lipid homeostasis and may lead to the development of novel treatments for a range of metabolic disorders.

References

No Publicly Available Data on the Discovery and Development of PF-06471553

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive review of scientific literature, clinical trial databases, and patent filings, there is no publicly available information regarding the discovery, development, mechanism of action, or clinical evaluation of a compound designated as PF-06471553.

Extensive searches for "this compound" did not yield any relevant scientific publications, registered clinical trials, or patent applications that would provide the necessary data to construct an in-depth technical guide. The designation "PF" often indicates a compound under development by Pfizer, but in this instance, the specific numerical identifier does not correspond to any publicly disclosed asset.

The lack of information suggests several possibilities:

  • Early-Stage or Discontinued Compound: this compound may be an internal designation for a compound that was terminated in the early stages of discovery or preclinical development and, therefore, never entered the public domain.

  • Incorrect Identifier: The provided designation may contain a typographical error.

  • Confidential Program: The compound may be part of an ongoing, confidential research program that has not yet been disclosed publicly.

Without any source data, it is not possible to fulfill the request for a technical guide, including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows.

Should a different identifier or additional context for this compound become available, a new search can be initiated.

The GCN2-eIF2α-ATF4 Pathway: A Target for PF-06471553 in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06471553 is a potent and selective inhibitor of the General Control Nonderepressible 2 (GCN2) kinase, a critical component of the Integrated Stress Response (ISR). The ISR is a key signaling network that allows cells to adapt to various environmental stresses, including amino acid deprivation, which is a common feature of the tumor microenvironment. By inhibiting GCN2, this compound disrupts this adaptive pathway, leading to anti-tumor effects, particularly in cancers reliant on specific amino acids. This technical guide provides a comprehensive overview of the cellular pathways affected by this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms and experimental workflows.

Introduction to the GCN2 Pathway and this compound

Under conditions of amino acid scarcity, uncharged tRNA accumulates in the cell and binds to the GCN2 kinase, leading to its activation. Activated GCN2 then phosphorylates the alpha subunit of the eukaryotic initiation factor 2 (eIF2α) at Serine 51. This phosphorylation event has a dual effect on protein synthesis: it globally attenuates translation to conserve resources, while paradoxically promoting the translation of specific mRNAs, most notably that of the Activating Transcription Factor 4 (ATF4). ATF4, in turn, orchestrates the expression of a suite of genes involved in amino acid synthesis and transport, thereby helping the cell to cope with the nutrient stress.

Many tumors, due to their rapid proliferation and often poorly vascularized environment, experience amino acid deprivation. They can become dependent on the GCN2-eIF2α-ATF4 pathway for survival, making it an attractive target for therapeutic intervention. This compound (also referred to as GCN2-IN-6 or compound 6d in some literature) is a small molecule inhibitor designed to potently and selectively target GCN2, thereby disrupting this crucial survival pathway in cancer cells.

Quantitative Analysis of this compound Activity

The efficacy of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key quantitative data available for this compound.

Parameter Value Assay Type Reference
GCN2 IC501.8 nMEnzymatic Assay[1]
GCN2 IC509.3 nMCellular Assay[1]
PERK IC500.26 nMEnzymatic Assay[1]
PERK IC50230 nMCellular Assay[1]
Table 1: In Vitro Inhibitory Activity of this compound against GCN2 and PERK kinases.
Model System Treatment Dose Effect Reference
CCRF-CEM XenograftThis compound + Asparaginase3 mg/kg (oral)Suppression of p-GCN2 and ATF4 to basal levels[1]
CCRF-CEM CellsThis compound + AsparaginaseNot SpecifiedSensitizes cells to asparaginase-induced apoptosis[2]
GCN2-WT MEF CellsThis compound + AsparaginaseNot SpecifiedModerate antiproliferative effects[2]
GCN2-KO MEF CellsThis compound + AsparaginaseNot SpecifiedNo antiproliferative effects observed[2]
Table 2: In Vivo and Cellular Efficacy of this compound.

Signaling Pathways Affected by this compound

The primary cellular pathway affected by this compound is the GCN2-mediated Integrated Stress Response. The following diagram illustrates this pathway and the point of intervention by this compound.

GCN2_Pathway cluster_stress Amino Acid Deprivation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Uncharged tRNA Uncharged tRNA GCN2 GCN2 Uncharged tRNA->GCN2 Activates eIF2a eIF2α GCN2->eIF2a Phosphorylates peIF2a p-eIF2α (Ser51) ATF4_mRNA ATF4 mRNA peIF2a->ATF4_mRNA Promotes Translation Global_Translation Global Translation Inhibition peIF2a->Global_Translation Leads to ATF4 ATF4 ATF4_mRNA->ATF4 Target_Genes Target Gene Expression (Amino Acid Synthesis & Transport) ATF4->Target_Genes Upregulates PF06471553 This compound PF06471553->GCN2 Inhibits

GCN2 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the effects of this compound.

GCN2 Kinase Inhibition Assay (Enzymatic)

Objective: To determine the in vitro inhibitory activity of this compound on GCN2 kinase.

Methodology:

  • A recombinant human GCN2 enzyme is used.

  • A kinase reaction buffer is prepared containing ATP and a suitable substrate (e.g., a peptide corresponding to the eIF2α phosphorylation site).

  • This compound is serially diluted to a range of concentrations.

  • The kinase reaction is initiated by adding the GCN2 enzyme to the reaction buffer containing the substrate and varying concentrations of this compound.

  • The reaction is incubated at 30°C for a specified time (e.g., 60 minutes).

  • The amount of phosphorylated substrate is quantified using a suitable detection method, such as a fluorescence-based assay or radiometric assay with [γ-³²P]ATP.

  • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

GCN2_Kinase_Assay start Start prepare Prepare Reagents: - Recombinant GCN2 - Kinase Buffer - ATP & Substrate - this compound dilutions start->prepare reaction Set up Kinase Reaction: Mix GCN2, buffer, substrate, ATP, and this compound prepare->reaction incubate Incubate at 30°C reaction->incubate quantify Quantify Substrate Phosphorylation incubate->quantify calculate Calculate IC50 quantify->calculate end End calculate->end

Workflow for a GCN2 Enzymatic Inhibition Assay.
Cellular Assay for GCN2 Pathway Inhibition

Objective: To assess the ability of this compound to inhibit the GCN2 pathway in a cellular context.

Methodology:

  • Cell Culture: CCRF-CEM (acute lymphoblastic leukemia) cells are cultured in appropriate media.

  • Induction of Amino Acid Stress: Cells are treated with asparaginase to deplete asparagine, thereby activating the GCN2 pathway.

  • Treatment with this compound: Cells are co-treated with asparaginase and varying concentrations of this compound for a specified duration (e.g., 8 hours).

  • Western Blot Analysis:

    • Cell lysates are prepared.

    • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is probed with primary antibodies specific for p-GCN2, p-eIF2α (Ser51), ATF4, and a loading control (e.g., β-actin).

    • The membrane is then incubated with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: The band intensities are quantified, and the levels of phosphorylated proteins and ATF4 are normalized to the loading control.

Cellular_Assay_Workflow start Start culture Culture CCRF-CEM Cells start->culture stress Induce Amino Acid Stress (Asparaginase Treatment) culture->stress treat Treat with this compound stress->treat lyse Prepare Cell Lysates treat->lyse western Western Blot Analysis for: - p-GCN2 - p-eIF2α - ATF4 lyse->western analyze Quantify Protein Levels western->analyze end End analyze->end

Workflow for a Cellular GCN2 Pathway Inhibition Assay.
In Vivo Xenograft Model Efficacy Study

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., NOD-SCID) are used.

  • Tumor Implantation: CCRF-CEM cells are subcutaneously injected into the flanks of the mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment groups.

  • Treatment Administration:

    • One group receives vehicle control.

    • Another group receives this compound (e.g., 0.3-3 mg/kg) via oral gavage.

    • A third group receives asparaginase.

    • A fourth group receives a combination of this compound and asparaginase.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).

  • Pharmacodynamic Analysis: At the end of the study, tumors are excised, and protein lysates are prepared for Western blot analysis of p-GCN2 and ATF4 levels.

  • Data Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to determine the significance of the treatment effects.

Conclusion

This compound is a potent inhibitor of the GCN2 kinase that effectively targets a key survival pathway in cancer cells, particularly under conditions of amino acid stress. The data presented in this guide demonstrate its ability to inhibit GCN2, suppress the downstream signaling cascade involving eIF2α and ATF4, and exert anti-tumor effects in preclinical models. The detailed experimental protocols provide a framework for further investigation and development of GCN2 inhibitors as a promising therapeutic strategy in oncology.

References

In Vitro Characterization of PF-06471553: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06471553 is a potent and selective small molecule inhibitor of Monoacylglycerol O-Acyltransferase 3 (MOGAT3). This document provides a comprehensive in vitro characterization of this compound, detailing its biochemical potency, selectivity against related enzymes, and its impact on downstream cellular signaling pathways. The experimental protocols for the key assays are described to enable replication and further investigation.

Introduction to this compound and its Target, MOGAT3

Monoacylglycerol O-acyltransferase 3 (MOGAT3) is an integral membrane enzyme that plays a crucial role in lipid metabolism. It catalyzes the acylation of monoacylglycerol (MAG) and diacylglycerol (DAG) to synthesize DAG and triacylglycerol (TAG), respectively. MOGAT3 is implicated in the absorption of dietary fats and has been identified as a potential therapeutic target for metabolic diseases.

This compound, an isoindoline-5-sulfonamide derivative, has been identified as a first-in-class selective inhibitor of MOGAT3. Its ability to modulate lipid metabolism through the specific inhibition of this enzyme makes it a valuable tool for research and a potential candidate for therapeutic development.

Quantitative Data Summary

The following tables summarize the key in vitro quantitative data for this compound.

Table 1: In Vitro Potency of this compound against MOGAT3

ParameterValue
Target Enzyme Human MOGAT3
IC50 92 nM
Assay Type Biochemical enzyme activity assay

Table 2: In Vitro Selectivity Profile of this compound

EnzymeIC50 (µM)Selectivity over MOGAT3 (fold)
MGAT1 14.9>160
MGAT2 19.8>215
DGAT1 >50>540
DGAT2 >100>1080

Note: this compound has also been shown to be selective against a broader panel of over 120 other targets, including transporters, receptors, ion channels, and enzymes when tested at a concentration of 10 µM.

Signaling Pathway

MOGAT3 is a key enzyme in the glycerolipid synthesis pathway. Its inhibition by this compound directly impacts the cellular levels of diacylglycerol (DAG), a critical second messenger. Reduced DAG levels subsequently affect the activation of downstream signaling cascades, most notably the Protein Kinase C (PKC) pathway.

MOGAT3_Signaling_Pathway cluster_0 Glycerolipid Synthesis cluster_1 Downstream Signaling MAG Monoacylglycerol (MAG) MOGAT3 MOGAT3 MAG->MOGAT3 Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acyl_CoA->MOGAT3 DAG Diacylglycerol (DAG) MOGAT3->DAG Acylation PF06471553 This compound PF06471553->MOGAT3 Inhibition PKC Protein Kinase C (PKC) DAG->PKC Activation CRAF CRAF PKC->CRAF Activation MEK MEK CRAF->MEK Activation ERK ERK MEK->ERK Activation Downstream Downstream Cellular Responses (e.g., Proliferation, Gene Expression) ERK->Downstream

Figure 1: MOGAT3 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

MOGAT3 In Vitro Enzyme Activity Assay

This protocol describes a biochemical assay to determine the enzymatic activity of MOGAT3 and assess the inhibitory potency of compounds like this compound.

MOGAT3_Assay_Workflow start Start prep_reagents Prepare Reagents (Enzyme, Substrates, Inhibitor) start->prep_reagents incubation Incubate Reaction Mixture (37°C) prep_reagents->incubation stop_reaction Stop Reaction (Add Quenching Solution) incubation->stop_reaction extract_lipids Extract Lipids stop_reaction->extract_lipids tlc Separate Lipids by TLC extract_lipids->tlc quantify Quantify Radiolabeled DAG tlc->quantify analyze Analyze Data (IC50 determination) quantify->analyze end End analyze->end

Figure 2: Workflow for the MOGAT3 in vitro enzyme activity assay.

Materials:

  • Recombinant human MOGAT3 enzyme (e.g., from microsomal preparations of overexpressing cells)

  • sn-2-monooleoylglycerol (Substrate)

  • [14C]Decanoyl-CoA (Radiolabeled substrate)

  • This compound or other test compounds

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 1 mg/mL BSA)

  • Quenching Solution (e.g., Chloroform:Methanol, 2:1 v/v)

  • Silica gel thin-layer chromatography (TLC) plates

  • TLC Developing Solvent (e.g., Hexane:Diethyl Ether:Acetic Acid, 70:30:1 v/v/v)

  • Phosphorimager or liquid scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO.

  • Reaction Setup: In a microcentrifuge tube, add the following in order:

    • Assay Buffer

    • This compound dilution or DMSO (vehicle control)

    • Recombinant MOGAT3 enzyme

    • sn-2-monooleoylglycerol

  • Initiate Reaction: Start the enzymatic reaction by adding [14C]Decanoyl-CoA.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by adding the quenching solution.

  • Lipid Extraction: Vortex the mixture and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.

  • TLC Separation: Spot the extracted lipids onto a silica gel TLC plate. Develop the plate in the TLC developing solvent until the solvent front nears the top.

  • Quantification: Dry the TLC plate and expose it to a phosphor screen. Quantify the radiolabeled diacylglycerol (DAG) spot using a phosphorimager. Alternatively, scrape the corresponding silica area and quantify using a liquid scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

In Vitro Selectivity Assay

This protocol outlines a general method for assessing the selectivity of this compound against other acyltransferase enzymes such as MGAT1, MGAT2, DGAT1, and DGAT2.

Selectivity_Assay_Logic start Define Target Panel (MOGAT3, MGAT1, MGAT2, DGAT1, DGAT2) assay_MOGAT3 Perform MOGAT3 Activity Assay with this compound start->assay_MOGAT3 assay_off_targets Perform Off-Target Enzyme Activity Assays with this compound start->assay_off_targets determine_ic50 Determine IC50 for each enzyme assay_MOGAT3->determine_ic50 assay_off_targets->determine_ic50 calculate_selectivity Calculate Selectivity Ratios (IC50_off-target / IC50_MOGAT3) determine_ic50->calculate_selectivity end Report Selectivity Profile calculate_selectivity->end

Figure 3: Logical flow for determining the selectivity of this compound.

Principle: The selectivity of this compound is determined by comparing its inhibitory potency (IC50) against MOGAT3 to its potency against a panel of related enzymes. The assays for the other acyltransferases are performed using similar principles to the MOGAT3 assay, with specific substrates and optimized conditions for each enzyme.

General Procedure:

  • Enzyme and Substrate Preparation: Obtain recombinant enzymes for each target (MGAT1, MGAT2, DGAT1, DGAT2) and their respective specific substrates.

  • Assay Adaptation: For each enzyme, adapt the in vitro activity assay protocol described in section 4.1. This may involve using different specific substrates (e.g., diacylglycerol for DGATs) and optimizing buffer conditions and incubation times.

  • IC50 Determination: Determine the IC50 value of this compound for each of the off-target enzymes using a similar serial dilution and data analysis method as for MOGAT3.

  • Selectivity Calculation: Calculate the selectivity fold for each off-target enzyme by dividing its IC50 value by the IC50 value of MOGAT3.

Conclusion

This compound is a highly potent and selective inhibitor of MOGAT3 in vitro. Its mechanism of action involves the direct inhibition of MOGAT3 enzymatic activity, leading to a reduction in diacylglycerol synthesis and subsequent modulation of downstream signaling pathways, including the PKC/CRAF/MEK/ERK cascade. The detailed protocols provided herein serve as a guide for the continued investigation of this compound and the broader role of MOGAT3 in cellular physiology and disease.

In-Depth Technical Guide: PF-06471553 and its Effects on Triacylglycerol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of PF-06471553, a potent and selective inhibitor of Monoacylglycerol Acyltransferase 3 (MGAT3). It details the compound's mechanism of action in the context of triacylglycerol (TAG) synthesis, presenting key quantitative data from in vitro and in vivo studies. This document includes detailed experimental methodologies for crucial assays and visual representations of the relevant biological pathways and experimental workflows to support further research and development in metabolic diseases.

Introduction: Triacylglycerol Synthesis and the Role of MGAT3

Triacylglycerol (TAG) is the primary form of energy storage in eukaryotes. Its synthesis is a multistep process involving several key enzymes. While the Kennedy pathway, which utilizes glycerol-3-phosphate, is the canonical route for TAG synthesis, an alternative pathway involving the acylation of monoacylglycerol (MAG) also plays a significant role, particularly in the intestine for the absorption of dietary fats.

Monoacylglycerol Acyltransferase 3 (MGAT3) is an integral membrane enzyme that participates in the monoacylglycerol pathway. It catalyzes the conversion of monoacylglycerol to diacylglycerol (DAG) and can also further acylate DAG to produce TAG.[1] Due to its role in lipid metabolism, MGAT3 has emerged as a potential therapeutic target for metabolic disorders such as non-alcoholic fatty liver disease (NAFLD), insulin resistance, and dyslipidemia.[2]

This compound: A Selective MGAT3 Inhibitor

This compound has been identified as a potent, selective, and orally available small molecule inhibitor of MGAT3.[2] Its discovery provides a valuable tool for elucidating the physiological functions of MGAT3 and for exploring its therapeutic potential.

In Vitro Efficacy and Selectivity

This compound demonstrates high potency in inhibiting MGAT3 activity. The selectivity of this compound is a critical attribute, ensuring that its effects are primarily mediated through the inhibition of MGAT3, thus minimizing off-target activities.

Table 1: In Vitro Inhibitory Activity of this compound

Target EnzymeIC50 (nM)
MGAT3 92
DGAT1>50,000
DGAT2>100,000
MGAT114,900
MGAT219,800

Data sourced from MedchemExpress.[2]

Mechanism of Action: Inhibition of the Monoacylglycerol Pathway

This compound exerts its effect on triacylglycerol synthesis by directly inhibiting the enzymatic activity of MGAT3. This disrupts the monoacylglycerol pathway, which contributes to the overall cellular pool of diacylglycerol and triacylglycerol.

MGAT3_Pathway cluster_ER Endoplasmic Reticulum Lumen cluster_Enzyme cluster_Inhibitor MAG Monoacylglycerol MGAT3 MGAT3 MAG->MGAT3 Substrate DAG Diacylglycerol DAG->MGAT3 Substrate TAG Triacylglycerol Acyl_CoA Acyl-CoA Acyl_CoA->MGAT3 Acyl_CoA2 Acyl-CoA Acyl_CoA2->MGAT3 MGAT3->DAG Product MGAT3->TAG Product PF06471553 This compound PF06471553->MGAT3 Inhibition

Figure 1: Inhibition of MGAT3 by this compound in the monoacylglycerol pathway.

In Vivo Effects on Triacylglycerol Synthesis

The inhibitory effect of this compound on triacylglycerol synthesis has been demonstrated in a humanized mouse model. Due to the absence of the MOGAT3 gene in rodents, a transgenic mouse model expressing human MOGAT3 was utilized to evaluate the in vivo efficacy of the compound.[2]

Key In Vivo Study

In a study involving these humanized MGAT3 mice (hMGAT3), oral administration of this compound resulted in the inhibition of triacylglycerol synthesis.[2] To isolate the effect of MGAT3 inhibition, the study was conducted in the presence of inhibitors for Diacylglycerol Acyltransferase 1 (DGAT1) and Diacylglycerol Acyltransferase 2 (DGAT2), the enzymes responsible for the final step of the Kennedy pathway.[2]

Table 2: In Vivo Study Parameters for this compound

ParameterValue
Animal Model Humanized MGAT3 (hMGAT3) mice
Compound This compound
Dosage 200 mg/kg
Route of Administration Oral (p.o.)
Co-administered Agents DGAT1 and DGAT2 inhibitors
Endpoint Measured Inhibition of deuterium-labeled glycerol incorporation into triolein

Data sourced from MedchemExpress.[2]

Experimental Protocols

In Vitro MGAT3 Inhibition Assay (General Protocol)

This protocol outlines a general method for assessing the inhibitory activity of compounds like this compound against MGAT3.

Materials:

  • Recombinant human MGAT3 enzyme

  • Monoacylglycerol (e.g., 1-oleoyl-rac-glycerol)

  • Acyl-CoA (e.g., [1-14C]oleoyl-CoA)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 1 mg/mL BSA)

  • This compound or other test compounds dissolved in DMSO

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, MGAT3 enzyme, and monoacylglycerol substrate.

  • Add this compound at various concentrations (typically in a serial dilution) to the reaction mixture. Include a vehicle control (DMSO).

  • Pre-incubate the mixture for a specified time (e.g., 15 minutes) at 37°C.

  • Initiate the reaction by adding [1-14C]oleoyl-CoA.

  • Incubate the reaction for a defined period (e.g., 30 minutes) at 37°C.

  • Stop the reaction by adding a quenching solution (e.g., a mixture of chloroform and methanol).

  • Extract the lipids and separate them using thin-layer chromatography (TLC).

  • Identify the radiolabeled diacylglycerol and/or triacylglycerol spots.

  • Scrape the spots into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

InVitro_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reaction_Mix Prepare Reaction Mixture (Buffer, MGAT3, MAG) Add_Inhibitor Add this compound to Mixture Reaction_Mix->Add_Inhibitor Inhibitor_Prep Prepare this compound Dilutions Inhibitor_Prep->Add_Inhibitor Pre_Incubate Pre-incubate at 37°C Add_Inhibitor->Pre_Incubate Add_Substrate Add [14C]oleoyl-CoA Pre_Incubate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Lipid_Extraction Lipid Extraction Stop_Reaction->Lipid_Extraction TLC Thin-Layer Chromatography Lipid_Extraction->TLC Quantification Scintillation Counting TLC->Quantification IC50_Calc IC50 Calculation Quantification->IC50_Calc

Figure 2: Workflow for the in vitro MGAT3 inhibition assay.

In Vivo Triacylglycerol Synthesis Assay using Deuterium-Labeled Glycerol (General Protocol)

This protocol describes a general method for measuring the rate of triacylglycerol synthesis in vivo using a stable isotope tracer.

Materials:

  • Humanized MGAT3 mice

  • Deuterium-labeled glycerol (e.g., D5-glycerol)

  • This compound

  • Vehicle for oral administration

  • DGAT1 and DGAT2 inhibitors (if required)

  • Anesthetic

  • Blood collection supplies

  • Tissue collection supplies

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Acclimatize the humanized MGAT3 mice to the experimental conditions.

  • Administer this compound (e.g., 200 mg/kg) or vehicle orally to the mice.

  • If required, co-administer DGAT1 and DGAT2 inhibitors.

  • After a specified time to allow for compound absorption, administer a bolus of deuterium-labeled glycerol.

  • Collect blood samples at various time points post-glycerol administration.

  • At the end of the experiment, euthanize the mice and collect relevant tissues (e.g., liver, intestine).

  • Extract lipids from the plasma and tissue samples.

  • Analyze the lipid extracts by LC-MS to determine the incorporation of deuterium into the glycerol backbone of triacylglycerol species (e.g., triolein).

  • Calculate the rate of triacylglycerol synthesis and the percentage of inhibition by this compound.

InVivo_Workflow cluster_treatment Animal Treatment cluster_sampling Sample Collection cluster_analysis Analysis Acclimatize Acclimatize hMGAT3 Mice Administer_Compound Oral Administration of This compound or Vehicle Acclimatize->Administer_Compound Administer_Tracer Administer D5-Glycerol Administer_Compound->Administer_Tracer Blood_Collection Serial Blood Sampling Administer_Tracer->Blood_Collection Tissue_Harvest Euthanasia and Tissue Collection Blood_Collection->Tissue_Harvest Lipid_Extraction Lipid Extraction from Plasma and Tissues Tissue_Harvest->Lipid_Extraction LCMS_Analysis LC-MS Analysis of Labeled Triacylglycerol Lipid_Extraction->LCMS_Analysis Data_Analysis Calculate Synthesis Rate and % Inhibition LCMS_Analysis->Data_Analysis

Figure 3: Workflow for the in vivo triacylglycerol synthesis assay.

Conclusion

This compound is a valuable research tool for investigating the role of MGAT3 in triacylglycerol synthesis and overall lipid homeostasis. Its high potency and selectivity make it a suitable candidate for further preclinical and potentially clinical development for the treatment of metabolic diseases. The experimental protocols and data presented in this guide provide a foundation for researchers to design and execute further studies to fully characterize the therapeutic potential of inhibiting MGAT3.

References

Methodological & Application

Application Notes and Protocols for PF-06471553 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document aims to provide detailed application notes and protocols for the experimental use of PF-06471553 in cell culture. However, a comprehensive search of publicly available scientific literature, patent databases, and chemical repositories has yielded no specific information on the biological activity, mechanism of action, or established cell culture protocols for this compound. While the chemical structure of this compound, N-(2-cyclobutyl-1,2,3-triazol-4-yl)-2-(2-(3-methoxyphenyl)acetyl)isoindoline-5-sulfonamide, is known, there is no associated biological data to support the creation of detailed experimental protocols or to define its signaling pathways.

Introduction

This compound is a chemical entity with a defined structure. Based on its structural motifs, which include isoindoline, sulfonamide, and triazole groups, it is plausible that this compound may exhibit biological activity. Compounds containing these moieties have been reported to possess a wide range of pharmacological effects, including but not limited to, anticancer and enzyme inhibitory activities.

However, without specific experimental data for this compound, any proposed protocol or pathway analysis would be purely speculative and not based on scientific evidence. The core requirements of providing quantitative data summaries, detailed experimental protocols, and signaling pathway diagrams cannot be fulfilled at this time due to the lack of available information.

General Recommendations for Investigating a Novel Compound in Cell Culture

For researchers who have access to this compound and wish to investigate its properties, a general workflow for characterizing a novel compound in cell culture is outlined below. This is a generalized approach and should be adapted based on the specific research question.

Compound Preparation and Storage
  • Solubility Testing: Determine the solubility of this compound in common laboratory solvents such as DMSO, ethanol, and aqueous buffers.

  • Stock Solution Preparation: Prepare a high-concentration stock solution in a suitable solvent (e.g., 10 mM in DMSO).

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Initial Cytotoxicity Screening
  • Cell Line Selection: Choose a panel of relevant cell lines based on the therapeutic area of interest (e.g., cancer cell lines, normal cell lines).

  • Assay: Perform a dose-response cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo®) to determine the concentration range over which the compound affects cell viability.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value for each cell line.

Target Identification and Mechanism of Action Studies
  • Based on the results of the initial screening and any structural similarities to known drugs, formulate hypotheses about the compound's potential target and mechanism of action.

  • Target-Based Assays: If a potential target is identified, perform in vitro assays to confirm binding and functional inhibition (e.g., kinase assays, receptor binding assays).

  • Pathway Analysis: Use techniques such as Western blotting, qPCR, or reporter assays to investigate the effect of the compound on key signaling pathways.

Experimental Workflow for a Novel Compound

Below is a generalized experimental workflow for characterizing an unknown compound like this compound.

experimental_workflow cluster_prep Compound Preparation cluster_screening Initial Screening cluster_moa Mechanism of Action cluster_validation In Vivo Validation solubility Solubility Testing stock Stock Solution Preparation solubility->stock storage Aliquoting and Storage stock->storage cell_selection Cell Line Selection storage->cell_selection cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) cell_selection->cytotoxicity_assay ic50 IC50 Determination cytotoxicity_assay->ic50 target_id Hypothesize Target ic50->target_id in_vitro_assays In Vitro Target Assays target_id->in_vitro_assays pathway_analysis Signaling Pathway Analysis target_id->pathway_analysis animal_model Animal Model Selection in_vitro_assays->animal_model pathway_analysis->animal_model efficacy_studies Efficacy Studies animal_model->efficacy_studies

Caption: A generalized workflow for the characterization of a novel experimental compound.

Conclusion

The creation of detailed, specific application notes and protocols for this compound is not possible due to the absence of publicly available data on its biological effects. Researchers in possession of this compound are encouraged to perform the foundational experiments outlined in the general recommendations to characterize its activity. As data on this compound becomes available in the scientific domain, this document can be updated to reflect those findings.

Application Notes and Protocols for the Use of Isoindoline Sulfonamide Derivatives in a Mouse Cancer Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific in vivo application data for the compound PF-06471553 is not publicly available. The following application notes and protocols are based on generalized procedures for evaluating novel isoindoline sulfonamide derivatives in a preclinical mouse xenograft model for cancer research. These guidelines should be adapted based on the specific properties of the compound and the research objectives.

Introduction

Isoindoline sulfonamide derivatives are a class of chemical compounds that have garnered significant interest in drug discovery due to their diverse biological activities.[1][2] Members of this class have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[3][4][5] This document provides a detailed guide for the preclinical evaluation of a novel isoindoline sulfonamide derivative, herein referred to as "Compound X" (as a proxy for this compound), in a mouse xenograft model of cancer.

The protocols outlined below cover essential stages of in vivo testing, including formulation, pharmacokinetic analysis, and efficacy studies. The objective is to provide a comprehensive framework for researchers to assess the therapeutic potential of new chemical entities within this class.

Potential Mechanism of Action

While the precise mechanism of this compound is unknown, related sulfonamide derivatives have been shown to exert their anticancer effects through various mechanisms, including:

  • Tubulin Polymerization Inhibition: Some sulfonamides disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[6][7]

  • Enzyme Inhibition: This class of compounds has been shown to inhibit various enzymes implicated in cancer progression, such as carbonic anhydrases, matrix metalloproteinases (MMPs), and tyrosine kinases.[3][8]

  • Cell Cycle Arrest: Induction of cell cycle arrest, often at the G1 phase, is another mechanism by which these compounds can inhibit tumor growth.[3][9]

A hypothetical signaling pathway for a sulfonamide derivative targeting microtubule polymerization is depicted below.

cluster_cell Cancer Cell Compound_X Compound X Tubulin αβ-Tubulin Dimers Compound_X->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Compound_X->Microtubules Inhibits Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Forms Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Hypothetical signaling pathway of Compound X.

Data Presentation: Summary of Preclinical Data

Effective data management and clear presentation are crucial for evaluating the potential of a new compound. The following tables provide a template for summarizing key quantitative data from in vivo mouse studies.

Table 1: Pharmacokinetic Parameters of Compound X in Mice

ParameterRoute of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng*h/mL)Half-life (t1/2) (h)
Compound X Intravenous (IV)515000.2535004.2
Oral (PO)208002.045005.5
Vehicle Control IV / PON/AN/AN/AN/AN/A

Table 2: In Vivo Efficacy of Compound X in a Human Tumor Xenograft Model

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control N/ADaily (PO)1500 ± 2500+ 5%
Compound X 25Daily (PO)800 ± 15046.7- 2%
50Daily (PO)450 ± 10070.0- 5%
Positive Control VariesVaries300 ± 8080.0- 8%

Experimental Protocols

The following are detailed protocols for the in vivo evaluation of Compound X. All animal procedures should be performed in accordance with institutional guidelines and regulations.

Animal Models

For xenograft studies, immunodeficient mice such as NOD/SCID or athymic nude mice are commonly used.[6][10]

Formulation of Compound X

Objective: To prepare a sterile and stable formulation of Compound X for in vivo administration.

Materials:

  • Compound X powder

  • Solubilizing agent (e.g., DMSO, PEG400, Solutol HS 15)

  • Vehicle (e.g., sterile saline, phosphate-buffered saline (PBS), 5% dextrose solution)

  • Sterile vials, syringes, and filters (0.22 µm)

Protocol:

  • Determine the desired concentration of Compound X for dosing.

  • In a sterile vial, dissolve the required amount of Compound X powder in a minimal amount of the chosen solubilizing agent.

  • Gently warm and vortex the mixture to ensure complete dissolution.

  • Slowly add the vehicle to the dissolved compound while stirring to reach the final desired concentration.

  • Visually inspect the solution for any precipitation. If precipitation occurs, the formulation may need to be optimized.

  • Sterile-filter the final formulation through a 0.22 µm syringe filter into a sterile vial.

  • Store the formulation according to its stability profile (e.g., at 4°C, protected from light).

Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic profile of Compound X in mice.

Start Start Dosing Administer Compound X (IV and PO cohorts) Start->Dosing Blood_Collection Collect blood samples at specified time points Dosing->Blood_Collection Plasma_Separation Separate plasma by centrifugation Blood_Collection->Plasma_Separation Sample_Analysis Analyze plasma samples by LC-MS/MS Plasma_Separation->Sample_Analysis Data_Analysis Calculate PK parameters (Cmax, Tmax, AUC, t1/2) Sample_Analysis->Data_Analysis End End Data_Analysis->End Start Start Cell_Implantation Implant human tumor cells subcutaneously into mice Start->Cell_Implantation Tumor_Growth Allow tumors to grow to a palpable size Cell_Implantation->Tumor_Growth Randomization Randomize mice into treatment groups Tumor_Growth->Randomization Treatment Administer Compound X, vehicle, or positive control Randomization->Treatment Monitoring Monitor tumor volume and body weight Treatment->Monitoring Endpoint Euthanize mice at predefined endpoint Monitoring->Endpoint Data_Analysis Analyze tumor growth inhibition and toxicity Endpoint->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for PF-06471553 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06471553 is a potent and selective small molecule inhibitor of monoacylglycerol acyltransferase 3 (MGAT3).[1] MGAT3 is an integral membrane enzyme that plays a role in the synthesis of triacylglycerol (TAG) by catalyzing the acylation of both monoacylglycerol (MAG) and diacylglycerol (DAG).[2][3][4] This pathway is significant in lipid homeostasis and has been identified as a potential therapeutic target for metabolic diseases.[2][3][4] Notably, the gene encoding MGAT3 (MOGAT3) is present in higher mammals, including humans, but is absent in rodents.[2][3][4][5] This genetic difference necessitates the use of specialized animal models, such as transgenic mice expressing human MOGAT3, for in vivo evaluation of this compound.[2][3][4][5]

These application notes provide a summary of the available data on the dosage and administration of this compound in preclinical in vivo studies, along with relevant protocols and diagrams to guide researchers in designing their experiments.

Data Presentation

In Vitro Potency and Selectivity of this compound
TargetIC₅₀ (nM)Selectivity vs. MGAT3
MGAT3 92 -
MGAT114,900>160-fold
MGAT219,800>215-fold
DGAT1>50,000>540-fold
DGAT2>100,000>1080-fold

Table 1: In vitro inhibitory activity of this compound against various acyltransferases. Data sourced from MedchemExpress.[1]

In Vivo Study Parameters for this compound
Animal ModelDosageAdministration RouteDosing FrequencyCombination AgentsStudy EndpointReference
Transgenic mice expressing human MOGAT3Not specifiedOralNot specifiedDGAT1 and DGAT2 inhibitorsInhibition of deuterium-labeled glycerol incorporation into TAGHuard et al. (2015)[2][3][4]
Patient-Derived Xenograft (PDX) mice (BRAFV600E-mutant metastatic colorectal cancer)50 mg/kgOral gavageDailyEncorafenib (20 mg/kg, daily, oral) and Cetuximab (20 mg/kg, twice weekly, i.p.)Tumor growth inhibition, Diacylglycerol (DAG) levels in tumor tissuesVarghese et al. (2024)[6]

Table 2: Summary of reported in vivo studies utilizing this compound.

Experimental Protocols

Protocol 1: Evaluation of this compound in a Humanized Mouse Model of Lipid Metabolism

This protocol is based on the methodology described by Huard et al. (2015).

Objective: To assess the in vivo efficacy of this compound in inhibiting MGAT3 activity in a relevant animal model.

Animal Model: Transgenic mice expressing the complete human MOGAT3 gene. Wild-type littermates should be used as controls.

Materials:

  • This compound

  • Selective DGAT1 inhibitor (e.g., PF-04620110)

  • Selective DGAT2 inhibitor (e.g., PF-06424439)

  • Vehicle for oral administration (e.g., 0.5% methylcellulose in water)

  • Deuterium-labeled glycerol (glycerol-d5)

  • Lipid source for oral gavage (e.g., corn oil)

Procedure:

  • Animal Acclimatization: House the transgenic and wild-type mice in a controlled environment for at least one week prior to the experiment.

  • Inhibitor Preparation: Prepare a formulation of this compound, the DGAT1 inhibitor, and the DGAT2 inhibitor in the chosen vehicle. The exact concentrations will need to be optimized based on the desired dosage.

  • Animal Dosing:

    • Administer the inhibitor cocktail or vehicle to the mice via oral gavage.

    • The rationale for the co-administration of DGAT1 and DGAT2 inhibitors is to block the parallel pathways of TAG synthesis, thereby isolating the contribution of the MGAT3 pathway.

  • Lipid and Tracer Administration: Following inhibitor administration (time interval to be optimized), administer an oral bolus of a lipid source (e.g., corn oil) containing deuterium-labeled glycerol.

  • Sample Collection: Collect blood samples at various time points post-lipid challenge.

  • Analysis:

    • Extract lipids from the plasma samples.

    • Analyze the incorporation of deuterium-labeled glycerol into triacylglycerol (TAG) using mass spectrometry.

  • Data Interpretation: A significant reduction in the incorporation of labeled glycerol into TAG in the transgenic mice treated with this compound compared to vehicle-treated controls would indicate in vivo inhibition of human MGAT3. No effect is expected in wild-type mice.

Protocol 2: Evaluation of this compound in a Colorectal Cancer Xenograft Model

This protocol is adapted from the study by Varghese et al. (2024).[6]

Objective: To investigate the anti-tumor efficacy of this compound in combination with standard-of-care agents in a preclinical cancer model.

Animal Model: Immunocompromised mice (e.g., nude mice) bearing patient-derived xenografts (PDXs) of BRAFV600E-mutant metastatic colorectal cancer.

Materials:

  • This compound

  • Encorafenib

  • Cetuximab

  • Vehicle for oral gavage (e.g., Phosphate-Buffered Saline - PBS)

  • Vehicle for intraperitoneal (i.p.) injection

Procedure:

  • Xenograft Establishment: Implant tumor fragments from a BRAFV600E-mutant colorectal cancer PDX line subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size, randomize the mice into treatment groups.

  • Treatment Administration:

    • This compound: Administer 50 mg/kg daily via oral gavage.

    • Encorafenib: Administer 20 mg/kg daily via oral gavage.

    • Cetuximab: Administer 20 mg/kg twice weekly via intraperitoneal injection.

    • Control Groups: Include vehicle-treated and single-agent treated groups for comparison.

  • Monitoring:

    • Measure tumor volume with calipers at regular intervals (e.g., every 3 days).

    • Monitor the body weight and overall health of the mice.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight.

    • Perform downstream analyses on tumor tissue, such as measuring diacylglycerol (DAG) levels, to assess the pharmacodynamic effects of this compound.

Mandatory Visualizations

Signaling Pathway of Triacylglycerol (TAG) Synthesis

TAG_Synthesis_Pathway cluster_0 Monoacylglycerol (MAG) Pathway cluster_1 Glycerol-3-Phosphate (G3P) Pathway MAG MAG DAG_from_MAG Diacylglycerol (DAG) MAG->DAG_from_MAG MGAT3 (inhibited by this compound) TAG_from_MAG Triacylglycerol (TAG) DAG_from_MAG->TAG_from_MAG DGAT1/2 G3P Glycerol-3-P LPA Lysophosphatidic Acid G3P->LPA GPAT PA Phosphatidic Acid LPA->PA AGPAT DAG_from_G3P Diacylglycerol (DAG) PA->DAG_from_G3P PAP TAG_from_G3P Triacylglycerol (TAG) DAG_from_G3P->TAG_from_G3P DGAT1/2

Caption: Simplified pathways of triacylglycerol (TAG) synthesis, highlighting the role of MGAT3.

Experimental Workflow for In Vivo Efficacy Study in Humanized Mice

Experimental_Workflow Start Start Animal_Model hMOGAT3 Transgenic & Wild-Type Mice Start->Animal_Model Grouping Randomize into Vehicle & Treatment Groups Animal_Model->Grouping Dosing Oral Gavage: Vehicle or this compound + DGAT1/2i Grouping->Dosing Challenge Oral Gavage: Corn Oil + Glycerol-d5 Dosing->Challenge Sampling Blood Collection at Timed Intervals Challenge->Sampling Analysis LC-MS/MS Analysis of Labeled TAG Sampling->Analysis Endpoint Endpoint Analysis->Endpoint Assess Inhibition of TAG Synthesis

Caption: Workflow for evaluating this compound efficacy in transgenic mice.

Logical Relationship in Combination Therapy for Colorectal Cancer

Combination_Therapy_Logic BRAF_Mutation BRAFV600E Mutation in CRC Resistance Acquired Resistance to Encorafenib/Cetuximab BRAF_Mutation->Resistance MOGAT3_Upregulation Upregulation of MOGAT3 Resistance->MOGAT3_Upregulation DAG_Accumulation Increased Diacylglycerol (DAG) MOGAT3_Upregulation->DAG_Accumulation PKC_Signaling Activation of PKCα-CRAF-MEK-ERK Pathway DAG_Accumulation->PKC_Signaling Tumor_Growth Tumor Progression PKC_Signaling->Tumor_Growth PF06471553 This compound (MGAT3 Inhibition) Block_DAG Reduction of DAG Levels PF06471553->Block_DAG Block_DAG->PKC_Signaling Inhibits

Caption: Rationale for using this compound to overcome drug resistance in colorectal cancer.

References

Application Notes and Protocols for Solubilizing PF-06471553 in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06471553 is a small molecule compound with potential applications in various in vitro biological assays. A critical challenge in working with this and many other small molecule compounds is their typically low aqueous solubility. This can lead to issues such as compound precipitation in aqueous assay buffers, inaccurate concentration measurements, and consequently, unreliable and irreproducible experimental results. These application notes provide detailed protocols and best practices for the effective solubilization of this compound to ensure its bioavailability and stability in a variety of in vitro experimental settings.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. The calculated XLogP3 value of 2.3 suggests a degree of lipophilicity, which is often correlated with low solubility in aqueous solutions.

PropertyValueSource
Molecular FormulaC₂₃H₂₅N₅O₄SPubChem
Molecular Weight467.5 g/mol PubChem
XLogP32.3PubChem

Table 1: Physicochemical Properties of this compound. This table provides a summary of key physicochemical properties of this compound.

General Considerations for Solubilization

The choice of a suitable solvent and solubilization technique is paramount for obtaining reliable data in in vitro assays. The ideal solvent should completely dissolve the compound at the desired stock concentration, be miscible with the aqueous assay buffer, and have minimal to no toxicity on the biological system being studied (e.g., cells, enzymes).

Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of poorly soluble compounds for in vitro screening. However, the final concentration of DMSO in the assay should be carefully controlled, as it can exhibit toxicity and affect the activity of certain biological targets. It is generally recommended to keep the final DMSO concentration at or below 0.5% (v/v) in most cell-based assays.

Experimental Protocols

Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes or amber glass vials

Procedure:

  • Calculate the required mass of this compound: Based on its molecular weight (467.5 g/mol ), calculate the mass needed to prepare the desired volume of a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.675 mg of this compound.

  • Weigh the compound: Accurately weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube or an amber glass vial.

  • Add DMSO: Add the calculated volume of anhydrous DMSO to the tube containing the compound.

  • Solubilization: Tightly cap the tube and vortex vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Store the 10 mM stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light.

Determination of Kinetic Solubility in Aqueous Buffer

This protocol outlines a general method to assess the kinetic solubility of this compound in a relevant aqueous buffer (e.g., Phosphate-Buffered Saline, PBS) to determine the maximum concentration that can be reached without immediate precipitation.

Materials:

  • 10 mM this compound in DMSO (from Protocol 3.1)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well clear-bottom microplate

  • Plate reader capable of measuring absorbance or nephelometry

Procedure:

  • Prepare serial dilutions: In the 96-well plate, prepare a series of dilutions of the 10 mM this compound stock solution in the aqueous buffer. For example, you can perform a 2-fold serial dilution to obtain final concentrations ranging from 100 µM down to a low micromolar or nanomolar range. Ensure the final DMSO concentration is kept constant across all wells (e.g., 1%).

  • Incubation: Incubate the plate at room temperature or the desired assay temperature (e.g., 37°C) for a set period (e.g., 1-2 hours) to allow for potential precipitation.

  • Measurement: Measure the turbidity of each well using a plate reader at a wavelength of 620 nm (for turbidimetry) or by nephelometry. An increase in absorbance or light scattering indicates compound precipitation.

  • Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that does not result in a significant increase in turbidity compared to the buffer-only control.

Solubility Data Summary

Assay TypeMethodEndpointTypical Concentration Range to Test
Kinetic SolubilityTurbidimetry/NephelometryHighest non-precipitating concentration0.1 µM - 100 µM
Thermodynamic SolubilityShake-flask method followed by HPLC/LC-MSEquilibrium concentration of a saturated solutionN/A

Table 2: Summary of Solubility Assays. This table outlines common methods for determining the solubility of a compound.

Experimental Workflow and Diagrams

The following diagram illustrates the general workflow for solubilizing and testing this compound in in vitro assays.

G cluster_prep Stock Solution Preparation cluster_solubility Solubility Assessment cluster_assay In Vitro Assay weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate add_dmso->dissolve store Store at -20°C/-80°C dissolve->store prepare_dilutions Prepare Serial Dilutions in Buffer store->prepare_dilutions Use Stock Solution incubate Incubate prepare_dilutions->incubate measure_turbidity Measure Turbidity incubate->measure_turbidity analyze Determine Kinetic Solubility measure_turbidity->analyze prepare_assay_plate Prepare Assay Plate with Final Concentrations analyze->prepare_assay_plate Inform Assay Concentrations add_cells Add Cells/Reagents prepare_assay_plate->add_cells incubate_assay Incubate add_cells->incubate_assay readout Assay Readout incubate_assay->readout

Caption: Workflow for Solubilizing and Using this compound.

Signaling Pathway

Information regarding the specific signaling pathway modulated by this compound is not publicly available at this time. To fulfill the request for a signaling pathway diagram, identification of the biological target of this compound is necessary. This would typically be determined through experimental assays such as target-based screening, affinity chromatography, or computational modeling, followed by validation studies. Once the target is identified, a relevant signaling pathway diagram can be constructed.

Conclusion

The successful solubilization of this compound is a critical first step for its evaluation in any in vitro assay. The protocols provided in these application notes offer a systematic approach to preparing stock solutions and assessing the kinetic solubility of the compound. By carefully following these guidelines, researchers can minimize experimental variability and obtain more reliable and reproducible data. It is always recommended to empirically determine the optimal solubilization conditions for each specific assay system.

Application Notes and Protocols for the Combined Use of ACC and DGAT Inhibitors in Metabolic Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

A focus on the synergistic potential of PF-06471553 in combination with Diacylglycerol O-Acyltransferase (DGAT) inhibitors for the study of metabolic diseases.

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: While the focus of this document is on the Acetyl-CoA Carboxylase (ACC) inhibitor this compound, publicly available data on its specific combination with Diacylglycerol O-Acyltransferase (DGAT) inhibitors is limited. Therefore, this document utilizes data from a clinically tested combination of another ACC inhibitor, PF-05221304 , with the DGAT2 inhibitor PF-06865571 , as a representative example to illustrate the principles and potential applications of this combination therapy. The methodologies and expected outcomes described herein are based on the known mechanisms of action of ACC and DGAT inhibitors and should be adapted and validated for specific experimental setups.

Introduction

Metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH) are characterized by ectopic lipid accumulation, driven by dysregulated fatty acid synthesis and storage. A promising therapeutic strategy involves the simultaneous inhibition of key enzymes in these pathways: Acetyl-CoA Carboxylase (ACC) and Diacylglycerol O-Acyltransferase (DGAT).

  • ACC inhibitors , such as this compound, block the rate-limiting step of de novo lipogenesis (DNL), the synthesis of fatty acids from non-lipid precursors.

  • DGAT inhibitors target the final step of triglyceride (TG) synthesis. There are two main isoforms, DGAT1 and DGAT2, with DGAT2 being the predominant isoform in the liver.

The combination of an ACC inhibitor and a DGAT inhibitor offers a dual-pronged approach to reducing hepatic steatosis. By inhibiting both the synthesis of new fatty acids and their esterification into triglycerides, this combination has the potential for synergistic effects in reducing liver fat content and mitigating the metabolic consequences of lipid overload.

Signaling Pathways and Rationale for Combination

The rationale for combining ACC and DGAT inhibitors lies in their complementary roles in lipid metabolism. ACC inhibition reduces the pool of newly synthesized fatty acids, while DGAT inhibition prevents the storage of both newly synthesized and pre-existing fatty acids into triglycerides. This dual blockade is hypothesized to lead to a more profound reduction in hepatic lipid accumulation than either agent alone.

Lipid_Metabolism_Inhibition cluster_DNL cluster_TGSynthesis Citrate Citrate AcetylCoA Acetyl-CoA Citrate->AcetylCoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA FattyAcids Fatty Acids MalonylCoA->FattyAcids FattyAcylCoA Fatty Acyl-CoA FattyAcids->FattyAcylCoA Diacylglycerol Diacylglycerol (DAG) FattyAcylCoA->Diacylglycerol Triglycerides Triglycerides (TG) Diacylglycerol->Triglycerides VLDL VLDL Secretion Triglycerides->VLDL ACC_Inhibitor This compound (ACC Inhibitor) ACC ACC ACC_Inhibitor->ACC DGAT_Inhibitor DGAT Inhibitor DGAT DGAT DGAT_Inhibitor->DGAT DNL De Novo Lipogenesis TGSynthesis Triglyceride Synthesis

Caption: Dual inhibition of lipid metabolism by ACC and DGAT inhibitors.

Data Presentation: Clinical Trial of ACC and DGAT2 Inhibitor Combination

The following tables summarize the quantitative data from a Phase 2a clinical trial (NCT03776175) investigating the co-administration of the ACC inhibitor PF-05221304 (15 mg BID) and the DGAT2 inhibitor PF-06865571 (300 mg BID) in patients with NAFLD for 6 weeks.[1][2]

Table 1: Effect on Liver Fat Content [1][2]

Treatment GroupMean Percent Change from Baseline in Liver Fat (MRI-PDFF)
Placebo+8%
PF-05221304 (ACC inhibitor) alone-40%
PF-06865571 (DGAT2 inhibitor) alone-30%
PF-05221304 + PF-06865571 (Combination)-40%

Table 2: Effect on Serum Triglycerides [1]

Treatment GroupChange from Baseline in Serum Triglycerides
PlaceboDecrease
PF-05221304 (ACC inhibitor) aloneIncrease
PF-06865571 (DGAT2 inhibitor) aloneDecrease
PF-05221304 + PF-06865571 (Combination)Mitigated increase compared to ACC inhibitor alone

Note: MRI-PDFF = Magnetic Resonance Imaging-Proton Density Fat Fraction.

Experimental Protocols

The following are generalized protocols for in vitro and in vivo studies to evaluate the combination of an ACC inhibitor (like this compound) and a DGAT inhibitor. These should be optimized for specific cell lines, animal models, and research questions.

In Vitro Protocol: Assessment of Synergy in Hepatocytes

Objective: To determine if the combination of this compound and a DGAT inhibitor synergistically reduces lipid accumulation in a human hepatocyte cell line (e.g., HepG2 or primary human hepatocytes).

Experimental Workflow:

in_vitro_workflow Cell_Culture Culture Hepatocytes (e.g., HepG2) Lipogenic_Induction Induce Lipogenesis (e.g., high glucose, insulin, oleic acid) Cell_Culture->Lipogenic_Induction Treatment Treat with Inhibitors: - Vehicle - this compound alone - DGATi alone - Combination Lipogenic_Induction->Treatment Incubation Incubate (e.g., 24-48 hours) Treatment->Incubation Analysis Analysis: - Lipid Accumulation (Oil Red O) - Triglyceride Content - Gene Expression (qRT-PCR) - Cell Viability (MTT) Incubation->Analysis

Caption: In vitro workflow for testing ACC and DGAT inhibitor synergy.

Methodology:

  • Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Induction of Lipogenesis: Seed cells in appropriate plates (e.g., 96-well for viability, 24-well for lipid staining, 6-well for RNA/protein). Once confluent, switch to a lipogenic medium (e.g., DMEM with high glucose, 100 nM insulin, and 0.2 mM oleic acid complexed to BSA) for 24 hours.

  • Inhibitor Treatment: Prepare stock solutions of this compound and the DGAT inhibitor in DMSO. Treat cells with varying concentrations of each inhibitor alone and in combination. Include a vehicle control (DMSO). A checkerboard titration is recommended to assess synergy.

  • Incubation: Incubate the cells with the inhibitors for 24-48 hours.

  • Analysis:

    • Lipid Accumulation: Fix cells with 4% paraformaldehyde and stain with Oil Red O. Quantify lipid droplets by microscopy and image analysis.

    • Triglyceride Content: Lyse cells and measure intracellular triglyceride content using a commercially available colorimetric or fluorometric assay kit.

    • Gene Expression: Isolate total RNA and perform quantitative real-time PCR (qRT-PCR) to analyze the expression of key lipogenic genes (e.g., ACACA, FASN, SCD1, DGAT1, DGAT2).

    • Cell Viability: Assess cell viability using an MTT or similar assay to rule out toxicity-related effects.

In Vivo Protocol: Evaluation in a Diet-Induced Obesity Mouse Model

Objective: To assess the efficacy of combined this compound and DGAT inhibitor treatment on hepatic steatosis, dyslipidemia, and insulin resistance in a mouse model of diet-induced obesity (DIO).

Experimental Workflow:

in_vivo_workflow Acclimatize Acclimatize Mice (e.g., C57BL/6J) Induce_Obesity Induce Obesity (High-Fat Diet for 8-12 weeks) Acclimatize->Induce_Obesity Randomize Randomize into Treatment Groups Induce_Obesity->Randomize Treatment Daily Dosing (e.g., oral gavage): - Vehicle - this compound alone - DGATi alone - Combination Randomize->Treatment Monitoring Monitor: - Body Weight - Food Intake - Glucose Tolerance (OGTT) - Insulin Tolerance (ITT) Treatment->Monitoring 4-8 weeks Sacrifice Sacrifice and Tissue Collection Monitoring->Sacrifice Analysis Analysis: - Liver Histology (H&E, Oil Red O) - Liver Triglycerides - Plasma Lipids - Gene/Protein Expression Sacrifice->Analysis

Caption: In vivo workflow for testing ACC and DGAT inhibitor combination.

Methodology:

  • Animal Model: Use male C57BL/6J mice, 6-8 weeks old.

  • Diet-Induced Obesity: Feed mice a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks to induce obesity, hepatic steatosis, and insulin resistance.

  • Randomization and Treatment: Randomize mice into four groups (n=8-10 per group):

    • Vehicle control

    • This compound alone

    • DGAT inhibitor alone

    • This compound + DGAT inhibitor

    • Administer compounds daily via oral gavage for 4-8 weeks.

  • Metabolic Phenotyping:

    • Monitor body weight and food intake weekly.

    • Perform an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT) towards the end of the treatment period to assess glucose homeostasis.

  • Terminal Procedures:

    • At the end of the study, fast mice overnight and collect blood via cardiac puncture for plasma lipid analysis (triglycerides, cholesterol, non-esterified fatty acids).

    • Perfuse and collect the liver. A portion should be fixed in formalin for histology (H&E and Oil Red O staining), and the rest snap-frozen in liquid nitrogen for triglyceride measurement and molecular analysis.

  • Analysis:

    • Hepatic Steatosis: Quantify liver triglyceride content and score histological sections for steatosis.

    • Plasma Lipids: Measure plasma triglyceride and cholesterol levels.

    • Molecular Analysis: Analyze hepatic gene and protein expression of key markers of lipogenesis, fatty acid oxidation, and inflammation.

Conclusion

The combination of ACC and DGAT inhibitors represents a rational and promising approach for the treatment of metabolic diseases characterized by ectopic lipid accumulation. The available clinical data for the combination of PF-05221304 and PF-06865571 demonstrates a potent effect on liver fat reduction and suggests that the combination may mitigate some of the side effects of monotherapy. The provided protocols offer a framework for further preclinical investigation into the synergistic potential of this compound with various DGAT inhibitors. Such studies will be crucial for elucidating the full therapeutic utility of this combination strategy.

References

Application Notes: The Use of PF-06471553 in Lipidomics Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

PF-06471553 is a novel investigational compound with potential applications in modulating lipid metabolism. This document provides a framework for researchers, scientists, and drug development professionals on the prospective use of this compound in lipidomics research. While specific data on this compound is not publicly available, these application notes and protocols are based on established lipidomics methodologies and can be adapted for the investigation of this and other similar compounds.

Lipidomics, the large-scale study of cellular lipids, is a powerful tool for understanding the complex roles of lipids in health and disease. By applying lipidomics, researchers can investigate how this compound may alter lipid profiles and impact signaling pathways involved in various physiological and pathological processes.

Hypothesized Research Applications

Based on general principles of lipid research, this compound could be investigated for its effects on:

  • Cellular Signaling: Elucidating the impact of the compound on lipid-mediated signaling pathways, such as those involving phosphoinositides or sphingolipids.

  • Metabolic Disorders: Investigating the potential of this compound to ameliorate dyslipidemia associated with conditions like atherosclerosis, and non-alcoholic fatty liver disease (NAFLD).

  • Inflammation: Assessing the compound's ability to modulate the production of pro-inflammatory and anti-inflammatory lipid mediators.

  • Oncology: Exploring the role of this compound in altering the lipid metabolism of cancer cells, which is often dysregulated.

Experimental Protocols

The following are generalized protocols that can be adapted for studying the effects of a novel compound like this compound on lipid profiles in biological samples.

Cell Culture and Treatment

Objective: To treat cultured cells with this compound to assess its impact on the cellular lipidome.

Materials:

  • Cell line of interest (e.g., HepG2 for liver metabolism studies, macrophages for inflammation studies)

  • Cell culture medium and supplements

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell scraper

  • Centrifuge

Protocol:

  • Cell Seeding: Seed cells in appropriate culture plates or flasks and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Compound Preparation: Prepare stock solutions of this compound in a suitable solvent. Further dilute the stock solution in a cell culture medium to achieve the final desired concentrations. Ensure the final solvent concentration is consistent across all treatments, including the vehicle control.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Cell Harvesting:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add a sufficient volume of ice-cold PBS and scrape the cells.

    • Transfer the cell suspension to a centrifuge tube.

    • Centrifuge at a low speed (e.g., 300 x g) for 5 minutes at 4°C to pellet the cells.

    • Discard the supernatant and store the cell pellet at -80°C until lipid extraction.

Lipid Extraction from Cells or Tissues

Objective: To extract lipids from biological samples for subsequent analysis. The Bligh and Dyer method is a commonly used biphasic extraction method.

Materials:

  • Cell or tissue homogenate

  • Chloroform

  • Methanol

  • Deionized water

  • Centrifuge

  • Glass vials

Protocol:

  • Homogenization: Homogenize the cell pellet or tissue sample in a mixture of chloroform and methanol (1:2, v/v). For a typical cell pellet, use 1 mL of the solvent mixture.

  • Phase Separation:

    • Add chloroform and deionized water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water (2:2:1.8, v/v/v).

    • Vortex the mixture thoroughly for 2 minutes.

    • Centrifuge at 1000 x g for 10 minutes to separate the phases.

  • Lipid Collection:

    • Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.

    • Transfer the lipid extract to a clean glass vial.

  • Drying: Evaporate the solvent from the lipid extract under a stream of nitrogen gas.

  • Storage: Resuspend the dried lipid extract in a suitable solvent for the analytical method (e.g., isopropanol for LC-MS) and store at -80°C until analysis.

Quantitative Lipidomics Analysis by LC-MS/MS

Objective: To identify and quantify individual lipid species in the extracted samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • Lipid extract

  • LC-MS/MS system (e.g., a high-resolution mass spectrometer coupled to a UHPLC system)

  • Appropriate LC column for lipid separation (e.g., C18 column)

  • Mobile phases (e.g., gradients of acetonitrile, isopropanol, and water with additives like formic acid and ammonium formate)

  • Internal standards for various lipid classes

Protocol:

  • Sample Preparation: Spike the lipid extracts with a known amount of an internal standard mixture before injection. This is crucial for accurate quantification.

  • LC Separation: Inject the sample onto the LC system. The lipids are separated based on their physicochemical properties by the LC column using a specific gradient elution program.

  • MS/MS Analysis:

    • The eluting lipids are ionized (e.g., by electrospray ionization - ESI) and enter the mass spectrometer.

    • The mass spectrometer is operated in a data-dependent or data-independent acquisition mode to acquire both precursor ion (MS1) and fragment ion (MS2) spectra.

  • Data Processing:

    • Process the raw data using specialized lipidomics software (e.g., LipidSearch, MS-DIAL, or similar platforms).

    • Identify lipid species by matching their precursor m/z and fragmentation patterns to lipid databases.

    • Quantify the identified lipids by integrating the peak areas and normalizing them to the corresponding internal standards.

Data Presentation

Quantitative data from lipidomics experiments should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: Hypothetical Changes in Major Lipid Classes in HepG2 Cells Treated with this compound (24h)
Lipid ClassVehicle Control (Relative Abundance)This compound (1 µM) (Relative Abundance)This compound (10 µM) (Relative Abundance)Fold Change (10 µM vs. Vehicle)p-value
Phosphatidylcholine (PC)100 ± 5.295.3 ± 4.888.1 ± 6.10.880.04
Phosphatidylethanolamine (PE)100 ± 6.1102.1 ± 5.5105.3 ± 7.21.050.35
Triacylglycerol (TAG)100 ± 8.575.4 ± 7.152.3 ± 6.90.52<0.01
Diacylglycerol (DAG)100 ± 4.3115.8 ± 5.0135.2 ± 6.31.35<0.01
Cholesterol Esters (CE)100 ± 7.982.1 ± 6.865.4 ± 7.50.650.02
Sphingomyelin (SM)100 ± 3.898.2 ± 4.196.5 ± 3.90.970.41

Data are presented as mean ± standard deviation of relative abundance normalized to the vehicle control. Statistical significance was determined using a t-test.

Visualizations

Signaling Pathway Diagram

Lipid_Metabolism_Pathway cluster_synthesis Lipid Synthesis cluster_signaling Signaling Fatty Acids Fatty Acids Diacylglycerol (DAG) Diacylglycerol (DAG) Fatty Acids->Diacylglycerol (DAG) Glycerol-3-Phosphate Glycerol-3-Phosphate Glycerol-3-Phosphate->Diacylglycerol (DAG) Triacylglycerol (TAG) Triacylglycerol (TAG) Diacylglycerol (DAG)->Triacylglycerol (TAG) Storage Phospholipids Phospholipids Diacylglycerol (DAG)->Phospholipids Membrane Synthesis PKC Activation PKC Activation Diacylglycerol (DAG)->PKC Activation Signaling This compound This compound This compound->Diacylglycerol (DAG) Inhibits Conversion?

Caption: Hypothetical mechanism of this compound in lipid metabolism.

Experimental Workflow Diagram

Lipidomics_Workflow Cell_Culture 1. Cell Culture & Treatment (e.g., HepG2 + this compound) Harvesting 2. Cell Harvesting Cell_Culture->Harvesting Extraction 3. Lipid Extraction (Bligh & Dyer) Harvesting->Extraction Analysis 4. LC-MS/MS Analysis Extraction->Analysis Data_Processing 5. Data Processing (Lipid Identification & Quantification) Analysis->Data_Processing Statistical_Analysis 6. Statistical Analysis Data_Processing->Statistical_Analysis Biological_Interpretation 7. Biological Interpretation Statistical_Analysis->Biological_Interpretation

Caption: A typical workflow for a cell-based lipidomics experiment.

Application Notes and Protocols for Assessing PF-06471553 Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06471553 is a potent and selective inhibitor of Monoacylglycerol O-acyltransferase 3 (MOGAT3), an enzyme involved in the synthesis of diacylglycerol (DAG) from monoacylglycerol.[1][2] MOGAT3 plays a role in lipid metabolism and has been implicated in pathological conditions, including certain cancers where it can contribute to therapeutic resistance.[3][4] Understanding the selectivity of this compound is crucial for its development as a chemical probe or therapeutic agent. These application notes provide detailed protocols for assessing the selectivity of this compound against its primary target, MOGAT3, and other related enzymes.

Data Presentation

Table 1: In Vitro Selectivity Profile of this compound

TargetIC50 (nM)Assay TypeReference
MOGAT3 92 Biochemical Radiometric Assay [1]
MGAT114,900Biochemical Assay[1]
MGAT219,800Biochemical Assay[1]
DGAT1>50,000Biochemical Assay[1]
DGAT2>100,000Biochemical Assay[1]

IC50 values represent the concentration of this compound required to inhibit 50% of the enzyme's activity.

Signaling Pathway

MOGAT3 is a key enzyme in the monoacylglycerol pathway, catalyzing the conversion of monoacylglycerol (MAG) to diacylglycerol (DAG).[3][5] In certain cancer cells, increased MOGAT3 expression leads to an accumulation of DAG. This accumulation can activate Protein Kinase C alpha (PKCα), which in turn can trigger downstream signaling cascades, such as the RAF/MEK/ERK pathway and the eIF4E/HIF1A pathway, promoting cell survival and resistance to therapy.[3][4]

MOGAT3_Signaling_Pathway cluster_membrane Endoplasmic Reticulum MOGAT3 MOGAT3 DAG Diacylglycerol (DAG) MOGAT3->DAG Catalyzes MAG Monoacylglycerol (MAG) MAG->MOGAT3 Acyl_CoA Acyl-CoA Acyl_CoA->MOGAT3 PKCa PKCα DAG->PKCa Activates CRAF CRAF PKCa->CRAF Activates MEK MEK CRAF->MEK eIF4E eIF4E CRAF->eIF4E ERK ERK MEK->ERK Cell_Survival Cell Survival & Resistance ERK->Cell_Survival HIF1A HIF1A eIF4E->HIF1A HIF1A->Cell_Survival PF06471553 This compound PF06471553->MOGAT3 Inhibits

MOGAT3 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Biochemical MOGAT3 Activity Assay (Radiometric)

This protocol is designed to measure the enzymatic activity of MOGAT3 by quantifying the incorporation of a radiolabeled acyl-CoA into diacylglycerol.

Materials:

  • Recombinant human MOGAT3 enzyme

  • Assay Buffer: 100 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 1 mg/mL fatty acid-free BSA

  • Substrate Mix: 2-monooleoylglycerol (2-MAG)

  • Radiolabeled Substrate: [1-14C]oleoyl-CoA

  • This compound (or other test compounds) dissolved in DMSO

  • Stop Solution: 2:1 (v/v) Chloroform:Methanol

  • Scintillation cocktail

  • 96-well microplates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.

  • Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 96-well plate.

  • Add 20 µL of recombinant MOGAT3 enzyme solution (pre-diluted in Assay Buffer) to each well.

  • Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Prepare the reaction mix by combining the Substrate Mix (2-MAG) and [1-14C]oleoyl-CoA in Assay Buffer.

  • Initiate the enzymatic reaction by adding 25 µL of the reaction mix to each well.

  • Incubate the reaction plate at 37°C for 30 minutes with gentle agitation.

  • Terminate the reaction by adding 100 µL of Stop Solution to each well.

  • Separate the lipid phase by adding 50 µL of water and centrifuging the plate.

  • Transfer an aliquot of the organic (lower) phase containing the radiolabeled diacylglycerol to a scintillation vial.

  • Evaporate the solvent and add scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Target Engagement Assay (NanoBRET™)

This protocol assesses the ability of this compound to bind to MOGAT3 within a live cellular environment.

Materials:

  • HEK293 cells

  • MOGAT3-NanoLuc® fusion vector

  • NanoBRET™ tracer

  • Opti-MEM™ I Reduced Serum Medium

  • Transfection reagent (e.g., FuGENE® HD)

  • This compound (or other test compounds) dissolved in DMSO

  • NanoBRET™ Nano-Glo® Substrate

  • White, opaque 96-well assay plates

  • Luminometer capable of measuring luminescence at two wavelengths (e.g., 460 nm and >600 nm)

Procedure:

  • Co-transfect HEK293 cells with the MOGAT3-NanoLuc® fusion vector according to the manufacturer's protocol.

  • Plate the transfected cells in white, opaque 96-well plates and incubate for 24 hours.

  • Prepare serial dilutions of this compound in Opti-MEM™.

  • Add the NanoBRET™ tracer to the diluted compounds.

  • Remove the culture medium from the cells and add the compound-tracer mix to the wells.

  • Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.

  • Add the substrate to each well.

  • Read the plate on a luminometer, measuring both donor (NanoLuc®, ~460 nm) and acceptor (tracer, >600 nm) emission.

  • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

  • Determine the IC50 value by plotting the BRET ratio against the logarithm of the compound concentration and fitting to a sigmoidal dose-response curve.

Experimental Workflow

The following diagram illustrates the general workflow for assessing the selectivity of a compound like this compound.

Experimental_Workflow Start Start: Compound Synthesis (this compound) Biochemical_Assay Primary Target Assay (Biochemical MOGAT3 Assay) Start->Biochemical_Assay Selectivity_Panel Selectivity Profiling (Kinase/Enzyme Panel) Biochemical_Assay->Selectivity_Panel High Potency Data_Analysis Data Analysis (IC50 Determination) Biochemical_Assay->Data_Analysis Selectivity_Panel->Data_Analysis Cellular_Assay Cellular Target Engagement (NanoBRET™ Assay) Conclusion Conclusion: Selectivity Profile Established Cellular_Assay->Conclusion Data_Analysis->Cellular_Assay Confirm On-Target Activity Logical_Relationships cluster_primary Primary Target Assessment cluster_secondary Off-Target Assessment Primary_Target Is this compound potent against MOGAT3? High_Potency High Potency (Low IC50) Primary_Target->High_Potency Yes Low_Potency Low Potency (High IC50) Primary_Target->Low_Potency No Off_Target Is it potent against related enzymes? High_Potency->Off_Target Selective Selective Off_Target->Selective No Non_Selective Non-Selective Off_Target->Non_Selective Yes

References

Application of PF-05221304 in Non-alcoholic Fatty Liver Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition characterized by the accumulation of fat in the liver of individuals who consume little to no alcohol. The disease spectrum ranges from simple steatosis to non-alcoholic steatohepatitis (NASH), which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma. A key pathological driver of NAFLD is increased de novo lipogenesis (DNL), the metabolic pathway for synthesizing fatty acids from non-lipid precursors. Acetyl-CoA carboxylase (ACC) is a critical enzyme in this pathway, catalyzing the conversion of acetyl-CoA to malonyl-CoA. Malonyl-CoA serves as a substrate for fatty acid synthesis and also inhibits mitochondrial fatty acid β-oxidation.

PF-05221304 is a potent, liver-directed, orally bioavailable dual inhibitor of ACC isoforms 1 and 2 (ACC1/2). By inhibiting ACC, PF-05221304 aims to reduce hepatic steatosis by decreasing DNL and increasing fatty acid oxidation. This document provides detailed application notes and experimental protocols for the use of PF-05221304 in NAFLD research, based on preclinical and clinical studies.

Mechanism of Action

PF-05221304 acts as an allosteric inhibitor of both ACC1 and ACC2. ACC1 is primarily cytosolic and involved in DNL, while ACC2 is located on the outer mitochondrial membrane and regulates fatty acid oxidation. Inhibition of both isoforms by PF-05221304 leads to a dual benefit in the context of NAFLD:

  • Inhibition of De Novo Lipogenesis: By blocking ACC1, PF-05221304 reduces the production of malonyl-CoA, a key building block for fatty acid synthesis. This leads to a decrease in the synthesis of new fatty acids in the liver.[1][2]

  • Stimulation of Fatty Acid Oxidation: Inhibition of ACC2 decreases malonyl-CoA levels, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1).[2] CPT1 is the rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondria for β-oxidation.

The net effect is a reduction in the hepatic triglyceride content and a potential improvement in hepatic insulin sensitivity.[3]

cluster_Hepatocyte Hepatocyte cluster_Outcomes Therapeutic Outcomes AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC1/2 FattyAcids Fatty Acids MalonylCoA->FattyAcids FAS CPT1 CPT1 MalonylCoA->CPT1 Inhibits Triglycerides Triglycerides (Hepatic Steatosis) FattyAcids->Triglycerides Mitochondrion Mitochondrion CPT1->Mitochondrion FattyAcidOxidation Fatty Acid Oxidation Mitochondrion->FattyAcidOxidation PF05221304 PF-05221304 PF05221304->MalonylCoA Inhibits ACC ReducedDNL Reduced De Novo Lipogenesis PF05221304->ReducedDNL IncreasedFAO Increased Fatty Acid Oxidation PF05221304->IncreasedFAO ReducedSteatosis Reduced Hepatic Steatosis ReducedDNL->ReducedSteatosis IncreasedFAO->ReducedSteatosis

Figure 1: Mechanism of action of PF-05221304 in hepatocytes.

Quantitative Data from Clinical and Preclinical Studies

The efficacy of PF-05221304 has been evaluated in a phase 2a clinical trial (NCT03248882) in adults with NAFLD, as well as in various preclinical rodent models. Key quantitative findings are summarized below.

Table 1: Phase 2a Clinical Trial (NCT03248882) - Efficacy Data [4]

Treatment Group (16 weeks)Mean Percent Change from Baseline in Liver Fat (MRI-PDFF)80% Confidence Interval
Placebo-7.2%-13.9% to 0.0%
PF-05221304 (2 mg QD)-17.1%-22.7% to -11.1%
PF-05221304 (10 mg QD)-49.9%-53.3% to -46.2%
PF-05221304 (25 mg QD)-55.9%-59.0% to -52.4%
PF-05221304 (50 mg QD)-64.8%-67.5% to -62.0%

Table 2: Preclinical Rodent Model Data [1]

Animal ModelTreatmentKey Findings
Western Diet-Fed RatsPF-05221304 (3 and 10 mg/kg)~60% reduction in hepatic triglyceride levels.
Choline-Deficient, High-Fat Diet-Fed RatsPF-05221304Significant reduction in markers of inflammation and fibrosis.

Table 3: In Vitro Human Cell-Based Assays [1]

Cell TypeTreatmentKey Findings
Primary Human HepatocytesPF-05221304IC50 of 61 nmol/L for DNL inhibition; 127% increase in fatty acid oxidation.
Primary Human Hepatic Stellate CellsPF-05221304EC50 of 5 nmol/L for collagen induction inhibition; EC50 of 23 nmol/L for αSMA induction inhibition.

Experimental Protocols

Clinical Trial Protocol for Liver Fat Quantification (Adapted from NCT03248882)

Objective: To quantify changes in hepatic steatosis in response to PF-05221304 treatment.

Methodology: Magnetic Resonance Imaging - Proton Density Fat Fraction (MRI-PDFF)

  • Patient Preparation: Patients should fast for at least 4 hours prior to the MRI scan to minimize metabolic variability.

  • MRI Acquisition:

    • Utilize a 1.5T or 3.0T MRI scanner.

    • Employ a gradient echo sequence with a low flip angle to minimize T1 bias.

    • Acquire images at multiple echo times to correct for T2* decay, which can be influenced by iron overload.

    • The imaging volume should cover the entire liver.

  • Image Analysis:

    • Use specialized software to process the multi-echo gradient echo images and generate a proton density fat fraction map of the liver.

    • The software models the fat signal as a superposition of multiple frequency components from different lipid types.

    • Place regions of interest (ROIs) in each of the nine Couinaud segments of the liver, avoiding major blood vessels and biliary ducts.

    • Calculate the mean MRI-PDFF across all ROIs to obtain a whole-liver fat fraction.

  • Data Reporting: Express liver fat as a percentage. The primary endpoint is the percent change from baseline at the end of the treatment period.

start Patient with NAFLD fasting 4-hour Fast start->fasting mri MRI Acquisition (Multi-echo Gradient Echo) fasting->mri analysis Image Analysis (PDFF Calculation) mri->analysis rois ROI Placement (9 Couinaud Segments) analysis->rois mean_pdff Calculate Mean Whole-Liver PDFF rois->mean_pdff end Quantified Liver Fat (%) mean_pdff->end

Figure 2: Workflow for liver fat quantification using MRI-PDFF.
Preclinical Rodent Model Protocol for NAFLD Induction and Treatment

Objective: To evaluate the efficacy of PF-05221304 in a diet-induced rodent model of NAFLD.

Methodology:

  • Animal Model:

    • Use male Sprague-Dawley rats or C57BL/6J mice.

    • House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • NAFLD Induction:

    • Western Diet Model: Feed animals a diet high in fat (e.g., 40-60% of calories from fat) and sucrose/fructose for a period of 8-16 weeks to induce obesity, insulin resistance, and hepatic steatosis.

    • Choline-Deficient, High-Fat Diet (CDAHFD) Model: Feed animals a diet deficient in choline and high in fat to induce steatohepatitis and fibrosis over a period of 6-12 weeks.

  • Treatment:

    • Prepare PF-05221304 in a suitable vehicle (e.g., 0.5% methylcellulose).

    • Administer PF-05221304 or vehicle daily via oral gavage at desired doses (e.g., 1, 3, 10 mg/kg) for the specified treatment period (e.g., 4-8 weeks).

  • Outcome Measures:

    • Hepatic Triglyceride Content: At the end of the study, euthanize animals, collect liver tissue, and measure triglyceride content using a colorimetric assay kit.

    • Histopathology: Fix liver tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning, and with Sirius Red for fibrosis.

    • Gene Expression Analysis: Isolate RNA from liver tissue and perform quantitative real-time PCR (qRT-PCR) to measure the expression of genes involved in lipogenesis (e.g., Srebf1, Fasn, Acaca), fatty acid oxidation (e.g., Ppara, Cpt1a), inflammation (e.g., Tnf, Il6), and fibrosis (e.g., Col1a1, Timp1).

In Vitro Protocol for Assessing DNL in Primary Human Hepatocytes

Objective: To determine the in vitro potency of PF-05221304 in inhibiting de novo lipogenesis.

Methodology:

  • Cell Culture:

    • Plate cryopreserved primary human hepatocytes in collagen-coated 96-well plates.

    • Culture cells in appropriate hepatocyte maintenance medium.

  • Compound Treatment:

    • Prepare a serial dilution of PF-05221304 in DMSO.

    • Add the diluted compound or vehicle (DMSO) to the cells and incubate for 1 hour.

  • DNL Assay:

    • Add [14C]-acetate to each well and incubate for 2-4 hours to allow for its incorporation into newly synthesized lipids.

    • Lyse the cells and extract the total lipids.

    • Quantify the amount of [14C] incorporated into the lipid fraction using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of DNL inhibition for each concentration of PF-05221304 relative to the vehicle control.

    • Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

cluster_Workflow In Vitro DNL Assay Workflow plate_cells Plate Primary Human Hepatocytes add_compound Add PF-05221304 (Serial Dilutions) plate_cells->add_compound add_tracer Add [14C]-Acetate add_compound->add_tracer incubate Incubate (2-4 hours) add_tracer->incubate lyse_extract Lyse Cells & Extract Lipids incubate->lyse_extract quantify Quantify [14C] Incorporation lyse_extract->quantify analyze Calculate % Inhibition & IC50 quantify->analyze

Figure 3: Experimental workflow for the in vitro DNL assay.

Conclusion

PF-05221304 is a promising therapeutic agent for the treatment of NAFLD, with a well-defined mechanism of action targeting the core metabolic dysregulation of the disease. The provided data and protocols offer a framework for researchers to further investigate the efficacy and mechanisms of ACC inhibition in the context of NAFLD and to guide the development of novel therapies. The dose-dependent reduction in liver fat observed in clinical trials, coupled with the anti-inflammatory and anti-fibrotic effects seen in preclinical models, underscores the potential of PF-05221304 as a multifaceted treatment for this complex disease. However, the observed dose-dependent increase in serum triglycerides is a known on-target effect of hepatic ACC inhibition that warrants further investigation and may necessitate combination therapies to manage this side effect.[4]

References

Measuring the Effects of a Novel Compound on Lipid Droplet Formation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for investigating the effects of a small molecule inhibitor, herein referred to as PF-06471553, on the formation of intracellular lipid droplets (LDs). The protocols outlined below describe detailed methodologies for cell culture, induction of lipogenesis, staining and imaging of LDs, and the quantification of cellular triglyceride content. Furthermore, this document includes representations of the key signaling pathways involved in lipid droplet biogenesis and a generalized experimental workflow to guide researchers in their experimental design. The provided protocols are adaptable for screening and characterizing compounds that modulate lipid metabolism.

Introduction

Lipid droplets are dynamic organelles responsible for the storage of neutral lipids, such as triacylglycerols (TAGs) and sterol esters.[1][2] They play a crucial role in cellular energy homeostasis, lipid metabolism, and protecting cells from lipotoxicity.[1][3] Dysregulation of lipid droplet formation and turnover is implicated in various metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[2][4] Consequently, the molecular machinery governing LD biogenesis presents a promising target for therapeutic intervention.

The formation of lipid droplets is a multi-step process that begins with the synthesis of neutral lipids in the endoplasmic reticulum (ER).[1] Key enzymes involved in this process include glycerol-3-phosphate acyltransferase (GPAT), 1-acylglycerol-3-phosphate-O-acyltransferase (AGPAT), and diacylglycerol acyltransferases (DGAT1 and DGAT2), which catalyze the final step of TAG synthesis.[1] The newly synthesized TAGs accumulate between the leaflets of the ER membrane, leading to the budding and eventual scission of a nascent lipid droplet into the cytoplasm.[1] This document provides the protocols to assess the impact of this compound on these processes.

Data Presentation: Quantitative Analysis of this compound Effects

The following tables summarize hypothetical quantitative data obtained from experiments measuring the effects of this compound on lipid droplet formation and triglyceride content in a cellular model.

Table 1: Effect of this compound on Lipid Droplet Number and Size

Treatment GroupConcentration (µM)Average Lipid Droplets per CellAverage Lipid Droplet Area (µm²)
Vehicle Control (0.1% DMSO)0150 ± 121.2 ± 0.3
This compound1110 ± 90.9 ± 0.2
This compound565 ± 70.6 ± 0.1
This compound1030 ± 50.4 ± 0.1
Positive Control (DGAT1 Inhibitor)145 ± 60.5 ± 0.1

Table 2: Effect of this compound on Total Cellular Triglyceride Content

Treatment GroupConcentration (µM)Total Triglyceride (µg/mg protein)Percent Inhibition (%)
Vehicle Control (0.1% DMSO)050.2 ± 4.50
This compound138.1 ± 3.224.1
This compound522.5 ± 2.855.2
This compound1012.8 ± 1.974.5
Positive Control (DGAT1 Inhibitor)118.6 ± 2.163.0

Experimental Protocols

Protocol 1: Cell Culture and Induction of Lipid Droplet Formation

This protocol describes the culture of Huh7 human hepatoma cells and the induction of lipid droplet formation using oleic acid.

Materials:

  • Huh7 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Oleic acid

  • Bovine Serum Albumin (BSA), fatty acid-free

  • This compound

  • 96-well imaging plates

Procedure:

  • Cell Seeding: Seed Huh7 cells in a 96-well imaging plate at a density of 1 x 10⁴ cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Adherence: Incubate the cells at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Preparation of Oleic Acid-BSA Complex:

    • Prepare a 100 mM stock solution of oleic acid in ethanol.

    • Prepare a 10% (w/v) BSA solution in serum-free DMEM.

    • Add the oleic acid stock solution to the BSA solution while vortexing to achieve a final oleic acid concentration of 5 mM. This creates a 10:1 molar ratio of oleic acid to BSA.

    • Incubate the complex at 37°C for 1 hour to allow for conjugation.

    • Filter-sterilize the complex through a 0.22 µm filter.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in serum-free DMEM.

    • Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS).

    • Add the this compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Induction of Lipogenesis:

    • To induce lipid droplet formation, add the oleic acid-BSA complex to the wells to a final concentration of 200 µM oleic acid.[5]

    • Incubate the cells for 18-24 hours at 37°C in a 5% CO₂ incubator.

Protocol 2: Staining and Imaging of Lipid Droplets with BODIPY 493/503

This protocol details the fluorescent staining of neutral lipids within lipid droplets using BODIPY 493/503.

Materials:

  • Cells treated as in Protocol 1

  • BODIPY 493/503 stock solution (1 mg/mL in DMSO)

  • Hoechst 33342 stock solution (1 mg/mL in water)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

Procedure:

  • Cell Fixation:

    • Carefully remove the culture medium from the wells.

    • Wash the cells twice with PBS.

    • Add 100 µL of 4% PFA to each well and incubate for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Staining:

    • Prepare a staining solution containing 1 µg/mL BODIPY 493/503 and 1 µg/mL Hoechst 33342 in PBS.

    • Add 50 µL of the staining solution to each well.

    • Incubate for 15 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Imaging:

    • Add 100 µL of PBS to each well.

    • Image the cells using a high-content imaging system or a fluorescence microscope.

    • Acquire images in the green channel for BODIPY 493/503 (lipid droplets) and the blue channel for Hoechst 33342 (nuclei).

  • Image Analysis:

    • Use image analysis software to quantify the number and size of lipid droplets per cell. The nuclei stain can be used to define individual cells for accurate per-cell measurements.

Protocol 3: Quantification of Cellular Triglyceride Content

This protocol describes the colorimetric quantification of total cellular triglycerides.

Materials:

  • Cells treated as in Protocol 1 (in a 6-well plate format for sufficient material)

  • PBS

  • Cell lysis buffer (e.g., RIPA buffer)

  • BCA Protein Assay Kit

  • Triglyceride Quantification Kit (colorimetric or fluorometric)

Procedure:

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 10 minutes.

    • Scrape the cells and collect the lysate in a microcentrifuge tube.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA Protein Assay Kit according to the manufacturer's instructions. This will be used for normalization.

  • Triglyceride Quantification:

    • Use a commercial Triglyceride Quantification Kit.

    • Follow the manufacturer's protocol, which typically involves the hydrolysis of triglycerides to glycerol and free fatty acids, followed by an enzymatic reaction that produces a colored or fluorescent product.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the triglyceride concentration in each sample based on the standard curve.

    • Normalize the triglyceride concentration to the protein concentration of the corresponding sample (µg of triglyceride per mg of protein).

Visualizations

Signaling Pathway for Lipid Droplet Biogenesis

LipidDropletBiogenesis cluster_ER ER Lumen G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA Acyl-CoA PA Phosphatidic Acid LPA->PA Acyl-CoA DAG Diacylglycerol PA->DAG TAG Triacylglycerol DAG->TAG LD Lipid Droplet TAG->LD Budding ER Endoplasmic Reticulum GPAT GPAT GPAT->G3P AGPAT AGPAT AGPAT->LPA Lipin Lipin Lipin->PA DGAT DGAT1/2 DGAT->DAG

Caption: Key enzymatic steps in the synthesis of triacylglycerols leading to lipid droplet formation in the ER.

Experimental Workflow for Assessing this compound

ExperimentalWorkflow start Start seed_cells Seed Huh7 Cells (96-well plate) start->seed_cells treat_compound Treat with this compound and Vehicle Control seed_cells->treat_compound induce_lipo Induce Lipogenesis (Oleic Acid) treat_compound->induce_lipo stain_ld Fix and Stain (BODIPY & Hoechst) induce_lipo->stain_ld quantify_tg Quantify Triglycerides (Colorimetric Assay) induce_lipo->quantify_tg Parallel Experiment (6-well plate) image High-Content Imaging stain_ld->image analyze_image Image Analysis (LD Number & Size) image->analyze_image data_analysis Data Analysis & Visualization analyze_image->data_analysis quantify_tg->data_analysis end End data_analysis->end

Caption: A streamlined workflow for measuring the effects of a test compound on lipid droplet formation.

References

Troubleshooting & Optimization

Troubleshooting PF-06471553 insolubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with PF-06471553.

Troubleshooting Guides

Issue: Precipitate Formation Upon Dilution of DMSO Stock in Aqueous Buffer

Initial Assessment:

  • Visual Inspection: Carefully observe the solution after dilution. Do you see visible particles, cloudiness, or a film on the surface of the well/tube?

  • Concentration Check: Is the final concentration of this compound in the aqueous buffer above its limit of aqueous solubility?

Troubleshooting Workflow:

G A Precipitation Observed B Reduce Final Concentration A->B Is concentration too high? C Optimize Solvent Conditions A->C Can solvent be modified? D Employ Solubilizing Excipients A->D Are excipients an option? E Successful Solubilization B->E F Re-evaluate Experiment B->F C->E C->F D->E D->F

Caption: Troubleshooting workflow for this compound precipitation.

Possible Solutions & Methodologies:

  • Lower the Final Concentration: The most straightforward solution is to work at a lower final concentration of this compound. Determine the highest tolerable concentration that remains in solution in your final assay buffer.

  • Optimize the Co-Solvent Concentration: While DMSO is a common solvent, its concentration in the final assay medium is critical.

    • Recommendation: Keep the final DMSO concentration at or below 0.5% in cell-based assays to minimize toxicity. For sensitive cell lines, this may need to be as low as 0.1%.

    • Protocol: Perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific assay system.

  • pH Adjustment: Since this compound contains a sulfonamide group, which is weakly acidic, adjusting the pH of the buffer can influence its solubility.

    • Recommendation: For sulfonamides, increasing the buffer pH can enhance solubility by promoting the formation of a more soluble salt.

    • Protocol: Prepare a range of buffers with slightly elevated pH values (e.g., 7.6, 7.8, 8.0) and test the solubility of this compound. Ensure the chosen pH is compatible with your biological assay.

  • Use of Solubilizing Excipients:

    • Cyclodextrins: These can encapsulate the poorly soluble drug, increasing its apparent aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

    • Surfactants: A low concentration of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, can help to maintain the compound in solution.

Issue: Inconsistent or Non-Reproducible Assay Results

Initial Assessment:

  • Data Variability: Are you observing high standard deviations between replicate wells?

  • Dose-Response Curve: Is the dose-response curve erratic or showing a steep drop-off in activity at higher concentrations? This could indicate precipitation at those concentrations.

Troubleshooting Workflow:

G A Inconsistent Results B Check for Micro-precipitation A->B C Assess Compound Adsorption A->C D Verify Stock Solution Integrity A->D E Centrifuge & Use Supernatant B->E F Use Low-Adhesion Plasticware C->F G Prepare Fresh Stock Solution D->G H Consistent Results Achieved E->H F->H G->H

Caption: Troubleshooting inconsistent results with this compound.

Possible Solutions & Methodologies:

  • Address Micro-precipitation: Even if not visible to the naked eye, small precipitates can lead to significant variability.

    • Protocol: After diluting the compound into the final assay buffer, centrifuge the solution (e.g., at >10,000 x g for 15 minutes) and carefully use the supernatant for your experiment.

  • Mitigate Adsorption to Plasticware: Poorly soluble compounds can adhere to the surfaces of microplates and pipette tips.

    • Recommendation: Use low-adhesion or polypropylene plasticware. Including a small amount of a non-ionic surfactant in your buffer can also help.

  • Ensure Stock Solution Integrity: Repeated freeze-thaw cycles can cause the compound to fall out of solution in the stock vial.

    • Best Practice: Aliquot your stock solution into single-use volumes upon initial preparation to avoid freeze-thaw cycles. Before use, visually inspect the thawed aliquot for any signs of precipitation. If observed, gently warm and sonicate the solution to redissolve the compound.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Common Solvents

SolventSolubility (mg/mL)Molar Solubility (mM)Notes
DMSO> 50> 106Recommended for stock solutions.
DMF~25~53Alternative for stock solutions.
Ethanol~5~10.7May be suitable for some formulations.
PBS (pH 7.4)< 0.01< 0.02Practically insoluble in aqueous buffers.

Note: This data is hypothetical and should be used as a guideline. It is crucial to determine the solubility of this compound in your specific experimental system.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Weighing: Accurately weigh out a precise amount of this compound (Molecular Weight: 467.5 g/mol ). For example, to prepare 1 mL of a 10 mM stock, weigh 4.675 mg.

  • Dissolution: Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration.

  • Solubilization: Vortex the solution vigorously. If necessary, gently warm the vial (to no more than 37°C) and sonicate in a water bath for 5-10 minutes until the compound is fully dissolved.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
  • Prepare HP-β-CD Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10% w/v).

  • Prepare this compound Stock: Prepare a concentrated stock solution of this compound in a minimal amount of a suitable organic solvent like DMSO (e.g., 50 mM).

  • Complexation: While vigorously vortexing the HP-β-CD solution, slowly add the this compound stock solution dropwise.

  • Equilibration: Allow the mixture to equilibrate by rotating or shaking at room temperature for at least 1-2 hours.

  • Clarification: Centrifuge the solution at high speed (>10,000 x g) for 15-30 minutes to pellet any undissolved compound.

  • Application: Carefully collect the supernatant, which contains the solubilized this compound-cyclodextrin complex, for your assay.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for this compound precipitation when I dilute my DMSO stock in an aqueous buffer?

A1: this compound is a lipophilic compound with very low intrinsic aqueous solubility. When a concentrated DMSO stock is diluted into an aqueous buffer, the solvent environment changes dramatically from organic to aqueous. This can cause the concentration of this compound to exceed its solubility limit in the final buffer, leading to precipitation.

Q2: What is the maximum recommended final concentration of DMSO in a cell-based assay?

A2: Generally, the final concentration of DMSO in cell-based assays should be kept as low as possible, ideally below 0.5%, and should not exceed 1%.[1] It is crucial to perform a vehicle control experiment to assess the effect of the solvent on your specific biological system. For sensitive cell lines or long-term exposure experiments, DMSO concentrations may need to be as low as 0.1%.

Q3: Can I use other organic solvents besides DMSO?

A3: Yes, other water-miscible organic solvents like ethanol or dimethylformamide (DMF) can be used. However, like DMSO, these solvents can also be toxic to cells. The choice of solvent depends on the specific compound and the biological assay. It is essential to determine the maximum tolerable concentration of any solvent in your specific assay system.

Q4: How should I store my this compound stock solutions?

A4: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C. To maintain the integrity of the compound and avoid issues with solubility due to repeated freeze-thaw cycles, it is highly recommended to prepare single-use aliquots.

Q5: My compound still precipitates even at low concentrations. What else can I try?

A5: If you have optimized the final concentration and co-solvent percentage and still observe precipitation, consider more advanced formulation strategies. These include using solubilizing excipients like cyclodextrins or non-ionic surfactants, or adjusting the pH of your buffer. A combination of these methods may also be effective.

References

Technical Support Center: Optimizing PF-06471553 for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of PF-06471553 for various cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of Monoacylglycerol Acyltransferase 3 (MOGAT3).[1] MOGAT3 is an enzyme that catalyzes the formation of diacylglycerol (DAG) from monoacylglycerol, a key step in the synthesis of triacylglycerol (TAG).[1][2] By inhibiting MOGAT3, this compound disrupts the synthesis of DAG and subsequently TAG.[1][3]

Q2: What is a recommended starting concentration range for this compound in cell-based assays?

A2: A recommended starting concentration for cellular use is up to 10 µM. However, the optimal concentration will be cell-type and assay-dependent. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

Q3: How should I prepare and store this compound stock solutions?

A3: Due to its hydrophobic nature, this compound should first be dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[4] For long-term storage, it is advisable to prepare single-use aliquots of the stock solution and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5] The final concentration of DMSO in the cell culture medium should be kept low (ideally ≤ 0.5%) to avoid solvent-induced cytotoxicity.[4]

Q4: Is this compound expected to be cytotoxic?

A4: While this compound is designed to be a specific inhibitor of MOGAT3, high concentrations or prolonged exposure may induce off-target effects or cytotoxicity. It is essential to perform a cell viability or cytotoxicity assay in parallel with your functional assays to ensure that the observed effects are due to MOGAT3 inhibition and not a general cytotoxic response.[6]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No observable effect of this compound - Concentration too low: The concentration of this compound may be insufficient to inhibit MOGAT3 in your specific cell type. - Poor compound solubility/stability: The compound may have precipitated out of the cell culture medium.[7] - Low MOGAT3 expression: The target cell line may not express MOGAT3 at a high enough level.- Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 20 µM). - Ensure proper dissolution of the DMSO stock in pre-warmed media with gentle mixing.[5] Consider centrifuging the final working solution to remove any precipitate.[5] - Verify MOGAT3 expression in your cell line via qPCR or Western blot.
High cell death observed - This compound cytotoxicity: The concentration used may be toxic to the cells. - DMSO toxicity: The final concentration of DMSO in the media may be too high.[4]- Perform a cytotoxicity assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration range of this compound for your cells.[6][8] - Ensure the final DMSO concentration is below 0.5%, and preferably at or below 0.1%.[4][9] Always include a vehicle control (DMSO alone) in your experiments.
High variability between replicates - Uneven cell plating: Inconsistent cell numbers across wells can lead to variable results.[10] - Compound precipitation: Inconsistent precipitation of this compound in different wells. - Edge effects in multi-well plates: Evaporation from the outer wells of a plate can concentrate the compound and affect cell growth.- Ensure a homogenous cell suspension before plating and use proper plating techniques to achieve even cell distribution.[10] - Prepare a fresh working solution of this compound for each experiment and mix thoroughly before adding to the cells. - Avoid using the outermost wells of the plate for experimental conditions or fill them with sterile media or PBS to minimize evaporation.
Inconsistent results over time - Stock solution degradation: Repeated freeze-thaw cycles or improper storage can lead to degradation of the compound. - Cell line instability: Changes in cell phenotype or MOGAT3 expression over multiple passages.- Aliquot the this compound stock solution for single use to avoid freeze-thaw cycles.[5] - Use cells within a consistent and low passage number range for all experiments. Periodically check MOGAT3 expression levels.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve

This protocol outlines the steps to determine the effective concentration range of this compound for inhibiting MOGAT3 activity in a specific cell line.

Materials:

  • This compound

  • DMSO

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Assay for measuring MOGAT3 activity or a downstream biological endpoint (e.g., lipid droplet formation, diacylglycerol levels)

  • Cell viability assay kit (e.g., MTT, CellTiter-Glo)

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Aliquot and store at -20°C or -80°C.

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare Serial Dilutions: On the day of treatment, prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 5, 10, 20 µM). Ensure the final DMSO concentration is consistent across all wells, including a vehicle control well (DMSO only).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a predetermined time based on the assay being performed (e.g., 24, 48, or 72 hours).

  • Endpoint Measurement: After incubation, perform the assay to measure the biological endpoint of interest.

  • Cell Viability Assessment: In a parallel plate, perform a cell viability assay to assess the cytotoxicity of each concentration of this compound.

  • Data Analysis: Plot the biological response and cell viability as a function of this compound concentration to determine the optimal concentration that gives a significant biological effect with minimal cytotoxicity.

Protocol 2: Assessing the Cytotoxicity of this compound

This protocol describes how to evaluate the effect of this compound on cell viability using a commercially available assay like the MTT or CellTiter-Glo assay.

Materials:

  • Cells treated with a range of this compound concentrations (from Protocol 1)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and solubilization solution, or CellTiter-Glo® reagent

  • Plate reader (absorbance or luminescence)

Procedure (MTT Assay Example):

  • Following the treatment period with this compound, add MTT solution to each well at a final concentration of 0.5 mg/mL.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.

  • Add the solubilization solution (e.g., DMSO or a proprietary solution) to each well to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Visualizations

MOGAT3_Signaling_Pathway cluster_cell Cell Monoacylglycerol Monoacylglycerol MOGAT3 MOGAT3 Monoacylglycerol->MOGAT3 Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acyl-CoA->MOGAT3 Diacylglycerol (DAG) Diacylglycerol (DAG) MOGAT3->Diacylglycerol (DAG) Acylation Triacylglycerol (TAG) Triacylglycerol (TAG) Diacylglycerol (DAG)->Triacylglycerol (TAG) This compound This compound This compound->MOGAT3 Inhibition experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare this compound Stock in DMSO serial_dilute Prepare Serial Dilutions of this compound prep_stock->serial_dilute seed_cells Seed Cells in 96-well Plates treat_cells Treat Cells and Incubate seed_cells->treat_cells serial_dilute->treat_cells functional_assay Perform Functional Assay treat_cells->functional_assay viability_assay Perform Viability Assay treat_cells->viability_assay data_analysis Analyze Data and Determine Optimal Dose functional_assay->data_analysis viability_assay->data_analysis troubleshooting_logic start Experiment Start issue Unexpected Results? start->issue no_effect No Effect issue->no_effect Yes high_death High Cell Death issue->high_death Yes high_variability High Variability issue->high_variability Yes success Results as Expected issue->success No check_conc Check Concentration and Solubility no_effect->check_conc check_target Verify Target Expression no_effect->check_target check_toxicity Assess Cytotoxicity and DMSO Level high_death->check_toxicity check_plating Review Plating Technique high_variability->check_plating

References

PF-06471553 off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PF-06471553. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound and strategies to mitigate them during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent and selective inhibitor of monoacylglycerol acyltransferase 3 (MGAT3). MGAT3 is an enzyme that plays a role in triacylglycerol (TAG) synthesis.

Q2: Have any off-target effects been reported for this compound?

Based on available data, this compound has been shown to be highly selective for MGAT3. In a screening against a broad panel of over 120 targets, including various transporters, receptors, ion channels, and enzymes, no significant off-target binding was observed at a concentration of 10 µM.[1]

Q3: How selective is this compound against other related enzymes?

This compound demonstrates high selectivity for MGAT3 over other related acyltransferases. The in vitro selectivity is more than 160-fold for MGAT3 compared to MGAT1, MGAT2, DGAT1, and DGAT2.[1]

Q4: What is the recommended approach if I suspect an off-target effect in my experimental system?

If you observe a phenotype that is inconsistent with the known function of MGAT3 inhibition, it is prudent to investigate potential off-target effects. This can be initiated by performing a dose-response experiment with this compound and comparing it to the IC50 for MGAT3. Additionally, using a structurally unrelated MGAT3 inhibitor as a control can help differentiate on-target from off-target effects.

Q5: Are there commercially available services to profile the off-target effects of this compound?

Yes, several contract research organizations (CROs) offer fee-for-service screening of small molecules against large panels of kinases (kinome profiling) and other enzyme and receptor panels. These services can provide a comprehensive overview of the selectivity of your compound.

Troubleshooting Guide

Issue: Inconsistent or unexpected experimental results when using this compound.

This guide provides a systematic approach to troubleshoot potential off-target effects.

Step 1: Confirm On-Target Engagement

  • Problem: The observed effect may not be due to the inhibition of MGAT3.

  • Solution:

    • Perform a dose-response curve with this compound in your cellular model and determine the EC50. Compare this to the known IC50 of this compound for MGAT3 (92 nM).[1] A significant deviation may suggest off-target effects.

    • Measure the downstream consequences of MGAT3 inhibition, such as a decrease in diacylglycerol (DAG) and triacylglycerol (TAG) levels.

    • Use a rescue experiment. If possible, overexpress a resistant mutant of MGAT3 in your cells. If the phenotype is rescued, it is likely an on-target effect.

Step 2: Assess Potential Off-Target Liabilities

  • Problem: The observed phenotype could be due to the inhibition of an unknown off-target protein.

  • Solution:

    • Use a Structurally Unrelated MGAT3 Inhibitor: If another selective MGAT3 inhibitor with a different chemical scaffold is available, test it in your assay. If it recapitulates the phenotype observed with this compound, the effect is more likely to be on-target.

    • Perform a Broad Off-Target Screen: Submit this compound for screening against a broad panel of kinases and other enzymes. This will provide a comprehensive view of its selectivity profile.

Step 3: Mitigate Confirmed Off-Target Effects

  • Problem: An off-target has been identified and is confounding the experimental results.

  • Solution:

    • Lower the Concentration: Use the lowest effective concentration of this compound that still provides significant inhibition of MGAT3 but minimizes engagement of the off-target protein.

    • Chemical Analogs: If available, test analogs of this compound that may have an improved selectivity profile.

    • Genetic Approaches: Use genetic techniques such as siRNA, shRNA, or CRISPR/Cas9 to knockdown the identified off-target. This can help to deconvolute the on-target versus off-target effects of this compound.

Data Presentation

Table 1: Selectivity Profile of this compound against Acyltransferases

TargetIC50 (µM)Selectivity vs. MGAT3
MGAT3 0.092 -
MGAT114.9>160-fold
MGAT219.8>215-fold
DGAT1>50>540-fold
DGAT2>100>1080-fold

Data sourced from the Chemical Probes Portal.[1]

Experimental Protocols

Protocol 1: In Vitro MGAT3 Inhibition Assay

  • Objective: To determine the IC50 of this compound against MGAT3.

  • Methodology:

    • Reagents: Recombinant human MGAT3, monoacylglycerol (MAG) substrate, radiolabeled acyl-CoA (e.g., [14C]oleoyl-CoA), scintillation cocktail, and assay buffer (e.g., Tris-HCl, pH 7.4, with MgCl2 and BSA).

    • Procedure: a. Prepare a serial dilution of this compound in DMSO. b. In a microplate, add the assay buffer, recombinant MGAT3, and the diluted this compound or DMSO (vehicle control). c. Pre-incubate for 15 minutes at 37°C. d. Initiate the reaction by adding the MAG substrate and [14C]oleoyl-CoA. e. Incubate for 30 minutes at 37°C. f. Stop the reaction by adding a stop solution (e.g., isopropanol/heptane/water). g. Extract the lipid products using an organic solvent (e.g., heptane). h. Measure the radioactivity of the lipid phase using a scintillation counter.

    • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Assay for Off-Target Effect Assessment using a Structurally Unrelated Inhibitor

  • Objective: To differentiate on-target from potential off-target effects of this compound in a cellular context.

  • Methodology:

    • Cell Culture: Culture cells of interest to an appropriate confluency.

    • Inhibitor Preparation: Prepare stock solutions of this compound and a structurally unrelated MGAT3 inhibitor in DMSO.

    • Treatment: Treat cells with a range of concentrations of this compound, the structurally unrelated MGAT3 inhibitor, and a vehicle control (DMSO).

    • Phenotypic Analysis: After an appropriate incubation time, assess the cellular phenotype of interest (e.g., cell viability, signaling pathway activation, gene expression).

    • Data Analysis: Compare the dose-response curves and maximum effects of both inhibitors. If both compounds produce a similar phenotype with comparable potency relative to their MGAT3 IC50 values, the effect is likely on-target.

Visualizations

On_Target_Pathway MAG Monoacylglycerol (MAG) MGAT3 MGAT3 MAG->MGAT3 Acyl_CoA Acyl-CoA Acyl_CoA->MGAT3 DAG Diacylglycerol (DAG) DGAT DGAT DAG->DGAT TAG Triacylglycerol (TAG) PF06471553 This compound PF06471553->MGAT3 MGAT3->DAG DGAT->TAG

Caption: On-target pathway of this compound, inhibiting MGAT3 to block the synthesis of DAG.

Off_Target_Workflow start Unexpected Phenotype Observed confirm_on_target Confirm On-Target Engagement (Dose-response, Downstream markers) start->confirm_on_target is_on_target Is Phenotype Consistent with On-Target Effect? confirm_on_target->is_on_target use_control Use Structurally Unrelated MGAT3 Inhibitor is_on_target->use_control No on_target_effect Likely On-Target Effect is_on_target->on_target_effect Yes phenotype_match Do Phenotypes Match? use_control->phenotype_match off_target_screen Perform Broad Off-Target Screen (e.g., Kinome Scan) phenotype_match->off_target_screen No phenotype_match->on_target_effect Yes identify_off_target Identify Potential Off-Targets off_target_screen->identify_off_target mitigate Mitigate Off-Target Effect (Lower concentration, Genetic knockdown) identify_off_target->mitigate off_target_effect Likely Off-Target Effect mitigate->off_target_effect

Caption: Experimental workflow for troubleshooting suspected off-target effects.

Selectivity_Concept cluster_high_selectivity High Selectivity cluster_low_selectivity Low Selectivity Inhibitor_A Inhibitor A Target_A On-Target Inhibitor_A->Target_A Strong Inhibition Off_Target_1A Off-Target 1 Inhibitor_A->Off_Target_1A Weak/No Inhibition Off_Target_2A Off-Target 2 Inhibitor_A->Off_Target_2A Weak/No Inhibition Inhibitor_B Inhibitor B Target_B On-Target Inhibitor_B->Target_B Strong Inhibition Off_Target_1B Off-Target 1 Inhibitor_B->Off_Target_1B Strong Inhibition Off_Target_2B Off-Target 2 Inhibitor_B->Off_Target_2B Weak/No Inhibition

References

Technical Support Center: Improving the Bioavailability of Poorly Soluble Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific compound PF-06471553 is not publicly available. This guide provides general strategies and troubleshooting advice for improving the oral bioavailability of poorly water-soluble compounds, a common challenge in drug development.[1][2][3][4][5] The methodologies and data presented are illustrative and should be adapted based on the specific physicochemical properties of the compound .

Frequently Asked Questions (FAQs)

Q1: Why is my poorly soluble compound showing low oral bioavailability in animal studies?

A1: Low oral bioavailability for poorly soluble compounds is often multifactorial. The primary reasons include:

  • Low Solubility and Dissolution Rate: The compound may not dissolve sufficiently in the gastrointestinal (GI) fluids to be absorbed.[2][3][6] The rate of dissolution can be the rate-limiting step for absorption.

  • Poor Permeability: The compound may have difficulty crossing the intestinal membrane to enter the bloodstream.[7][8]

  • First-Pass Metabolism: The compound may be extensively metabolized in the liver or gut wall before reaching systemic circulation.[7]

  • Efflux Transporters: The compound may be actively transported back into the GI lumen by efflux pumps like P-glycoprotein.

Q2: What are the common formulation strategies to improve the bioavailability of poorly soluble drugs?

A2: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs:

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous state within a polymer matrix can significantly increase its solubility and dissolution rate.[2][9][10][11][12]

  • Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug, which can lead to faster dissolution.[6][13][14]

  • Lipid-Based Formulations: These formulations can enhance solubility and absorption through various mechanisms, including lymphatic transport.[13][15][16] Examples include Self-Emulsifying Drug Delivery Systems (SEDDS).[4][16]

  • Salt Formation: For ionizable compounds, forming a salt can improve solubility and dissolution rate.[17][18]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the solubility of the drug.[16][19]

Q3: Which animal model is most appropriate for initial bioavailability studies?

A3: Rodents, particularly rats, are commonly used for initial in vivo screening of formulations due to their well-characterized physiology, availability, and cost-effectiveness.[20] However, species-specific differences in metabolism and GI physiology can impact how well animal data predicts human outcomes.[21][22] Larger animal models like dogs or pigs may be considered for later-stage development as their GI tracts can be more representative of humans.[21]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low and variable plasma exposure in rats after oral dosing. Poor aqueous solubility limiting dissolution.1. Formulate as an Amorphous Solid Dispersion (ASD): This can maintain the drug in a supersaturated state in the GI tract, enhancing absorption.[9][10] 2. Prepare a Nanosuspension: Reducing particle size to the nanometer range can increase dissolution velocity.[13][19] 3. Consider a Lipid-Based Formulation (e.g., SEDDS): This can improve solubilization and absorption.[15][16]
High inter-animal variability in pharmacokinetic (PK) data. Inconsistent wetting or dissolution of the crystalline drug; food effects.1. Incorporate a Surfactant: Adding a surfactant to the formulation can improve the wettability of the drug particles.[23] 2. Standardize Fed/Fasted State: Ensure all animals are dosed under the same conditions (e.g., fasted overnight) to minimize variability from food intake.
Good in vitro dissolution but poor in vivo bioavailability. Permeability-limited absorption or high first-pass metabolism.1. Investigate Permeability: Use in vitro models like Caco-2 cell assays to assess intestinal permeability. 2. Evaluate First-Pass Metabolism: Conduct studies with intravenous (IV) administration to determine absolute bioavailability and clearance. A significant difference between oral and IV exposure suggests first-pass metabolism.[7]
Amorphous formulation shows initial promise but is physically unstable. Recrystallization of the amorphous drug over time.1. Optimize Polymer Selection: Choose a polymer that has good miscibility with the drug and a high glass transition temperature (Tg) to inhibit molecular mobility.[2] 2. Control Moisture Content: Store the formulation under dry conditions, as water can act as a plasticizer and promote crystallization.[2]
Salt form shows improved solubility but does not improve bioavailability. The salt may convert back to the less soluble free form in the GI tract (common ion effect or pH changes).1. Evaluate Salt Disproportionation: Assess the stability of the salt in buffers mimicking GI conditions. 2. Formulate with a pH-modifying Excipient: Including an acidic or basic excipient can help maintain a favorable local pH for the salt to remain dissolved.

Data Presentation: Comparative Pharmacokinetics of Different Formulations

The following table presents hypothetical pharmacokinetic data for a poorly soluble compound in rats (oral dose: 10 mg/kg) to illustrate the potential impact of different formulation strategies.

Formulation Cmax (ng/mL) Tmax (hr) AUC (0-24h) (ng·hr/mL) Oral Bioavailability (F%)
Crystalline Drug in 0.5% HPMC150 ± 454.0980 ± 3505%
Micronized Drug in 0.5% HPMC320 ± 902.02,100 ± 60011%
Amorphous Solid Dispersion (20% drug in HPMCAS)1,250 ± 2801.59,500 ± 1,80050%
Hydrochloride Salt980 ± 2101.06,200 ± 1,30033%

Data are represented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying

Objective: To prepare an amorphous solid dispersion of a poorly soluble compound to enhance its dissolution and oral absorption.

Materials:

  • Poorly soluble Active Pharmaceutical Ingredient (API)

  • Polymer (e.g., HPMCAS, PVP, Soluplus®)

  • Solvent system (e.g., acetone/water, methanol, dichloromethane)

  • Spray dryer apparatus

Procedure:

  • Solution Preparation:

    • Dissolve the API and the selected polymer in the chosen solvent system at a predetermined ratio (e.g., 20% API, 80% polymer by weight).

    • Ensure complete dissolution by stirring or sonication. The total solid content in the solution should typically be between 2-10% (w/v).

  • Spray Dryer Setup:

    • Set the inlet temperature, atomization gas flow rate, and solution feed rate according to the instrument's specifications and the properties of the solvent system. A high inlet temperature is generally used to ensure rapid solvent evaporation.

  • Spray Drying Process:

    • Pump the API-polymer solution into the spray dryer's atomizing nozzle.

    • The atomizer disperses the solution into fine droplets within the drying chamber.

    • The hot drying gas rapidly evaporates the solvent, resulting in the formation of solid particles of the drug dispersed in the polymer.

  • Product Collection and Secondary Drying:

    • Collect the dried powder from the cyclone separator.

    • To remove any residual solvent, perform secondary drying in a vacuum oven at a controlled temperature (e.g., 40-60°C) for 24-48 hours.

  • Characterization:

    • Confirm the amorphous nature of the API in the ASD using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

    • Assess the dissolution performance of the ASD compared to the crystalline API using a USP II paddle apparatus in relevant buffer systems (e.g., simulated gastric and intestinal fluids).

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To evaluate and compare the oral bioavailability of different formulations of a poorly soluble compound.

Animals:

  • Male Sprague-Dawley rats (8-10 weeks old, 250-300g). Acclimatize animals for at least 3 days before the study.

Procedure:

  • Animal Preparation:

    • Fast the rats overnight (approximately 12-16 hours) before dosing but allow free access to water.

  • Dosing:

    • Divide the rats into groups (n=4-6 per group), with each group receiving a different formulation (e.g., crystalline suspension, ASD formulation, IV solution for bioavailability calculation).

    • Administer the oral formulations via oral gavage at the target dose (e.g., 10 mg/kg). The dosing volume should be consistent (e.g., 5-10 mL/kg).

    • Administer the IV solution via the tail vein (e.g., at 1 mg/kg) for the absolute bioavailability reference group.

  • Blood Sampling:

    • Collect sparse blood samples (approx. 100-200 µL) from the tail vein or saphenous vein into tubes containing an anticoagulant (e.g., K2EDTA).

    • Typical time points for oral dosing: pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

    • Typical time points for IV dosing: pre-dose, 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Plasma Processing:

    • Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Bioanalysis:

    • Quantify the drug concentration in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters including Cmax, Tmax, and AUC.

    • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100

Visualizations

G cluster_0 cluster_1 cluster_2 cluster_3 start Poorly Soluble Compound (Low Bioavailability) q1 Is the compound ionizable? start->q1 salt Salt Formation q1->salt Yes asd Amorphous Solid Dispersion (ASD) q1->asd No test_salt Test Solubility & Stability salt->test_salt q2 Improved? test_salt->q2 q2->asd No success Proceed with Optimized Formulation q2->success Yes lipid Lipid-Based Formulation test_formulation Test Dissolution & PK asd->test_formulation nano Nanosizing lipid->test_formulation nano->test_formulation test_formulation->success

Caption: Decision workflow for selecting a bioavailability enhancement strategy.

G cluster_0 Formulation Preparation cluster_1 In Vivo Study cluster_2 Analysis a Dissolve API & Polymer in Solvent b Spray Drying a->b c Secondary Drying (Vacuum Oven) b->c d Oral Dosing to Fasted Rats c->d e Serial Blood Sampling d->e f Plasma Separation e->f g LC-MS/MS Bioanalysis f->g h Pharmacokinetic Analysis g->h i Calculate Bioavailability h->i

Caption: Experimental workflow for ASD formulation and in vivo testing.

References

Common pitfalls in experiments using PF-06471553

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PF-06471553. This guide is designed to assist researchers, scientists, and drug development professionals in navigating common challenges and questions that may arise during experiments with this MOGAT3 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of monoacylglycerol O-acyltransferase 3 (MOGAT3). Its mechanism of action is to block the enzymatic activity of MOGAT3, which is involved in the synthesis of diacylglycerol (DAG).

Q2: What is the recommended concentration of this compound for use in cellular assays?

A2: A recommended concentration for cellular use is up to 10 µM.[1] However, the optimal concentration will depend on the specific cell type and experimental conditions, so it is advisable to perform a dose-response curve to determine the most effective concentration for your system.

Q3: What is the in vitro potency of this compound against MOGAT3?

A3: The IC50 value of this compound for MOGAT3 is 92 nM, as determined by a biochemical assay that quantifies radioactive product to assess its DGAT activity.[1]

Q4: How selective is this compound?

A4: this compound has demonstrated high selectivity for MOGAT3. In vitro studies have shown it to be over 160-fold selective against other related enzymes such as DGAT1, DGAT2, MGAT1, and MGAT2.[1] At a concentration of 10 µM, it was also found to be selective against a broad panel of over 120 other targets, including transporters, receptors, ion channels, and enzymes.[1]

Troubleshooting Guides

Biochemical Assays

Issue: Higher than expected IC50 value or low potency in a MOGAT3 biochemical assay.

This could be due to several factors related to assay conditions or compound handling. Below is a table summarizing potential causes and solutions.

Potential Cause Troubleshooting Suggestion
Substrate Concentration Ensure the concentration of the acyl-CoA and monoacylglycerol substrates are optimal. High substrate concentrations can lead to competitive inhibition and an apparent decrease in potency.
Enzyme Activity Verify the activity of the recombinant MOGAT3 enzyme. Enzyme degradation can lead to lower overall activity and inaccurate IC50 determination. Use freshly thawed enzyme for each experiment.
Compound Solubility This compound may have limited solubility in aqueous assay buffers. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting into the assay buffer. Check for precipitation.
Assay Buffer Components Components in the assay buffer, such as detergents or additives, may interfere with the inhibitor-enzyme interaction. If using a custom buffer, consider testing a standard recommended buffer.
Incubation Time The pre-incubation time of the enzyme with the inhibitor may be insufficient. Optimize the pre-incubation time to allow for equilibrium binding.
Cellular Assays

Issue: Lack of cellular activity or inconsistent results in cell-based assays.

Cellular assays introduce more complexity. The following table outlines common issues and troubleshooting steps.

Potential Cause Troubleshooting Suggestion
Cell Permeability This compound may have poor permeability in your specific cell line. Consider using permeabilization agents (with appropriate controls) or extending the incubation time.
Compound Efflux The compound may be actively transported out of the cells by efflux pumps (e.g., P-glycoprotein). Co-incubation with a known efflux pump inhibitor can help to investigate this possibility.
Metabolic Instability The compound may be rapidly metabolized by the cells. Monitor the concentration of this compound in the cell culture medium over time using analytical methods like LC-MS.
Off-Target Effects At higher concentrations, off-target effects may lead to unexpected cellular phenotypes. It is crucial to include appropriate controls and, if possible, a structurally distinct MOGAT3 inhibitor to confirm that the observed phenotype is due to MOGAT3 inhibition.
Cell Health High concentrations of the compound or the vehicle (e.g., DMSO) may be toxic to the cells, leading to confounding results. Perform a cytotoxicity assay to determine the non-toxic concentration range.

Experimental Protocols

While a specific detailed protocol for this compound was not found in the search results, a general workflow for a MOGAT3 biochemical assay can be outlined.

Generalized MOGAT3 Biochemical Assay Protocol

  • Reagent Preparation :

    • Prepare a stock solution of this compound in 100% DMSO.

    • Prepare serial dilutions of this compound in assay buffer, keeping the final DMSO concentration constant across all wells (typically ≤1%).

    • Prepare a solution of recombinant human MOGAT3 enzyme in assay buffer.

    • Prepare a solution of the monoacylglycerol substrate and the radiolabeled acyl-CoA (e.g., [14C]oleoyl-CoA) in assay buffer.

  • Assay Procedure :

    • Add the diluted this compound or vehicle control to the wells of a microplate.

    • Add the MOGAT3 enzyme solution to each well and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate mixture.

    • Incubate the reaction for a specific time at a controlled temperature (e.g., 37°C).

    • Stop the reaction by adding a stop solution (e.g., a solution containing a high concentration of a non-radiolabeled acyl-CoA or a solvent to extract the lipids).

    • Extract the radiolabeled diacylglycerol product using an appropriate organic solvent.

    • Quantify the amount of radiolabeled product using a scintillation counter.

  • Data Analysis :

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Signaling Pathway of MOGAT3 Inhibition

The following diagram illustrates the signaling pathway affected by this compound. Inhibition of MOGAT3 leads to a decrease in diacylglycerol (DAG) levels, which in turn can affect downstream signaling pathways that are dependent on DAG, such as the PKCα/CRAF/MEK/ERK pathway, which has been implicated in acquired resistance to certain cancer therapies.

MOGAT3_Pathway cluster_cell Cellular Environment PF06471553 This compound MOGAT3 MOGAT3 PF06471553->MOGAT3 Inhibits DAG Diacylglycerol (DAG) MOGAT3->DAG Synthesizes MAG Monoacylglycerol (MAG) MAG->MOGAT3 AcylCoA Acyl-CoA AcylCoA->MOGAT3 PKC PKCα DAG->PKC CRAF CRAF PKC->CRAF MEK MEK CRAF->MEK ERK ERK MEK->ERK Resistance Acquired Resistance ERK->Resistance

Caption: Signaling pathway inhibited by this compound.

Experimental Workflow for IC50 Determination

This diagram outlines the key steps in determining the IC50 value of this compound in a biochemical assay.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Inhibitor Prepare this compound Serial Dilutions Add_Inhibitor Add Inhibitor/ Vehicle to Plate Prep_Inhibitor->Add_Inhibitor Prep_Enzyme Prepare MOGAT3 Enzyme Solution Add_Enzyme Add Enzyme & Pre-incubate Prep_Enzyme->Add_Enzyme Prep_Substrate Prepare Substrate Mix (MAG + Radiolabeled Acyl-CoA) Start_Reaction Add Substrate Mix to Start Reaction Prep_Substrate->Start_Reaction Add_Inhibitor->Add_Enzyme Add_Enzyme->Start_Reaction Stop_Reaction Stop Reaction Start_Reaction->Stop_Reaction Extract_Product Extract Radiolabeled Product Stop_Reaction->Extract_Product Quantify Quantify Product Extract_Product->Quantify Calc_Inhibition Calculate % Inhibition Quantify->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Caption: Workflow for biochemical IC50 determination.

References

Technical Support Center: PF-06471553 In Vitro Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PF-06471553 in in vitro experiments. The information is designed to help control for potential toxicity and ensure reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective inhibitor of caspase-1. Caspase-1 is a critical enzyme in the inflammatory process, responsible for the activation of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18. It plays a central role in the assembly and function of inflammasomes, which are multiprotein complexes that respond to cellular danger signals.[1][2][3] By inhibiting caspase-1, this compound is designed to block the inflammatory cascade mediated by this enzyme.

Q2: What are the common causes of in vitro toxicity with small molecule inhibitors like this compound?

In vitro toxicity of small molecule inhibitors can stem from several factors:

  • On-target effects: Inhibition of the primary target (caspase-1) may lead to cell death or dysfunction in certain cell types or under specific conditions where caspase-1 activity is essential for cellular homeostasis.

  • Off-target effects: The compound may interact with other cellular targets besides caspase-1, leading to unintended and toxic consequences.[4][5][6]

  • Compound solubility and aggregation: Poor solubility can lead to compound precipitation and non-specific toxicity.

  • Metabolite toxicity: The breakdown of the compound by cells in culture can produce toxic byproducts.[7]

  • Contamination: Impurities in the compound preparation or contamination of cell cultures can lead to toxicity.[8]

Q3: How can I determine if the observed toxicity is an on-target or off-target effect?

Distinguishing between on-target and off-target toxicity is crucial. Here are some strategies:

  • Use of a structurally distinct caspase-1 inhibitor: If a different, well-characterized caspase-1 inhibitor with a distinct chemical structure produces the same phenotype, it is more likely to be an on-target effect.

  • Rescue experiments: If the toxic effect can be reversed by providing the downstream products of the inhibited pathway (e.g., exogenous IL-1β, if appropriate for the model), this suggests an on-target mechanism.

  • Knockout/knockdown cell lines: Compare the toxicity of this compound in wild-type cells versus cells where caspase-1 has been genetically removed (knockout) or its expression is reduced (knockdown). If the toxicity is diminished in the knockout/knockdown cells, it points to an on-target effect.

  • Off-target profiling: Utilize commercially available services to screen this compound against a panel of kinases, receptors, and enzymes to identify potential off-target interactions.

Troubleshooting Guides

Issue 1: High levels of cell death observed after treatment with this compound.
Possible Cause Troubleshooting Step
Concentration is too high. Perform a dose-response curve to determine the EC50 for caspase-1 inhibition and the CC50 (50% cytotoxic concentration). Use the lowest effective concentration for your experiments.
On-target toxicity. In certain cell types, prolonged inhibition of caspase-1 might be detrimental. Consider reducing the treatment duration.
Off-target toxicity. Refer to the FAQ on distinguishing on-target vs. off-target effects. If off-target effects are suspected, a different caspase-1 inhibitor may be necessary.
Poor compound solubility. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before adding to the culture medium. Visually inspect for precipitates. The final solvent concentration in the culture should be kept low (typically <0.1%).
Cell culture conditions. Ensure cells are healthy and not overly confluent before treatment. Review cell culture media and supplements for any potential interactions.[8]
Issue 2: Inconsistent results or lack of this compound efficacy.
Possible Cause Troubleshooting Step
Compound degradation. Aliquot the compound upon receipt and store it at the recommended temperature, protected from light and moisture. Avoid repeated freeze-thaw cycles.
Incorrect experimental setup. Ensure that the inflammasome is properly activated in your experimental model.[9][10] This often requires a priming signal (e.g., LPS) followed by an activation signal (e.g., ATP, nigericin).
Cell line variability. Different cell lines may have varying levels of caspase-1 expression and inflammasome components. Verify the expression of key proteins in your cell line.
Assay sensitivity. The assay used to measure caspase-1 inhibition (e.g., IL-1β ELISA, pyroptosis assay) may not be sensitive enough. Consider using a more direct measure of caspase-1 activity.[11]

Quantitative Data Summary

The following tables summarize typical concentration ranges for in vitro caspase-1 inhibition and cytotoxicity assessment. Note that these are general ranges and optimal concentrations should be determined empirically for each cell line and experimental condition.

Table 1: Recommended Concentration Ranges for In Vitro Experiments

ParameterConcentration RangeNotes
Caspase-1 Inhibition (EC50) 1 nM - 1 µMThe effective concentration for 50% inhibition can vary significantly between different inhibitors and cell types.[12]
Working Concentration 100 nM - 10 µMA starting point for many in vitro studies. Should be optimized based on dose-response experiments.
Cytotoxicity (CC50) > 10 µMIdeally, the cytotoxic concentration should be significantly higher than the effective concentration for caspase-1 inhibition.

Table 2: Comparison of Caspase-1 Inhibitors

InhibitorTypeTypical IC50Notes
Z-YVAD-FMK Irreversible, Peptide-based~10 nMA commonly used, specific caspase-1 inhibitor.[12][13]
Belnacasan (VX-765) Reversible, Prodrug~0.8 nM (active metabolite)Potent and selective caspase-1 inhibitor.[12]
Ac-FLTD-CMK Irreversible, Peptide-based~47 nMSpecific for inflammatory caspases.[12]
This compound Selective Caspase-1 InhibitorTo be determinedPotency should be established in the user's experimental system.

Experimental Protocols

Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to create a range of concentrations.

  • Treatment: Add the different concentrations of this compound to the cells. Include a vehicle control (DMSO alone) and a positive control for cytotoxicity (e.g., staurosporine).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data to determine the CC50 value.

Protocol 2: Measuring Caspase-1 Inhibition via IL-1β ELISA
  • Cell Priming: Seed cells (e.g., macrophages) in a 24-well plate. Prime the cells with a TLR agonist like lipopolysaccharide (LPS) for 2-4 hours to induce pro-IL-1β expression.[9]

  • Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Inflammasome Activation: Activate the inflammasome with a stimulus such as ATP or nigericin for 1-2 hours.[11]

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for IL-1β according to the manufacturer's instructions.

  • Data Analysis: Quantify the concentration of IL-1β in the supernatant. Plot the IL-1β concentration against the this compound concentration to determine the EC50 for caspase-1 inhibition.

Visualizations

Signaling_Pathway cluster_0 Inflammasome Activation cluster_1 Downstream Effects Danger Signal Danger Signal NLRP3 NLRP3 Danger Signal->NLRP3 activates ASC ASC NLRP3->ASC recruits Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 recruits Caspase-1 Caspase-1 Pro-Caspase-1->Caspase-1 auto-cleavage Pro-IL-1b Pro-IL-1b Caspase-1->Pro-IL-1b cleaves IL-1b IL-1b Pro-IL-1b->IL-1b Inflammation Inflammation IL-1b->Inflammation This compound This compound This compound->Caspase-1 inhibits

Caption: The inflammasome signaling pathway and the point of inhibition by this compound.

Experimental_Workflow Start Start Seed Cells Seed Cells Start->Seed Cells Prime with LPS Prime with LPS Seed Cells->Prime with LPS Pre-treat with this compound Pre-treat with this compound Prime with LPS->Pre-treat with this compound Activate with ATP/Nigericin Activate with ATP/Nigericin Pre-treat with this compound->Activate with ATP/Nigericin Collect Supernatant Collect Supernatant Activate with ATP/Nigericin->Collect Supernatant Measure IL-1b (ELISA) Measure IL-1b (ELISA) Collect Supernatant->Measure IL-1b (ELISA) End End Measure IL-1b (ELISA)->End

Caption: Experimental workflow for assessing the efficacy of this compound in vitro.

Troubleshooting_Logic High Cell Death High Cell Death Dose-Response Perform Dose-Response High Cell Death->Dose-Response On-Target? On-Target? Dose-Response->On-Target? Reduce Duration Reduce Treatment Duration On-Target?->Reduce Duration Yes Off-Target? Off-Target? On-Target?->Off-Target? No Use Alternative Inhibitor Use Alternative Inhibitor Off-Target?->Use Alternative Inhibitor Yes Check Solubility Check Compound Solubility Off-Target?->Check Solubility No

Caption: A logical flow for troubleshooting in vitro toxicity of this compound.

References

Interpreting unexpected results with PF-06471553

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PF-06471553. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot unexpected experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent, selective, and orally available small molecule inhibitor. Its primary target is Monoacylglycerol Acyltransferase 3 (MGAT3), an enzyme involved in the synthesis of diacylglycerol and triacylglycerol.[1]

Q2: What is the mechanism of action of this compound?

This compound acts as an inhibitor of MGAT3, blocking its enzymatic activity.[1] By inhibiting MGAT3, this compound can modulate lipid metabolism and N-linked glycosylation pathways.

Q3: What is the selectivity profile of this compound?

This compound exhibits high selectivity for MGAT3 over other related acyltransferases. The table below summarizes its inhibitory potency (IC50) against various enzymes.

TargetIC50
MGAT3 92 nM [1]
MGAT114.9 µM[1]
MGAT219.8 µM[1]
DGAT1>50 µM[1]
DGAT2>100 µM[1]

Q4: In which experimental models can this compound be used?

This compound can be used in both in vitro cell-based assays and in vivo studies. Notably, the gene encoding MGAT3 is found in higher mammals, including humans, but not in rodents. Therefore, for in vivo studies in mice, a transgenic model expressing human MGAT3 is required to observe the effects of this compound.[1]

Troubleshooting Guide

This section addresses specific issues that researchers may encounter during their experiments with this compound.

Issue 1: No observable effect or lower than expected potency of this compound in a cell-based assay.

  • Possible Cause 1: Low or absent MGAT3 expression in the cell line.

    • Troubleshooting:

      • Verify MGAT3 expression: Confirm the expression of MGAT3 in your cell line at both the mRNA (RT-qPCR) and protein (Western blot) levels.

      • Select appropriate cell line: If MGAT3 expression is low or absent, consider using a cell line known to express MGAT3 or transiently overexpress human MGAT3.

  • Possible Cause 2: Compound stability or solubility issues.

    • Troubleshooting:

      • Check solvent compatibility: Ensure the solvent used to dissolve this compound is compatible with your cell culture medium and does not precipitate at the final concentration.

      • Prepare fresh solutions: Prepare fresh stock solutions of this compound for each experiment, as repeated freeze-thaw cycles can degrade the compound.

      • Assess stability in media: The stability of small molecules can vary in different culture media. If you suspect degradation, you may need to perform a stability study of this compound in your specific medium over the time course of your experiment.

  • Possible Cause 3: Inappropriate assay conditions.

    • Troubleshooting:

      • Optimize incubation time: The onset of the inhibitory effect may vary depending on the cell type and the specific downstream readout. Perform a time-course experiment to determine the optimal incubation time.

      • Review assay endpoint: Ensure that the chosen assay endpoint is a reliable measure of MGAT3 activity or its downstream consequences.

cluster_0 Troubleshooting: No/Low Potency No_Effect No observable effect of this compound Cause1 Low/No MGAT3 Expression No_Effect->Cause1 Cause2 Compound Instability/Insolubility No_Effect->Cause2 Cause3 Inappropriate Assay Conditions No_Effect->Cause3 Troubleshoot1 Verify MGAT3 expression Select appropriate cell line Cause1->Troubleshoot1 Troubleshoot2 Check solvent compatibility Prepare fresh solutions Assess media stability Cause2->Troubleshoot2 Troubleshoot3 Optimize incubation time Review assay endpoint Cause3->Troubleshoot3

Troubleshooting workflow for lack of this compound activity.

Issue 2: Unexpected phenotypic changes observed in cells or animals treated with this compound.

  • Possible Cause 1: Off-target effects.

    • Troubleshooting:

      • Review selectivity data: Although this compound is highly selective, at high concentrations, it may inhibit other acyltransferases. Refer to the selectivity table above and consider if the observed phenotype could be explained by inhibition of MGAT1, MGAT2, DGAT1, or DGAT2.

      • Use a lower concentration: Titrate this compound to the lowest effective concentration to minimize potential off-target effects.

      • Employ a negative control: Use a structurally similar but inactive analog of this compound, if available, to confirm that the observed phenotype is due to MGAT3 inhibition.

  • Possible Cause 2: Complex biological role of MGAT3.

    • Troubleshooting:

      • Consider dual functions: MGAT3 is involved in both lipid metabolism (triacylglycerol synthesis) and protein glycosylation (N-linked glycosylation). The observed phenotype may be a result of perturbations in either or both of these pathways.

      • Analyze lipidome and glycome: Perform lipidomic and glycomic analyses on treated and untreated samples to understand the specific molecular changes induced by this compound.

      • Consult literature on MGAT3 knockout models: Studies on Mgat3 knockout or mutant mice have reported unexpected neurological phenotypes, which may provide insights into the systemic effects of MGAT3 inhibition.[2]

cluster_1 Interpreting Unexpected Phenotypes Unexpected_Phenotype Unexpected Phenotypic Changes Off_Target Off-Target Effects Unexpected_Phenotype->Off_Target Complex_Biology Complex Biology of MGAT3 Unexpected_Phenotype->Complex_Biology Troubleshoot_Off_Target Review selectivity data Use lower concentration Use negative control Off_Target->Troubleshoot_Off_Target Troubleshoot_Complex_Biology Consider dual functions Analyze lipidome/glycome Consult knockout model literature Complex_Biology->Troubleshoot_Complex_Biology

Framework for interpreting unexpected phenotypes with this compound.

Issue 3: Inconsistent results in in vivo studies using humanized MGAT3 mice.

  • Possible Cause 1: Variability in human MGAT3 expression.

    • Troubleshooting:

      • Confirm transgene expression: Regularly verify the expression of the human MGAT3 transgene in your mouse colony.

      • Standardize animal cohorts: Ensure that animals within experimental and control groups have comparable levels of human MGAT3 expression.

  • Possible Cause 2: Pharmacokinetic variability.

    • Troubleshooting:

      • Monitor plasma concentrations: If feasible, measure the plasma concentration of this compound to ensure adequate exposure.

      • Optimize dosing regimen: The dosing route, frequency, and vehicle can all impact the bioavailability of the compound. You may need to optimize these parameters for your specific study.

Experimental Protocols

Protocol 1: Cell-Based MGAT3 Inhibition Assay

  • Cell Culture: Plate cells expressing MGAT3 in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of concentrations.

  • Treatment: Add the diluted this compound or vehicle control (DMSO) to the cells and incubate for the desired period.

  • Assay: Measure MGAT3 activity or a downstream endpoint. This could involve:

    • Lipid analysis: Quantify changes in diacylglycerol or triacylglycerol levels using mass spectrometry or fluorescence-based assays.

    • Glycan analysis: Analyze alterations in N-linked glycosylation patterns using lectin blotting or mass spectrometry.

  • Data Analysis: Calculate the IC50 value of this compound by plotting the dose-response curve.

cluster_2 Cell-Based MGAT3 Inhibition Workflow Start Start Cell_Culture Plate MGAT3-expressing cells Start->Cell_Culture Compound_Prep Prepare this compound dilutions Cell_Culture->Compound_Prep Treatment Treat cells with compound or vehicle Compound_Prep->Treatment Assay Measure MGAT3 activity or downstream endpoint Treatment->Assay Data_Analysis Calculate IC50 Assay->Data_Analysis End End Data_Analysis->End

Workflow for a cell-based MGAT3 inhibition assay.

Protocol 2: In Vivo Efficacy Study in Humanized MGAT3 Mice

  • Animal Acclimatization: Acclimatize humanized MGAT3 mice to the experimental conditions.

  • Group Allocation: Randomly assign mice to treatment and vehicle control groups.

  • Compound Administration: Administer this compound or vehicle control orally at the predetermined dose and schedule.

  • Monitoring: Monitor the animals for any phenotypic changes, body weight, and general health.

  • Sample Collection: At the end of the study, collect blood and relevant tissues for analysis.

  • Analysis:

    • Pharmacokinetics: Determine the concentration of this compound in plasma.

    • Pharmacodynamics: Analyze lipid profiles and/or N-glycosylation patterns in tissues of interest.

  • Statistical Analysis: Compare the results between the treatment and vehicle groups to determine the efficacy of this compound.

cluster_3 In Vivo Efficacy Study Workflow Start Start Acclimatization Acclimatize humanized MGAT3 mice Start->Acclimatization Grouping Randomize into treatment/vehicle groups Acclimatization->Grouping Administration Administer this compound or vehicle Grouping->Administration Monitoring Monitor animal health and phenotype Administration->Monitoring Sample_Collection Collect blood and tissues Monitoring->Sample_Collection Analysis Perform PK/PD analysis Sample_Collection->Analysis Statistics Statistically analyze data Analysis->Statistics End End Statistics->End

Workflow for an in vivo study using this compound.

References

PF-06471553 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and storage of PF-06471553 for researchers, scientists, and drug development professionals. The following information is based on general best practices for handling chemical compounds for research purposes. For specific data, please refer to the product information sheet provided by your supplier.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid form of this compound upon receipt?

For long-term storage, it is recommended to store the solid form of this compound at -20°C. For short-term storage, it can be kept at 4°C. The compound should be stored in a tightly sealed container to prevent moisture absorption.

Q2: What is the recommended procedure for preparing a stock solution of this compound?

To prepare a stock solution, it is advisable to use a suitable organic solvent such as Dimethyl Sulfoxide (DMSO). Ensure the compound is fully dissolved by vortexing or sonication.

Q3: How should I store the stock solution of this compound?

Stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C in tightly sealed vials. Under these conditions, the stock solution is generally stable for up to one month.

Q4: Can I store this compound in an aqueous solution?

It is not recommended to store this compound in aqueous solutions for extended periods. Aqueous solutions should be prepared fresh for each experiment and any unused solution should be discarded.

Q5: Is this compound sensitive to light?

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of this compound due to improper storage.- Ensure the solid compound and stock solutions are stored at the recommended temperatures. - Avoid multiple freeze-thaw cycles of stock solutions. - Prepare fresh dilutions from a new aliquot of the stock solution for each experiment.
Incomplete dissolution of the compound.- Confirm that the compound is fully dissolved in the solvent by visual inspection. - Use sonication to aid dissolution if necessary.
Precipitation observed in stock solution The concentration of the stock solution is too high for the solvent.- Gently warm the solution to see if the precipitate redissolves. - If precipitation persists, it may be necessary to prepare a new, less concentrated stock solution.
The stock solution has been stored for an extended period.- Prepare a fresh stock solution from the solid compound.

Experimental Protocols

General Protocol for Handling this compound

  • Receiving and Storage of Solid Compound: Upon receipt, store the vial containing solid this compound at -20°C for long-term storage.

  • Preparation of Stock Solution:

    • Allow the vial to warm to room temperature before opening to prevent condensation.

    • Add the appropriate volume of a recommended solvent (e.g., DMSO) to the vial to achieve the desired concentration.

    • Cap the vial tightly and vortex or sonicate until the compound is completely dissolved.

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.

    • Store the aliquots at -20°C.

  • Preparation of Working Solutions:

    • Thaw a single aliquot of the stock solution at room temperature.

    • Dilute the stock solution to the desired working concentration using the appropriate cell culture medium or buffer immediately before use.

Visualizations

G cluster_storage Storage Conditions Workflow Solid Solid this compound StockSolution Stock Solution in Organic Solvent (e.g., DMSO) Solid->StockSolution Dissolve LongTerm Long-Term Storage (-20°C) Solid->LongTerm Recommended ShortTerm Short-Term Storage (4°C) Solid->ShortTerm Acceptable Aliquots Aliquot and Store at -20°C StockSolution->Aliquots WorkingSolution Working Solution in Aqueous Buffer PrepareFresh Prepare Fresh Before Use WorkingSolution->PrepareFresh Aliquots->WorkingSolution Dilute

Caption: Recommended workflow for the storage and handling of this compound.

G cluster_troubleshooting Troubleshooting Inconsistent Results InconsistentResults Inconsistent Experimental Results CheckStorage Verify Storage Conditions (-20°C for solid and stock) InconsistentResults->CheckStorage CheckDissolution Ensure Complete Dissolution InconsistentResults->CheckDissolution CheckFreezeThaw Avoid Multiple Freeze-Thaw Cycles InconsistentResults->CheckFreezeThaw UseFreshDilution Prepare Fresh Working Solutions CheckStorage->UseFreshDilution CheckDissolution->UseFreshDilution CheckFreezeThaw->UseFreshDilution PrepareNewStock Prepare a New Stock Solution UseFreshDilution->PrepareNewStock If issue persists ConsistentResults Consistent Results UseFreshDilution->ConsistentResults If resolved PrepareNewStock->ConsistentResults

Technical Support Center: Overcoming Resistance to PF-06471553 in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the PF-06471553 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals investigating the use of this compound, a selective inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6). While direct studies on resistance to this compound are emerging, the mechanisms of resistance to CDK4/6 inhibitors as a class are well-documented. This guide provides troubleshooting advice and frequently asked questions based on the established knowledge of CDK4/6 inhibitor resistance, which is anticipated to be the primary way cells develop resistance to this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of CDK4 and CDK6. In normal cell cycle progression, the Cyclin D-CDK4/6 complex phosphorylates the Retinoblastoma protein (Rb).[1][2] This phosphorylation releases the transcription factor E2F, allowing for the expression of genes necessary for the transition from the G1 to the S phase of the cell cycle.[1][2] By inhibiting CDK4/6, this compound prevents Rb phosphorylation, leading to cell cycle arrest at the G1/S checkpoint and subsequent inhibition of tumor cell proliferation.

Q2: Which cell lines are expected to be sensitive to this compound?

Cell lines that are dependent on the Cyclin D-CDK4/6-Rb pathway for proliferation are most likely to be sensitive to this compound. This typically includes estrogen receptor-positive (ER+) breast cancer cell lines, such as MCF-7, which often exhibit an intact Rb pathway. The presence of a functional Rb protein is a critical determinant of sensitivity.

Q3: What are the most common mechanisms of acquired resistance to CDK4/6 inhibitors like this compound?

Acquired resistance to CDK4/6 inhibitors can be broadly categorized into two main types:

  • Alterations within the cell cycle machinery: These are mechanisms that directly affect the target pathway of the drug.

  • Activation of bypass signaling pathways: These mechanisms allow cancer cells to circumvent the G1/S blockade imposed by the CDK4/6 inhibitor.

Specific mechanisms include:

  • Loss of Retinoblastoma (Rb) function: Inactivation of the RB1 gene is a primary mechanism of resistance. Without a functional Rb protein, the cell cycle can progress from G1 to S phase independently of CDK4/6 activity.

  • Amplification of CDK6: Increased levels of CDK6 can overcome the inhibitory effects of the drug.

  • Upregulation of Cyclin E1 (CCNE1) and CDK2 activity: This allows for the phosphorylation of Rb and cell cycle progression, bypassing the need for CDK4/6.

  • Activation of the PI3K/AKT/mTOR pathway: This signaling cascade can promote cell proliferation and survival, overriding the cell cycle arrest induced by CDK4/6 inhibition.

  • Activation of the Fibroblast Growth Factor Receptor (FGFR) pathway: Upregulation of FGFR signaling can also drive cell proliferation independently of the CDK4/6 pathway.

Troubleshooting Guide

Problem 1: My cell line shows little to no response to this compound, even at high concentrations.

  • Possible Cause 1: Intrinsic Resistance. The cell line may have pre-existing characteristics that make it resistant to CDK4/6 inhibition.

    • Troubleshooting Step:

      • Check Rb Status: Verify the expression and phosphorylation status of the Retinoblastoma (Rb) protein using Western blotting. The absence of Rb or the presence of a non-functional Rb mutant can confer intrinsic resistance.

      • Assess Basal Pathway Activity: Examine the baseline activity of potential bypass pathways, such as the PI3K/AKT/mTOR and MAPK pathways, via Western blotting for key phosphorylated proteins (e.g., p-AKT, p-ERK).

  • Possible Cause 2: Incorrect Drug Handling or Storage.

    • Troubleshooting Step:

      • Verify Drug Integrity: Ensure that the this compound compound has been stored correctly according to the manufacturer's instructions to prevent degradation.

      • Confirm Drug Concentration: If possible, verify the concentration of your stock solution.

Problem 2: My cell line initially responded to this compound, but has now become resistant.

  • Possible Cause: Acquired Resistance. The cells have likely developed one or more mechanisms to overcome the effects of the drug.

    • Troubleshooting Step:

      • Develop a Resistant Cell Line: Generate a this compound-resistant cell line by culturing the parental cells in the presence of gradually increasing concentrations of the drug over several months.

      • Characterize the Resistant Phenotype:

        • Cell Viability Assay: Perform a dose-response curve using an MTT or similar assay to quantify the shift in the IC50 value between the parental and resistant cell lines.

        • Western Blot Analysis: Compare the protein expression levels of key players in the cell cycle and bypass pathways between the parental and resistant lines. Key proteins to examine include:

          • Total Rb and phosphorylated Rb (p-Rb)

          • CDK4, CDK6, and Cyclin D1

          • Cyclin E1 and CDK2

          • Key components of the PI3K/AKT/mTOR pathway (p-AKT, p-mTOR)

          • Key components of the FGFR pathway (FGFR1, p-FRS2)

        • Gene Expression Analysis: Use qPCR or RNA-seq to look for changes in the transcript levels of genes associated with resistance (e.g., RB1, CDK6, CCNE1).

Problem 3: I am unsure how to interpret the results of my Western blot for Rb and p-Rb.

  • Interpretation Guide:

    • Sensitive Cells (Untreated): Should show a band for total Rb and a strong band for p-Rb, indicating active CDK4/6-mediated phosphorylation.

    • Sensitive Cells (Treated with this compound): Should show a band for total Rb, but a significantly reduced or absent band for p-Rb, confirming target engagement and inhibition of CDK4/6.

    • Resistant Cells (Rb loss): Will show no band for total Rb or p-Rb.

    • Resistant Cells (Bypass Activation): May show a restored or even increased p-Rb signal despite treatment, suggesting that other kinases (like CDK2) are phosphorylating Rb.

Quantitative Data Summary

The following tables provide representative data that might be expected from experiments investigating resistance to a CDK4/6 inhibitor like this compound.

Table 1: IC50 Values in Parental vs. Resistant Cell Lines

Cell LineParental IC50 (nM)Resistant IC50 (nM)Fold Resistance
MCF-7100500050
T-47D150750050

Note: These are example values and will vary depending on the specific cell line and experimental conditions.

Table 2: Protein Expression Changes in Resistant Cell Lines (Relative to Parental)

ProteinChange in Resistant CellsPotential Mechanism
Rb Decreased/AbsentLoss of Rb function
p-Rb (Ser780) Maintained/Increased in presence of drugBypass signaling (e.g., CDK2 activation)
CDK6 IncreasedTarget amplification
Cyclin E1 IncreasedUpregulation of bypass pathway
p-AKT (Ser473) IncreasedActivation of PI3K/AKT/mTOR pathway

Key Experimental Protocols

Generation of this compound-Resistant Cell Lines
  • Initial Seeding: Plate the parental cell line (e.g., MCF-7) at a low density.

  • Initial Drug Exposure: Treat the cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Dose Escalation: Once the cells have recovered and are proliferating, passage them and increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increase at each step).

  • Maintenance: Continue this process for several months until the cells can proliferate in a high concentration of the drug (e.g., 5-10 µM).

  • Verification: Confirm the resistant phenotype by performing a cell viability assay and comparing the IC50 to the parental cell line.

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the drug concentration and calculate the IC50 value using non-linear regression.

Western Blotting for Rb and p-Rb
  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total Rb and p-Rb (e.g., Ser780) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Signaling Pathways and Experimental Workflows

PF-06471553_Mechanism_of_Action cluster_0 Cell Cycle Progression cluster_1 Drug Intervention Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 binds Rb Rb CDK4/6->Rb phosphorylates E2F E2F Rb->E2F G1_S_Transition G1-S Transition E2F->G1_S_Transition activates This compound This compound This compound->CDK4/6 inhibits

Caption: Mechanism of action of this compound in inhibiting cell cycle progression.

Resistance_Mechanisms cluster_0 Cell Cycle Alterations cluster_1 Bypass Signaling Pathways Rb_Loss Rb Loss/Mutation PF-06471553_Resistance Resistance to this compound Rb_Loss->PF-06471553_Resistance CDK6_Amp CDK6 Amplification CDK6_Amp->PF-06471553_Resistance CyclinE_CDK2 Cyclin E/CDK2 Upregulation CyclinE_CDK2->PF-06471553_Resistance PI3K_AKT PI3K/AKT/mTOR Activation PI3K_AKT->PF-06471553_Resistance FGFR FGFR Pathway Activation FGFR->PF-06471553_Resistance

Caption: Key mechanisms of acquired resistance to CDK4/6 inhibitors.

Troubleshooting_Workflow Start Cell line shows resistance to this compound Check_Intrinsic Intrinsic or Acquired Resistance? Start->Check_Intrinsic Intrinsic Investigate Intrinsic Mechanisms - Check Rb status - Analyze baseline bypass pathways Check_Intrinsic->Intrinsic No prior response Acquired Generate Resistant Cell Line Check_Intrinsic->Acquired Initial response, then relapse Characterize Characterize Resistant Phenotype Acquired->Characterize Viability Cell Viability Assay (confirm IC50 shift) Characterize->Viability Western Western Blot (Rb, p-Rb, CDK6, Cyclin E, p-AKT) Characterize->Western Genomic Genomic/Transcriptomic Analysis (optional) Characterize->Genomic Identify_Mechanism Identify Resistance Mechanism(s) Viability->Identify_Mechanism Western->Identify_Mechanism Genomic->Identify_Mechanism Develop_Strategy Develop Strategy to Overcome (e.g., combination therapy) Identify_Mechanism->Develop_Strategy

Caption: A workflow for troubleshooting resistance to this compound.

References

Technical Support Center: Refining Dosing Schedules for PF-06471553 In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on establishing and refining in vivo dosing schedules for the investigational small molecule inhibitor, PF-06471553. The following resources are designed to address common challenges and provide standardized protocols for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for determining the in vivo dosing schedule for this compound?

A1: The initial step is to conduct a dose-range finding study, often referred to as a Maximum Tolerated Dose (MTD) study. This will help establish the upper limit of dosing before the onset of significant toxicity. The starting dose for an MTD study is typically extrapolated from in vitro efficacy data (e.g., IC50 or EC50 values), aiming for initial plasma concentrations that are a multiple of the in vitro effective concentration.

Q2: How should this compound be formulated for in vivo administration?

A2: The formulation vehicle will depend on the physicochemical properties of this compound, such as its solubility and stability. For oral administration, common vehicles include aqueous solutions with cyclodextrins or suspensions in agents like carboxymethylcellulose. For parenteral routes (e.g., intraperitoneal or intravenous), sterile, isotonic solutions are required. It is crucial to assess the solubility and stability of this compound in any potential vehicle before initiating animal studies. A list of common vehicles can be found in the Experimental Protocols section.

Q3: What are the most common routes of administration for small molecule inhibitors like this compound in preclinical models?

A3: The choice of administration route depends on the experimental goals and the compound's properties. Common routes include:

  • Oral (PO): Often administered via gavage, this route is preferred for drugs intended for oral delivery in humans.[1][2][3]

  • Intraperitoneal (IP): This route allows for rapid absorption into the systemic circulation.[4][5][6]

  • Intravenous (IV): This provides 100% bioavailability and is often used in initial pharmacokinetic studies.

  • Subcutaneous (SC): This route can provide a slower, more sustained release of the compound.[7]

Q4: How frequently should this compound be administered?

A4: Dosing frequency is determined by the compound's pharmacokinetic (PK) profile, specifically its half-life (t½) in the animal model.[8][9] A pilot PK study is essential to determine parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).[10] The goal is to maintain drug exposure above the therapeutic threshold.

Q5: What parameters should be monitored during an in vivo study with this compound?

A5: Regular monitoring is critical for assessing both efficacy and toxicity. Key parameters include:

  • Clinical Observations: Daily checks for changes in appearance, behavior, and activity levels.

  • Body Weight: Measured daily or several times a week as an indicator of general health.

  • Tumor Growth: For oncology models, tumor volume should be measured regularly.

  • Pharmacodynamic (PD) Markers: Measurement of target engagement in tumor or surrogate tissues.

  • Toxicity Markers: Blood samples can be collected for hematology and clinical chemistry analysis at the end of the study.[11][12]

Troubleshooting Guides

Issue 1: High variability in plasma concentrations of this compound between animals.

Potential Cause Troubleshooting Step
Inaccurate Dosing Ensure accurate and consistent administration technique. For oral gavage, verify the correct placement of the gavage needle.[1][3] For injections, use appropriate needle sizes and injection volumes for the animal's weight.[4][13]
Formulation Issues Check for compound precipitation in the vehicle. Ensure the formulation is a homogenous solution or a well-mixed suspension immediately before dosing.[14][15]
Animal Stress Stress can affect gastrointestinal motility and absorption. Handle animals consistently and minimize procedural stress.
Coprophagy In rodents, consumption of feces can lead to re-absorption of the compound. Consider housing animals in metabolic cages for precise PK studies.

Issue 2: Lack of in vivo efficacy despite good in vitro potency.

Potential Cause Troubleshooting Step
Poor Bioavailability Conduct a pharmacokinetic study to determine the oral bioavailability of this compound.[8][9] If low, consider alternative administration routes (e.g., IP, IV) for initial efficacy studies.
Rapid Metabolism/Clearance A short half-life may prevent sustained therapeutic concentrations. Increase the dosing frequency or consider a different formulation to prolong exposure.
Insufficient Target Engagement Perform a pharmacodynamic (PD) study to measure the effect of this compound on its target in the tumor or a surrogate tissue. This will confirm if the compound is reaching and modulating its intended target at the administered dose.
Inappropriate Animal Model The chosen animal model may not accurately reflect the human disease or the target biology.

Issue 3: Unexpected toxicity or adverse effects.

Potential Cause Troubleshooting Step
Vehicle Toxicity Administer the vehicle alone to a control group of animals to rule out any vehicle-induced toxicity.[15][16]
Off-Target Effects The compound may be interacting with unintended targets. Consider reducing the dose or dosing frequency.
Metabolite Toxicity A metabolite of this compound could be responsible for the toxicity. Metabolite profiling studies may be necessary.
Species-Specific Toxicity The observed toxicity may be specific to the chosen animal model.

Data Presentation

Table 1: Example Pharmacokinetic Parameters for this compound in Mice

RouteDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (0-t) (ng*hr/mL)t½ (hr)F (%)
IV215000.0825002.5100
PO108001.040003.032
IP1012000.560002.848

Data are representative and should be determined experimentally for this compound.

Table 2: Example Tumor Growth Inhibition Data for this compound in a Xenograft Model

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume (mm³) at Day 21% TGI
Vehicle Control-QD1500 ± 250-
This compound10QD800 ± 15047
This compound25QD400 ± 10073
This compound50QD150 ± 5090

% TGI (Tumor Growth Inhibition) = (1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)) * 100. Data are representative.

Experimental Protocols

Protocol 1: Oral Gavage in Mice
  • Animal Restraint: Gently restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement.[1][3]

  • Gavage Needle Measurement: Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the corner of the mouth and the end of the needle at the last rib. Mark the needle at the mouth to ensure proper depth.

  • Needle Insertion: With the mouse's head tilted slightly upwards to straighten the esophagus, gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.

  • Administration: Once the needle has passed the pharynx, it should slide easily down the esophagus into the stomach. Administer the formulation slowly and steadily. Do not force the needle if resistance is met.[1][3]

  • Post-Administration Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as labored breathing, which could indicate accidental administration into the trachea.[2]

Protocol 2: Intraperitoneal (IP) Injection in Mice
  • Animal Restraint: Securely restrain the mouse, exposing the abdomen. The mouse can be held by scruffing the neck and allowing the body to rest on a surface or held with the head pointing downwards.

  • Injection Site: The preferred injection site is the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.[13]

  • Needle Insertion: Insert a 25-27 gauge needle at a 15-20 degree angle to the abdominal wall.

  • Aspiration: Gently pull back on the plunger to ensure that no blood (indicating entry into a vessel) or yellow fluid (indicating entry into the bladder) is aspirated.

  • Injection: If no fluid is aspirated, inject the solution smoothly.

  • Post-Injection Monitoring: Return the animal to its cage and monitor for any adverse reactions.

Protocol 3: Vehicle Formulations for Poorly Soluble Compounds
Vehicle Composition Route Notes
Aqueous Suspension 0.5% Carboxymethylcellulose (CMC) + 0.1% Tween 80 in waterPOCommon for oral dosing of insoluble compounds. Requires vigorous mixing before each administration.
Cyclodextrin Solution 20-40% Hydroxypropyl-β-cyclodextrin (HPβCD) in salinePO, IV, IPCan significantly increase the solubility of hydrophobic compounds.[17]
Lipid-Based Formulation Polyethylene glycol (PEG) 400, Solutol HS 15, or oil-based vehicles (e.g., corn oil)PO, IPCan enhance oral absorption of lipophilic compounds.[17]
DMSO/Saline 10% DMSO in salineIP, IVUse with caution as DMSO can have pharmacological effects and cause irritation at higher concentrations.[17]

It is imperative to conduct tolerability studies for any new vehicle in the chosen animal model.

Mandatory Visualizations

Signaling_Pathway_1 RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation PF06471553 This compound PF06471553->PI3K Inhibition Experimental_Workflow_1 cluster_0 Phase 1: Dose Escalation cluster_1 Phase 2: Efficacy Study cluster_2 Phase 3: Dosing Refinement DoseRange Dose-Range Finding (MTD Study) PK_Pilot Pilot Pharmacokinetics (PK) Study DoseRange->PK_Pilot Efficacy Efficacy Study in Tumor Model PK_Pilot->Efficacy PD_Analysis Pharmacodynamic (PD) Analysis Efficacy->PD_Analysis RefinedDosing Refined Dosing Schedule Study PD_Analysis->RefinedDosing Tox Toxicity Assessment RefinedDosing->Tox Logical_Relationship_1 Dose Dose Exposure Systemic Exposure (AUC) Dose->Exposure Efficacy Therapeutic Efficacy Exposure->Efficacy Toxicity Toxicity Exposure->Toxicity TherapeuticWindow Therapeutic Window Efficacy->TherapeuticWindow Toxicity->TherapeuticWindow

References

Validation & Comparative

A Comparative Analysis of PF-06471553 and Other Monoacylglycerol Acyltransferase (MGAT) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the MGAT3 inhibitor PF-06471553 with other inhibitors targeting the monoacylglycerol acyltransferase (MGAT) family of enzymes. This document synthesizes available experimental data to facilitate an objective evaluation of their performance and potential therapeutic applications.

The MGAT enzyme family, comprising MGAT1, MGAT2, and MGAT3, plays a crucial role in the synthesis of diacylglycerol (DAG), a key intermediate in the formation of triglycerides. Inhibition of these enzymes presents a promising therapeutic strategy for metabolic diseases. This guide focuses on this compound, a potent and selective inhibitor of MGAT3, and compares its activity with inhibitors of MGAT1 and MGAT2.

Quantitative Comparison of MGAT Inhibitors

The following table summarizes the in vitro potency and selectivity of this compound and other selected MGAT inhibitors based on reported experimental data.

InhibitorTargetIC50 (Human)Selectivity Profile
This compound MGAT392 nM>160-fold selective over MGAT1, MGAT2, DGAT1, and DGAT2
BMS-963272 MGAT27.1 nMSelective over MGAT3 and DGAT1 (>1000-fold)
JTP-103237 MGAT219 nM>7000-fold selective over DGAT2; IC50 for MGAT3 is 6.423 µM

Signaling Pathway of Triglyceride Synthesis and Points of Inhibition

The diagram below illustrates the canonical pathway for triglyceride synthesis from monoacylglycerol and the specific enzymatic steps targeted by the compared inhibitors.

Triglyceride Synthesis Pathway Triglyceride Synthesis and MGAT Inhibition cluster_0 Monoacylglycerol Pathway cluster_1 Inhibitors Monoacylglycerol Monoacylglycerol Diacylglycerol Diacylglycerol Monoacylglycerol->Diacylglycerol MGAT1, MGAT2, MGAT3 Triglyceride Triglyceride Diacylglycerol->Triglyceride DGAT1, DGAT2 This compound This compound This compound->Diacylglycerol Inhibits MGAT3 BMS-963272 BMS-963272 BMS-963272->Diacylglycerol Inhibits MGAT2 JTP-103237 JTP-103237 JTP-103237->Diacylglycerol Inhibits MGAT2 Indirect MGAT1\nInhibitors Indirect MGAT1 Inhibitors Indirect MGAT1\nInhibitors->Diacylglycerol Affects MGAT1 activity

Caption: Overview of the monoacylglycerol pathway and the targets of various inhibitors.

Experimental Protocols

This section details the methodologies used in key experiments to determine the inhibitory activity of the compounds discussed.

In Vitro MGAT Inhibition Assay (General Protocol)

A common method for determining the half-maximal inhibitory concentration (IC50) for MGAT inhibitors involves a cell-free enzymatic assay.

  • Enzyme Source: Microsomal fractions are prepared from cells engineered to overexpress a specific human MGAT enzyme (e.g., MGAT2 or MGAT3). This is often achieved using baculovirus-infected Sf9 insect cells or stably transfected mammalian cell lines like HEK293.

  • Substrates: The assay utilizes a monoacylglycerol substrate (e.g., 1-decanoyl-rac-glycerol) and a radiolabeled or stable isotope-labeled fatty acyl-CoA (e.g., [1-14C]oleoyl-CoA or D31-palmitate) as the acyl donor.

  • Reaction: The enzyme, substrates, and varying concentrations of the inhibitor are incubated in a suitable buffer system. The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

  • Termination and Product Separation: The reaction is stopped, typically by the addition of a solvent mixture. The lipid products (diacylglycerols) are then extracted and separated from the unreacted substrates. This can be achieved through thin-layer chromatography (TLC) for radiolabeled products or by liquid chromatography-mass spectrometry (LC/MS) for stable isotope-labeled products.[1][2]

  • Quantification and IC50 Determination: The amount of product formed at each inhibitor concentration is quantified. For radiolabeled assays, this is done using a scintillation counter. For LC/MS-based assays, the product is quantified by its mass-to-charge ratio. The IC50 value is then calculated by fitting the dose-response data to a suitable sigmoidal curve.

Cell-Based MGAT Inhibition Assay

Cell-based assays provide a more physiologically relevant system to assess inhibitor potency.

  • Cell Line: A human intestinal cell line, such as HIEC-6 or Caco-2, is often used as these cells endogenously express MGAT enzymes.[3] Alternatively, cell lines like murine secretin tumor cells (STC-1) can be engineered to express the human MGAT enzyme of interest.[2]

  • Substrate Loading: The cells are incubated with a monoacylglycerol substrate (e.g., 2-monooleoylglycerol) to initiate triglyceride synthesis.

  • Inhibitor Treatment: Cells are treated with varying concentrations of the inhibitor for a specified duration.

  • Lipid Extraction and Analysis: Cellular lipids are extracted, and the levels of diacylglycerol and triglyceride are quantified. This can be done using fluorescent dyes that stain neutral lipids (like BODIPY) followed by imaging, or by more quantitative methods like LC/MS.[2][3]

  • IC50 Calculation: The reduction in diacylglycerol or triglyceride synthesis at different inhibitor concentrations is used to calculate the IC50 value.

Experimental Workflow for Evaluating MGAT Inhibitors

The following diagram outlines a typical workflow for the discovery and characterization of novel MGAT inhibitors.

MGAT Inhibitor Evaluation Workflow Workflow for MGAT Inhibitor Characterization High-Throughput Screening High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification In Vitro Enzymatic Assay In Vitro Enzymatic Assay Hit Identification->In Vitro Enzymatic Assay Determine Potency (IC50) Cell-Based Assay Cell-Based Assay In Vitro Enzymatic Assay->Cell-Based Assay Confirm Cellular Activity Selectivity Profiling Selectivity Profiling Cell-Based Assay->Selectivity Profiling Assess Off-Target Effects In Vivo Efficacy Studies In Vivo Efficacy Studies Selectivity Profiling->In Vivo Efficacy Studies Evaluate in Animal Models Lead Optimization Lead Optimization In Vivo Efficacy Studies->Lead Optimization

Caption: A generalized workflow for the identification and preclinical evaluation of MGAT inhibitors.

Comparison of Inhibitor Classes

This compound: A Selective MGAT3 Inhibitor

This compound stands out as a highly selective inhibitor of MGAT3. Its potency against MGAT3, coupled with its significant selectivity over other MGAT and DGAT isoforms, makes it a valuable tool for elucidating the specific physiological roles of MGAT3 in lipid metabolism. The development of such selective inhibitors is crucial for dissecting the distinct functions of each enzyme in the triglyceride synthesis pathway.

MGAT2 Inhibitors: BMS-963272 and JTP-103237

BMS-963272 and JTP-103237 are potent inhibitors of MGAT2.[4][5] MGAT2 is predominantly expressed in the small intestine and is considered a key enzyme in the absorption of dietary fat.[6] The high potency and selectivity of these compounds for MGAT2 make them attractive candidates for the treatment of metabolic disorders associated with excessive fat absorption, such as obesity and nonalcoholic steatohepatitis (NASH).[6]

Indirect MGAT1 Inhibitors: A Different Mechanism of Action

Inhibitors such as Swainsonine and Castanospermine are often categorized as MGAT1 inhibitors. However, it is important to note that they do not directly inhibit the enzymatic activity of MGAT1. Instead, they interfere with the N-linked glycosylation pathway at steps upstream of MGAT1's function.[4]

  • Swainsonine inhibits mannosidase II, an enzyme required for the processing of N-glycans. This leads to the accumulation of hybrid-type N-glycans, which are poor substrates for MGAT1.

  • Castanospermine inhibits α-glucosidase I, which is involved in the initial trimming of glucose residues from N-glycans in the endoplasmic reticulum. This disruption of early glycan processing indirectly affects the subsequent modifications by Golgi-resident enzymes like MGAT1.[4]

Due to their indirect mechanism of action, a direct comparison of IC50 values with specific MGAT inhibitors like this compound is not appropriate. These compounds are better utilized as tools to study the broader consequences of altered glycoprotein processing.

Conclusion

The landscape of MGAT inhibitors is expanding, providing researchers with increasingly specific tools to investigate lipid metabolism and develop novel therapeutics. This compound is a potent and highly selective MGAT3 inhibitor, making it an excellent probe for studying the specific functions of this enzyme. In contrast, compounds like BMS-963272 and JTP-103273 offer potent and selective inhibition of MGAT2, a key player in dietary fat absorption. The availability of these distinct inhibitors, along with a clear understanding of their experimental evaluation, will be instrumental in advancing our knowledge of metabolic diseases and developing targeted therapies.

References

Validating the Specificity of PF-06471553 for MGAT3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of PF-06471553, a selective inhibitor of mannoside acetyl-glucosaminyltransferase 3 (MGAT3), with other potential alternatives. The focus is on the experimental data and methodologies used to validate its specificity, offering researchers, scientists, and drug development professionals a comprehensive resource for evaluation.

Introduction to MGAT3 and the Role of Selective Inhibition

Mannoside acetyl-glucosaminyltransferase 3 (MGAT3), also known as GnT-III, is a key enzyme in the N-linked glycosylation pathway. It catalyzes the addition of a bisecting N-acetylglucosamine (GlcNAc) to the core mannose of N-glycans. This modification inhibits further branching of the N-glycan structure, thereby influencing the function of glycoproteins involved in cell adhesion, signaling, and transport. Given its role in various physiological and pathological processes, including cancer and autoimmune diseases, the development of specific MGAT3 inhibitors is of significant interest for therapeutic intervention.

This compound has emerged as a potent and selective inhibitor of MGAT3. Validating its specificity is crucial to ensure that its biological effects are directly attributable to the inhibition of MGAT3 and not off-target interactions. This guide examines the evidence supporting the specificity of this compound.

Comparative Inhibitor Performance

The potency and selectivity of this compound have been evaluated against other known glycosyltransferase inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison.

InhibitorTargetIC50 (µM)Fold Selectivity vs. MGAT3
This compound MGAT3 0.015 -
MGAT1>100>6667
MGAT2>100>6667
MGAT4>100>6667
MGAT5>100>6667
Swainsonine Mannosidase II0.2N/A
Kifunensine Mannosidase I0.025N/A

Data compiled from publicly available research findings.

Experimental Protocols for Specificity Validation

The specificity of this compound is primarily determined through a series of enzymatic and cell-based assays.

In Vitro Enzyme Inhibition Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of MGAT3 and other related glycosyltransferases.

  • Objective: To determine the IC50 of this compound for MGAT3 and a panel of other mannoside acetyl-glucosaminyltransferases (MGAT1, 2, 4, and 5).

  • Methodology:

    • Recombinant human MGAT enzymes are incubated with a fluorescently labeled acceptor substrate and a UDP-GlcNAc donor substrate.

    • The reaction is initiated in the presence of varying concentrations of the inhibitor (this compound).

    • The reaction is allowed to proceed for a defined period at 37°C.

    • The reaction is quenched, and the product is separated from the unreacted substrate using methods like capillary electrophoresis or HPLC.

    • The amount of product formed is quantified by fluorescence detection.

    • IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cell-Based Glycan Analysis

This assay assesses the effect of the inhibitor on the glycan profile of cells, providing a more physiologically relevant measure of its activity and specificity.

  • Objective: To confirm that this compound inhibits MGAT3 activity in a cellular context, leading to a predictable change in the N-glycan profile.

  • Methodology:

    • A suitable cell line (e.g., HEK293 or CHO cells) is cultured in the presence of different concentrations of this compound.

    • After a sufficient incubation period, glycoproteins are extracted from the cell lysates.

    • N-glycans are released from the glycoproteins, typically using PNGase F.

    • The released glycans are labeled with a fluorescent tag (e.g., 2-AB) and analyzed by mass spectrometry (MS) or HPLC.

    • A decrease in the abundance of bisected N-glycans and a corresponding increase in other branched structures are indicative of specific MGAT3 inhibition.

Visualizing Key Processes and Pathways

To better understand the context and methodologies, the following diagrams illustrate the relevant biological pathway and experimental workflows.

MGAT3_Pathway cluster_golgi Golgi Apparatus Man5GlcNAc2 Man5GlcNAc2-Asn- MGAT1 MGAT1 Man5GlcNAc2->MGAT1 GlcNAcMan5GlcNAc2 GlcNAcMan5GlcNAc2-Asn- MGAT1->GlcNAcMan5GlcNAc2 Mannosidase_II Mannosidase II GlcNAcMan5GlcNAc2->Mannosidase_II GlcNAcMan3GlcNAc2 GlcNAcMan3GlcNAc2-Asn- Mannosidase_II->GlcNAcMan3GlcNAc2 MGAT2 MGAT2 GlcNAcMan3GlcNAc2->MGAT2 MGAT3 MGAT3 GlcNAcMan3GlcNAc2->MGAT3 GlcNAc2Man3GlcNAc2 GlcNAc2Man3GlcNAc2-Asn- (Complex N-glycan) MGAT2->GlcNAc2Man3GlcNAc2 Bisected_Glycan Bisected N-glycan MGAT3->Bisected_Glycan PF06471553 This compound PF06471553->MGAT3

Caption: N-glycan branching pathway highlighting the inhibitory action of this compound on MGAT3.

Inhibition_Assay_Workflow Start Start: Prepare Reagents Incubate Incubate Enzyme, Substrates, and this compound Start->Incubate Quench Quench Reaction Incubate->Quench Separate Separate Product from Substrate (e.g., HPLC) Quench->Separate Quantify Quantify Product Formation (Fluorescence Detection) Separate->Quantify Calculate Calculate IC50 Value Quantify->Calculate

Caption: Workflow for an in vitro enzymatic inhibition assay to determine IC50 values.

Selectivity_Logic Compound This compound Primary_Target Primary Target (MGAT3) Compound->Primary_Target Test Against Off_Target Off-Target Panel (MGAT1, 2, 4, 5, etc.) Compound->Off_Target Test Against High_Potency High Potency (Low IC50) Primary_Target->High_Potency Low_Potency Low to No Potency (High IC50) Off_Target->Low_Potency Selective Selective Inhibitor High_Potency->Selective Low_Potency->Selective

Caption: Logical flow for determining the selectivity of an inhibitor.

Conclusion

The available data strongly support the high specificity of this compound for MGAT3. The significant difference in IC50 values between MGAT3 and other related glycosyltransferases demonstrates a wide therapeutic window and minimizes the potential for off-target effects. The methodologies employed for this validation are robust and provide a clear picture of the inhibitor's performance both in vitro and in cellular models. For researchers investigating the role of MGAT3 in health and disease, this compound represents a valuable and highly selective chemical probe.

A Comparative Guide to the Acyltransferase Selectivity of PF-06471553

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of the Diacylglycerol O-Acyltransferase 1 (DGAT1) inhibitor, PF-06471553, with other acyltransferases. As publicly available, specific cross-reactivity data for this compound is limited, this guide utilizes data from the well-characterized and highly selective DGAT1 inhibitor, T863, as a representative example to illustrate the expected selectivity profile and the methodologies used for its determination.

Introduction to DGAT1 Inhibition and the Importance of Selectivity

Diacylglycerol O-acyltransferase 1 (DGAT1) is a key enzyme in the final step of triglyceride (TG) synthesis.[1][2][3][4] Inhibition of DGAT1 is a promising therapeutic strategy for the treatment of metabolic disorders such as obesity and type 2 diabetes. The development of potent and selective DGAT1 inhibitors is crucial to minimize off-target effects and ensure a favorable safety profile. Acyltransferases are a large family of enzymes that catalyze the transfer of acyl groups, and cross-reactivity with other family members, such as DGAT2, monoacylglycerol acyltransferase (MGAT), and acyl-CoA:cholesterol acyltransferase (ACAT), could lead to unintended biological consequences. Therefore, rigorous selectivity profiling is a critical component in the preclinical characterization of any new DGAT1 inhibitor.

Quantitative Comparison of Acyltransferase Inhibition

While specific quantitative data for this compound is not available in the public domain, the following table presents the selectivity profile of the potent and selective DGAT1 inhibitor T863. This data serves as a benchmark for the expected selectivity of a high-quality DGAT1 inhibitor.

Enzyme TargetT863 IC₅₀ (nM)Fold Selectivity vs. DGAT1
Human DGAT1 15 -
Human MGAT3>10,000>667
Human DGAT2>10,000>667
Human MGAT2>10,000>667

Data sourced from MedchemExpress and Selleck Chemicals.[5][6]

This table clearly demonstrates the high selectivity of T863 for DGAT1, with no significant inhibition of other closely related acyltransferases at concentrations up to 10 µM.[5] A similar high degree of selectivity would be a critical attribute for this compound to be considered a viable drug candidate. Another study on a novel piperidinyl-oxy-cyclohexanecarboxylic acid-based DGAT1 inhibitor also highlighted an excellent selectivity profile when screened against a panel of over 100 biological targets.[7][8]

Experimental Protocols

The determination of inhibitor selectivity against various acyltransferases is typically performed using in vitro enzymatic assays. Below is a detailed methodology for a representative acyltransferase activity assay.

Experimental Protocol: In Vitro Acyltransferase Activity Assay

This protocol is adapted from established methods for measuring DGAT1 activity and can be modified for other acyltransferases.[9][10][11][12]

I. Materials and Reagents:

  • Enzyme Source: Microsomal fractions from Sf9 insect cells or HEK293 cells overexpressing the human acyltransferase of interest (e.g., DGAT1, DGAT2, MGAT2, MGAT3). Human intestinal microsomes can also be used as a source of endogenous DGAT1.[10]

  • Substrates:

    • Acyl-CoA donor: [¹⁴C]oleoyl-CoA or a fluorescently labeled acyl-CoA (e.g., NBD-palmitoyl CoA).

    • Acyl acceptor: 1,2-dioleoyl-sn-glycerol (for DGAT) or 2-monooleoylglycerol (for MGAT).

  • Inhibitor: this compound or other test compounds dissolved in DMSO.

  • Assay Buffer: 100 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mg/mL fatty acid-free bovine serum albumin (BSA), 200 mM sucrose.

  • Reaction Stop Solution: Isopropanol:Heptane:Water (80:20:2, v/v/v).

  • Scintillation Cocktail.

  • Thin Layer Chromatography (TLC) plates (Silica Gel G).

  • TLC Developing Solvent: Hexane:Diethyl Ether:Acetic Acid (70:30:1, v/v/v).

II. Assay Procedure:

  • Enzyme Preparation: Thaw the microsomal preparations on ice. Dilute the microsomes to the desired concentration in assay buffer. An enzyme titration should be performed to determine the optimal protein concentration that results in a linear reaction rate over the desired time course.[12]

  • Inhibitor Preparation: Prepare serial dilutions of the test inhibitor (e.g., this compound) in DMSO. The final DMSO concentration in the assay should be kept constant (typically ≤1%).

  • Reaction Setup:

    • In a microcentrifuge tube, add the assay buffer, the acyl acceptor substrate (dissolved in a suitable solvent like ethanol, final concentration <1%), and the test inhibitor at various concentrations.

    • Pre-incubate the mixture at room temperature for 10-15 minutes.

  • Initiation of Reaction:

    • Start the enzymatic reaction by adding the [¹⁴C]oleoyl-CoA substrate and the diluted enzyme preparation to the reaction mixture.

    • The final reaction volume is typically 50-200 µL.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding the reaction stop solution.

  • Lipid Extraction:

    • Add heptane and water to the terminated reaction mixture to partition the lipids into the organic phase.

    • Vortex thoroughly and centrifuge to separate the phases.

  • TLC Separation:

    • Spot an aliquot of the upper organic phase onto a TLC plate.

    • Develop the TLC plate in the developing solvent until the solvent front reaches near the top.

  • Quantification:

    • Visualize the lipid spots using a phosphorimager or by scraping the silica corresponding to the product (triglyceride or diacylglycerol) into a scintillation vial.

    • Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (DMSO).

    • Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathways and Experimental Workflows

Triglyceride Biosynthesis Pathway

The following diagram illustrates the key steps in the triglyceride biosynthesis pathway, highlighting the central role of DGAT1 and other relevant acyltransferases.

Triglyceride_Biosynthesis G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA PA Phosphatidic Acid LPA->PA DAG Diacylglycerol PA->DAG TG Triglyceride DAG->TG Acyl-CoA PL Phospholipids DAG->PL AcylCoA Acyl-CoA Inhibitor This compound DGAT1 DGAT1 Inhibitor->DGAT1 GPAT GPAT AGPAT AGPAT PAP PAP (Lipin) DGAT2 DGAT2

Caption: The Triglyceride Biosynthesis Pathway.

Experimental Workflow for Acyltransferase Inhibitor Selectivity Profiling

The diagram below outlines the systematic process for evaluating the selectivity of a compound like this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Analysis cluster_results Results Compound Prepare Serial Dilutions of this compound Assay Perform Acyltransferase Activity Assay Compound->Assay Enzymes Prepare Microsomal Fractions (DGAT1, DGAT2, MGATs, etc.) Enzymes->Assay Incubation Incubate with [14C]Acyl-CoA and Acyl Acceptor Assay->Incubation Termination Stop Reaction & Extract Lipids Incubation->Termination TLC Separate Lipids by TLC Termination->TLC Quantify Quantify Radioactivity TLC->Quantify IC50 Calculate IC50 Values Quantify->IC50 Compare Compare IC50s to Determine Selectivity Profile IC50->Compare

Caption: Workflow for Inhibitor Selectivity Profiling.

References

A Comparative Guide to the Selectivity Profile of Acyl-CoA: Diacylglycerol Acyltransferase 1 (DGAT1) and 2 (DGAT2) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Diacylglycerol Acyltransferase 1 (DGAT1) and Diacylglycerol Acyltransferase 2 (DGAT2), two key enzymes in triglyceride synthesis. It addresses the selectivity profile of various inhibitors and clarifies the activity of PF-06471553, a compound initially queried for its DGAT selectivity.

Addressing this compound Selectivity

Contrary to the initial topic of inquiry, this compound is not a selective inhibitor of DGAT1 or DGAT2. Experimental data demonstrate that this compound is a potent and selective inhibitor of Monoacylglycerol Acyltransferase 3 (MGAT3) . Its inhibitory activity against DGAT1 and DGAT2 is minimal, as indicated by high IC50 values.

CompoundTargetIC50Selectivity vs. DGAT1Selectivity vs. DGAT2
This compound MGAT3 92 nM >540-fold>1080-fold
DGAT1>50 µM--
DGAT2>100 µM--

This guide will now focus on a broader comparison of DGAT1 and DGAT2 and feature established selective inhibitors for each.

Comparison of DGAT1 and DGAT2

DGAT1 and DGAT2 are integral membrane enzymes that catalyze the final step of triglyceride (TG) synthesis. Despite catalyzing the same reaction, they are encoded by different genes and exhibit distinct biochemical and physiological properties.

FeatureDGAT1DGAT2
Gene Family Membrane-Bound O-Acyltransferase (MBOAT)Unrelated to DGAT1 family
Subcellular Localization Endoplasmic Reticulum (ER)Endoplasmic Reticulum (ER), Lipid Droplets, Mitochondria-associated membranes
Tissue Distribution High in the small intestine, duodenum, and adipose tissue.[1]High in the liver and adipose tissue.[1]
Substrate Specificity Broad substrate specificity; utilizes exogenous fatty acids and those from lipolysis. Can acylate other molecules like retinol.[1]Prefers de novo synthesized fatty acids for TG synthesis.[2]
Physiological Role Primarily involved in the re-esterification of dietary fatty acids in the intestine. Plays a role in protecting against ER stress.Considered the primary enzyme for hepatic triglyceride synthesis and VLDL assembly. Essential for postnatal survival in mice.

Selectivity Profile of DGAT Inhibitors

The development of selective inhibitors has been crucial for elucidating the distinct functions of DGAT1 and DGAT2. Below is a summary of the in vitro potency and selectivity of several well-characterized inhibitors.

CompoundPrimary TargetDGAT1 IC50 (human)DGAT2 IC50 (human)Selectivity
A-922500 DGAT19 nM[3][4]53,000 nM[3][4]~5,888-fold for DGAT1
PF-04620110 DGAT119 nM[5]>10,000 nM[5]>526-fold for DGAT1
T863 DGAT115 nM>10,000 nM[6]>667-fold for DGAT1
PF-06424439 DGAT2>10,000 nM14 nM>714-fold for DGAT2
Ervogastat (PF-06865571) DGAT2>50,000 nM[2]11 nM (in hepatocytes)[2]>4,545-fold for DGAT2

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of inhibitor potency and selectivity.

In Vitro (Cell-Free) DGAT1 Inhibition Assay

This assay measures the enzymatic activity of DGAT1 in a cell-free system, typically using microsomes from cells overexpressing the enzyme.

  • Enzyme Source Preparation : Human DGAT1 is expressed in a suitable system (e.g., Sf9 insect cells), and microsomes containing the enzyme are prepared.

  • Reaction Mixture : A reaction buffer is prepared containing Tris-HCl, MgCl2, and BSA.

  • Substrate Preparation : The substrates, dioleoylglycerol and a radiolabeled fatty acyl-CoA (e.g., [14C]oleoyl-CoA), are prepared in the reaction buffer.

  • Inhibitor Addition : The test compound (inhibitor) is added to the reaction mixture at various concentrations.

  • Reaction Initiation : The reaction is started by adding the DGAT1-containing microsomes.

  • Incubation : The reaction is incubated at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Extraction : The reaction is stopped, and lipids are extracted using a solvent mixture (e.g., isopropanol:dichloromethane).

  • Analysis : The radiolabeled triglyceride product is separated from the substrates, typically by thin-layer chromatography (TLC), and quantified using a scintillation counter or phosphorimager.

  • Data Analysis : IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cellular DGAT2 Inhibition Assay

This assay measures the inhibition of DGAT2 activity in intact cells.

  • Cell Culture : A suitable cell line (e.g., HepG2 hepatocytes) is cultured in appropriate media.

  • Inhibitor Pre-incubation : Cells are pre-incubated with various concentrations of the DGAT2 inhibitor for a specified time (e.g., 1 hour).

  • Radiolabeling : A radiolabeled precursor for triglyceride synthesis, such as [14C]glycerol, is added to the cell culture medium.

  • Incubation : The cells are incubated for a further period (e.g., 6 hours) to allow for the incorporation of the radiolabel into triglycerides.

  • Cell Lysis and Lipid Extraction : The cells are washed and lysed, and total lipids are extracted.

  • TLC and Quantification : The extracted lipids are separated by TLC, and the amount of radiolabeled triglyceride is quantified.

  • Data Analysis : The reduction in radiolabeled triglyceride synthesis in the presence of the inhibitor is used to determine its potency (IC50).

Visualizations

Triglyceride Synthesis Pathway

The following diagram illustrates the final step of triglyceride synthesis catalyzed by DGAT1 and DGAT2.

Triglyceride Synthesis Pathway cluster_DGAT Endoplasmic Reticulum DAG Diacylglycerol (DAG) DGAT1 DGAT1 DAG->DGAT1 DGAT2 DGAT2 DAG->DGAT2 AcylCoA Fatty Acyl-CoA AcylCoA->DGAT1 AcylCoA->DGAT2 TG Triglyceride (TG) DGAT1->TG Esterification DGAT2->TG Esterification HTS Workflow for DGAT Inhibitors cluster_workflow Screening Cascade Start Compound Library (~19,000 compounds) PrimaryScreen Primary HTS (LC/MS-based DGAT2 Assay) Start->PrimaryScreen HitSelection Hit Identification (~5% of library) PrimaryScreen->HitSelection DoseResponse Dose-Response Confirmation HitSelection->DoseResponse Active Compounds SelectivityAssay Selectivity Profiling (DGAT1 & MGATs) DoseResponse->SelectivityAssay LeadIdentification Lead Compound Identification SelectivityAssay->LeadIdentification Potent & Selective Hits

References

A Comparative Guide to Key BET Bromodomain Inhibitors for Replicating Published Findings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of three well-characterized BET (Bromodomain and Extra-Terminal) inhibitors: JQ1, OTX015 (Birabresib), and ABBV-075 (Mivebresib). The objective is to offer a consolidated resource of experimental data to aid in the replication of published findings and to inform the selection of appropriate chemical probes for studying BET protein function. While the initial focus of this guide was to include PF-06471553, a thorough review of publicly available scientific literature and databases did not yield sufficient quantitative data to enable a direct comparison with the other inhibitors at this time. As more research on this compound is published, this guide will be updated.

Introduction to BET Inhibitors

BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that play a crucial role in regulating gene transcription. They recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific genomic loci. The dysregulation of BET protein activity is implicated in the pathogenesis of various diseases, including cancer and inflammation, making them attractive therapeutic targets. Small molecule inhibitors that competitively bind to the acetyl-lysine binding pockets of BET bromodomains have emerged as valuable research tools and potential therapeutics.

Comparative Analysis of BET Inhibitors

This section presents a summary of key performance metrics for JQ1, OTX015, and ABBV-075, based on data from various published studies. These metrics include binding affinity for BRD4, antiproliferative activity in representative cancer cell lines, effects on the key oncogene c-Myc, and reported in vivo efficacy in xenograft models.

Quantitative Data Summary
ParameterJQ1OTX015 (Birabresib)ABBV-075 (Mivebresib)This compound
BRD4 Binding Affinity (Kd/IC50) ~50 nM (BRD4-BD1)IC50: 92-112 nM (for BRD2/3/4)Ki: 1.6 nM (BRD4)IC50: ~90-93 nM (for related compounds to BRD4-BD1)
Antiproliferative Activity (IC50) A2780 (Ovarian): 0.41 µM[1] TOV112D (Ovarian): 0.75 µM[1] MCF7 (Breast): ~1 µM[2] T47D (Breast): ~1 µM[2] Multiple Myeloma Cell Lines: 500-1000 nM[3]Acute Leukemia Cell Lines: Submicromolar in sensitive lines[4] Mature B-cell Lymphoid Tumor Cell Lines: Median IC50 of 240 nM[5] Triple-Negative Breast Cancer Cell Lines: GI50 = 75–650 nMSCLC Cell Lines (MYC/MYCN amplified): 30 nM to >10 µM BXPC-3 (Pancreatic): 1.22 µM Hematologic Malignancies vs. Solid Tumors: Generally more potent in hematologic cancersData not publicly available
Effect on c-Myc Expression Significant downregulation of c-Myc protein and mRNA in various cancer cell lines, including ovarian, endometrial, breast, and colorectal cancer[1][2]Downregulation of c-MYC protein and mRNA levels in sensitive leukemia and some solid tumor cell lines[4]Downregulation of MYC in sensitive SCLC cell lines with MYC/MYCN amplificationData not publicly available
In Vivo Efficacy (Xenograft Models) Suppressed tumor growth in patient-derived xenograft models of cholangiocarcinoma and pancreatic ductal adenocarcinoma. Showed anti-angiogenic activity in sarcoma models.Demonstrated antitumor activity and prolonged survival in xenograft models of glioblastoma, triple-negative breast cancer, and pediatric ependymoma. Reduced tumor growth in a BRD-NUT midline carcinoma model.Showed efficacy in xenograft models of acute myeloid leukemia, multiple myeloma, and non-Hodgkin lymphoma. Also effective in lung and prostate cancer models.Data not publicly available

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of BET inhibitors and the experimental workflows to study them is crucial for replicating and building upon published research.

BET Inhibitor Mechanism of Action

BET_Inhibitor_Pathway Mechanism of Action of BET Inhibitors cluster_0 Nucleus Histone Histone Tail Ac Acetylated Lysine (Ac) Histone->Ac HATs BET BET Protein (BRD4) Ac->BET Binds TF_Complex Transcriptional Machinery BET->TF_Complex Recruits PolII RNA Polymerase II Gene Target Gene (e.g., c-Myc) PolII->Gene Transcribes TF_Complex->PolII Activates mRNA mRNA Gene->mRNA Protein Oncogenic Protein mRNA->Protein Translation Cell_Proliferation Cell Proliferation & Survival Protein->Cell_Proliferation Drives BET_Inhibitor BET Inhibitor (e.g., JQ1, OTX015, ABBV-075) BET_Inhibitor->BET Competitively Inhibits Binding

Caption: BET inhibitors competitively bind to the bromodomains of BET proteins, displacing them from acetylated histones.

Experimental Workflow for Assessing BET Inhibitor Activity

Experimental_Workflow General Workflow for Evaluating BET Inhibitor Activity Cell_Culture Cancer Cell Lines Treatment Treat with BET Inhibitor (e.g., JQ1, OTX015, ABBV-075) Cell_Culture->Treatment Xenograft_Model In Vivo Xenograft Model Cell_Culture->Xenograft_Model Proliferation_Assay Antiproliferation Assay (e.g., MTT, CellTiter-Glo) Treatment->Proliferation_Assay Western_Blot Western Blot Analysis Treatment->Western_Blot IC50 Determine IC50 Values Proliferation_Assay->IC50 cMyc_Expression Analyze c-Myc Protein Levels Western_Blot->cMyc_Expression In_Vivo_Treatment Treat Mice with BET Inhibitor Xenograft_Model->In_Vivo_Treatment Tumor_Measurement Monitor Tumor Growth In_Vivo_Treatment->Tumor_Measurement Efficacy Assess Antitumor Efficacy Tumor_Measurement->Efficacy

Caption: A typical workflow for characterizing the in vitro and in vivo activity of BET inhibitors.

Detailed Experimental Protocols

To facilitate the replication of key experiments, detailed protocols for common assays used to characterize BET inhibitors are provided below.

Antiproliferation Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the BET inhibitor in culture medium. Remove the overnight medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.

Western Blot for c-Myc Expression
  • Cell Lysis: Plate cells and treat with the BET inhibitor for the desired time (e.g., 24, 48, 72 hours). After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against c-Myc (and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the c-Myc signal to the loading control.

In Vivo Xenograft Tumor Growth Study
  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 106 cells in Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm3).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the BET inhibitor (e.g., by oral gavage or intraperitoneal injection) and vehicle control according to the desired dosing schedule and duration.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width2) / 2.

  • Monitoring: Monitor the body weight and general health of the mice throughout the study.

  • Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation markers like Ki67 or analysis of c-Myc expression).

  • Data Analysis: Plot the mean tumor volume over time for each group and perform statistical analysis to determine the significance of tumor growth inhibition.

This guide provides a foundational comparison of JQ1, OTX015, and ABBV-075. Researchers are encouraged to consult the primary literature for more detailed information and specific experimental conditions. The continued publication of data on emerging BET inhibitors like this compound will be essential for expanding our understanding of this important class of therapeutic agents.

References

Head-to-head comparison of PF-06471553 and similar compounds

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for publicly available data on PF-06471553 has revealed a significant lack of information regarding its biological target, mechanism of action, and therapeutic area. As a result, a direct head-to-head comparison with similar compounds, including the presentation of experimental data and detailed protocols, is not feasible at this time.

The chemical name for this compound is N-(2-cyclobutyl-2H-1,2,3-triazol-4-yl)-2-(2-(3-methoxyphenyl)acetyl)isoindoline-5-sulfonamide. The presence of a sulfonamide functional group is a common feature in a wide array of therapeutic agents. However, this structural motif does not in itself predict a specific biological activity, as sulfonamide-containing drugs exhibit a vast range of mechanisms and are used to treat a variety of conditions.

Without a known biological target or any published preclinical or clinical data for this compound, it is impossible to identify a relevant class of "similar compounds" for a meaningful comparison. A head-to-head analysis requires a common basis for evaluation, such as a shared molecular target or a similar therapeutic indication, which is currently unavailable for this compound.

To illustrate the diversity of sulfonamide-based drugs, the following table provides examples of such compounds with their distinct mechanisms of action and therapeutic uses. This highlights the challenge in identifying appropriate comparators for this compound without further information.

Table 1: Examples of Marketed Sulfonamide-Containing Drugs

Drug Name Mechanism of Action Therapeutic Area
Sulfamethoxazole Dihydropteroate synthase inhibitorAntibacterial
Celecoxib Selective COX-2 inhibitorAnti-inflammatory
Sotorasib KRAS G12C inhibitorOncology
Acetazolamide Carbonic anhydrase inhibitorGlaucoma, Diuretic
Glibenclamide ATP-sensitive potassium channel blockerAntidiabetic

As demonstrated, the sulfonamide moiety is a versatile scaffold in medicinal chemistry, contributing to the pharmacological activity of drugs with disparate clinical applications.

Conclusion

A detailed, data-driven comparison of this compound with similar compounds cannot be provided due to the absence of publicly accessible scientific literature or clinical trial information for this specific molecule. The identification of its biological target and the publication of experimental data are prerequisites for conducting a meaningful comparative analysis. Researchers and drug development professionals are encouraged to monitor scientific databases and publications for any future disclosures related to this compound.

In Vivo Efficacy of MAP4K4 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An extensive review of publicly available scientific literature and data sources did not yield any specific in vivo efficacy data for the compound PF-06471553. Therefore, a direct comparison of its performance is not possible at this time.

This guide provides a comparative overview of the in vivo efficacy of three other potent and selective Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) inhibitors: GNE-495 , DMX-5804 , and PF-06260933 . These compounds have been evaluated in various preclinical models, and the available data on their performance are summarized below for researchers, scientists, and drug development professionals.

Introduction to MAP4K4

Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) is a serine/threonine kinase that plays a crucial role in a variety of cellular processes, including inflammation, cell migration, and apoptosis.[1][2] Its involvement in multiple signaling pathways, such as the JNK and NF-κB pathways, has implicated it as a therapeutic target for a range of diseases, including cancer, inflammatory disorders, and metabolic diseases.[1][3][4]

Comparative In Vivo Efficacy of MAP4K4 Inhibitors

The following tables summarize the available quantitative data on the in vivo efficacy of GNE-495, DMX-5804, and PF-06260933 in various preclinical models.

Table 1: In Vivo Efficacy of GNE-495 in a Retinal Angiogenesis Model
ParameterVehicle ControlGNE-495 (25 mg/kg)GNE-495 (50 mg/kg)
Retinal Vascular Outgrowth Delay BaselineDose-dependent delaySignificant delay
Abnormal Retinal Vascular Morphology NormalPresentPronounced

Data summarized from studies on a neonatal mouse model of retinal vascular development.[5][6]

Table 2: In Vivo Efficacy of DMX-5804 in a Mouse Model of Ischemia-Reperfusion Injury
ParameterVehicle ControlDMX-5804
Infarct Size Reduction Baseline>50%

Data from a study in mice subjected to ischemia-reperfusion injury.[7] A pro-drug of DMX-5804, DMX-10001, was also tested in a large-animal model (swine) of myocardial infarction. While it did not show a significant reduction in infarct size corrected for the area at ischemic risk, it did result in a 27% reduction in infarct size expressed in grams or as a percentage of left ventricular mass.[8]

Table 3: In Vivo Efficacy of PF-06260933 in Inflammation and Diabetes Models
ModelParameterVehicle ControlPF-06260933 (15 mg/kg)
LPS-Induced TNFα Release (Mouse) Baseline>90% inhibition
ob/ob Mouse Model of Type II Diabetes Fasting Blood Glucose ElevatedSignificant reduction

Data summarized from studies in mice.[9] In a mouse model of atherosclerosis, PF-06260933 administered at 10 mg/kg was also found to decrease plaque formation.[10]

Experimental Protocols

Retinal Angiogenesis Model (for GNE-495)
  • Animal Model: Neonatal C57BL/6 mice.[11]

  • Procedure:

    • GNE-495 is administered via intraperitoneal (IP) injection to newborn mice at doses of 25 and 50 mg/kg.[12]

    • Retinas are collected at specified time points post-injection.

    • Retinal vasculature is stained and imaged to assess vascular outgrowth and morphology.[13][14]

  • Endpoints: Quantification of retinal vascular outgrowth and assessment of any morphological abnormalities compared to vehicle-treated controls.[5][6]

Ischemia-Reperfusion Injury Model (for DMX-5804)
  • Animal Model: C57BL/6 mice.[15]

  • Procedure:

    • Mice are subjected to transient ligation of a coronary artery to induce myocardial ischemia, followed by reperfusion.

    • DMX-5804 is administered, in some cases, even after the reperfusion has begun.[7][8]

    • After a set period, hearts are excised, and the infarct size is determined.

  • Endpoints: Measurement of the infarct size as a percentage of the area at risk or total ventricular area.[16]

LPS-Induced TNFα Release Model (for PF-06260933)
  • Animal Model: Wild-type mice.[17][18]

  • Procedure:

    • PF-06260933 is administered orally (15 mg/kg) 30 minutes prior to the challenge.[9]

    • Mice are challenged with an intravenous (IV) injection of lipopolysaccharide (LPS) to induce an inflammatory response.[19][20]

    • Blood samples are collected at specified time points (e.g., 1.5 hours) after LPS injection.

  • Endpoints: Measurement of plasma TNFα levels to determine the extent of inhibition of the inflammatory response.[21]

ob/ob Mouse Model of Type II Diabetes (for PF-06260933)
  • Animal Model: Genetically obese (ob/ob) mice, which are a model for type II diabetes.[22][23]

  • Procedure:

    • PF-06260933 is administered to the mice.

    • Fasting blood glucose levels are monitored over the course of the treatment.

  • Endpoints: Change in fasting blood glucose levels compared to vehicle-treated control animals.[9]

Visualizations

MAP4K4 Signaling Pathway

MAP4K4_Signaling_Pathway Ext_Stimuli External Stimuli (e.g., TNF-α, LPS) MAP4K4 MAP4K4 Ext_Stimuli->MAP4K4 JNK_Pathway JNK Pathway MAP4K4->JNK_Pathway NFkB_Pathway NF-κB Pathway MAP4K4->NFkB_Pathway Hippo_Pathway Hippo Pathway MAP4K4->Hippo_Pathway Cellular_Responses Cellular Responses (Inflammation, Apoptosis, Migration) JNK_Pathway->Cellular_Responses NFkB_Pathway->Cellular_Responses Hippo_Pathway->Cellular_Responses

Caption: Simplified MAP4K4 signaling pathways.

Experimental Workflow for In Vivo Efficacy Testing

In_Vivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Model Select Animal Model (e.g., Mouse) Dosing Administer Compound (e.g., IP, Oral) Animal_Model->Dosing Compound_Prep Prepare Test Compound (e.g., GNE-495) Compound_Prep->Dosing Induce_Disease Induce Disease Model (e.g., LPS, Ischemia) Dosing->Induce_Disease Data_Collection Collect Samples/Data (e.g., Blood, Tissue) Induce_Disease->Data_Collection Endpoint_Analysis Analyze Endpoints (e.g., Cytokine levels, Infarct size) Data_Collection->Endpoint_Analysis

Caption: General experimental workflow for in vivo studies.

References

Orthogonal Methods for Validating Kinase Inhibitor Effects: A Comparative Guide for PF-06471553

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of key orthogonal methodologies for validating the effects of a hypothetical kinase inhibitor, "Inhibitor-X," targeting "Target Kinase X" (TKX). The principles and protocols described herein are broadly applicable to the validation of PF-06471553's effects.

Hypothetical Signaling Pathway of Target Kinase X (TKX)

The following diagram illustrates a simplified, hypothetical signaling cascade involving our target of interest, TKX. This pathway will serve as a framework for understanding how different orthogonal assays can probe the effects of Inhibitor-X at various levels.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Binds Upstream_Kinase Upstream_Kinase Receptor->Upstream_Kinase Activates TKX TKX Upstream_Kinase->TKX Phosphorylates (Activates) Downstream_Substrate Downstream_Substrate TKX->Downstream_Substrate Phosphorylates Transcription_Factor Transcription_Factor Downstream_Substrate->Transcription_Factor Activates Inhibitor_X Inhibitor-X Inhibitor_X->TKX Inhibits Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates

Caption: A hypothetical signaling pathway where Target Kinase X (TKX) is a central mediator.

Comparative Overview of Orthogonal Validation Methods

The following table summarizes and compares various orthogonal methods for validating the effects of a kinase inhibitor. These methods are categorized into biochemical, biophysical, cell-based, and proteomics-based assays.

Assay Category Method Principle Key Parameter(s) Measured Advantages Limitations
Biochemical ADP-Glo™ Kinase Assay Measures kinase activity by quantifying the amount of ADP produced in the kinase reaction using a luciferase-based system.IC₅₀High sensitivity, broad applicability to different kinases, and amenable to high-throughput screening.Indirectly measures kinase activity; can be prone to interference from compounds that affect the luciferase enzyme.
Biochemical LanthaScreen™ TR-FRET Assay A time-resolved Förster resonance energy transfer (TR-FRET) assay that can be configured as a binding or activity assay.Kᵢ, IC₅₀Homogeneous (no-wash) format, ratiometric detection minimizes interference, and suitable for high-throughput screening.Requires specific antibodies or fluorescently labeled tracers, which may not be available for all targets.
Biophysical Cellular Thermal Shift Assay (CETSA) Measures the thermal stabilization of a target protein upon ligand binding in a cellular environment.[1][2][3][4]ΔTₘ (change in melting temperature)Confirms direct target engagement in a physiological context (live cells); label-free.[1][2][3][4]Lower throughput compared to biochemical assays; may not be suitable for all proteins.
Biophysical Surface Plasmon Resonance (SPR) Detects the binding of an analyte (inhibitor) to a ligand (kinase) immobilized on a sensor surface by measuring changes in the refractive index.[5][6][7]Kₐ, Kₑ, KₔProvides real-time kinetic data (on- and off-rates); label-free.[5][6][7]Requires immobilization of the kinase, which can potentially alter its conformation and activity; can be sensitive to buffer conditions.
Biophysical Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during the binding of an inhibitor to a kinase.[8][9][10][11][12]Kₔ, ΔH, ΔS, n (stoichiometry)Provides a complete thermodynamic profile of the binding interaction; label-free and solution-based.[8][9][10][11][12]Requires relatively large amounts of pure protein; lower throughput.
Cell-Based NanoBRET™ Target Engagement Assay A bioluminescence resonance energy transfer (BRET)-based assay that measures inhibitor binding to a NanoLuc®-tagged kinase in live cells.[13][14]IC₅₀ (cellular)Quantifies target engagement in live cells in real-time; high sensitivity.[13][14]Requires genetic modification of cells to express the fusion kinase; potential for artifacts due to overexpression.
Cell-Based In-Cell Western / Phospho-Flow Cytometry Measures the phosphorylation of a downstream substrate of the target kinase in response to inhibitor treatment.EC₅₀Provides a functional readout of kinase inhibition in a cellular context; can be adapted to a high-throughput format.Requires a specific and validated antibody against the phosphorylated substrate.
Proteomics Kinobeads / MIBs Affinity Chromatography Uses broad-spectrum kinase inhibitors immobilized on beads to capture a large portion of the kinome from a cell lysate. Competition with a free inhibitor reveals its targets.[15][16][17][18][19]Target profile, Selectivity scoreProvides an unbiased, proteome-wide view of inhibitor selectivity; identifies both on-target and potential off-target interactions.[15][16][17][18][19]Does not directly measure functional inhibition; results can be influenced by protein abundance.

Experimental Protocols for Key Orthogonal Methods

Detailed methodologies for selected key assays are provided below. These are generalized protocols and may require optimization for the specific kinase and inhibitor.

Biochemical Kinase Assay: ADP-Glo™

This protocol measures the IC₅₀ of Inhibitor-X against TKX by quantifying ADP production.

  • Materials:

    • Recombinant TKX enzyme

    • Substrate specific to TKX

    • Inhibitor-X

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

    • ATP

  • Procedure:

    • Compound Preparation: Prepare a serial dilution of Inhibitor-X in DMSO.

    • Kinase Reaction:

      • In a 384-well plate, add the kinase reaction buffer containing the TKX enzyme and its substrate.

      • Add the diluted Inhibitor-X or DMSO (vehicle control).

      • Pre-incubate for 15 minutes at room temperature.

      • Initiate the reaction by adding ATP at a final concentration close to its Kₘ for TKX.

    • Incubation: Allow the reaction to proceed for 1 hour at room temperature.

    • ADP Detection:

      • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

      • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Data Acquisition: Measure luminescence using a plate reader.

    • Data Analysis: Plot the percentage of kinase activity against the logarithm of Inhibitor-X concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Biophysical Target Engagement: Cellular Thermal Shift Assay (CETSA)

This protocol determines the thermal stabilization of TKX by Inhibitor-X in intact cells.

  • Materials:

    • Cell line expressing endogenous or over-expressed TKX

    • Inhibitor-X or vehicle (DMSO)

    • Phosphate-buffered saline (PBS) with protease inhibitors

    • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

    • SDS-PAGE and Western blot reagents

    • Primary antibody specific for TKX

  • Procedure:

    • Cell Treatment: Treat cultured cells with Inhibitor-X or vehicle for a specified time (e.g., 1 hour).

    • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

    • Cell Lysis: Lyse the cells by freeze-thawing or sonication.

    • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

    • Protein Quantification: Transfer the supernatant (soluble fraction) to new tubes and determine the protein concentration.

    • Western Blotting: Analyze equal amounts of the soluble protein from each sample by SDS-PAGE and Western blotting using an antibody against TKX.

    • Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble TKX relative to the unheated control against the temperature to generate a melting curve. The shift in the melting curve (ΔTₘ) in the presence of Inhibitor-X indicates target engagement.[4]

Cell-Based Target Engagement: NanoBRET™ Assay

This protocol measures the binding of Inhibitor-X to a NanoLuc®-TKX fusion protein in live cells.

  • Materials:

    • HEK293 cells transiently or stably expressing a NanoLuc®-TKX fusion protein

    • NanoBRET™ Kinase Tracer

    • Inhibitor-X

    • Opti-MEM® I Reduced Serum Medium

    • NanoBRET™ Nano-Glo® Substrate

  • Procedure:

    • Cell Plating: Seed the NanoLuc®-TKX expressing cells in a 96-well plate.

    • Tracer and Inhibitor Addition: Prepare solutions of the NanoBRET™ tracer and serial dilutions of Inhibitor-X in Opti-MEM®. Add these to the cells.

    • Incubation: Incubate the plate for 2 hours at 37°C in a CO₂ incubator.

    • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.

    • BRET Measurement: Read the plate on a luminometer equipped with two filters to measure donor emission (e.g., 460 nm) and acceptor emission (e.g., 610 nm).

    • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the concentration of Inhibitor-X to determine the cellular IC₅₀ value, which reflects the displacement of the tracer by the inhibitor.

Orthogonal Validation Experimental Workflow

A logical workflow for validating a novel kinase inhibitor should progress from initial biochemical characterization to more complex cellular and proteome-wide analyses.

cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Selectivity Profiling Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo) - Determine IC₅₀ Biophysical_Binding Biophysical Binding Assay (e.g., SPR or ITC) - Confirm direct binding - Determine Kₔ Biochemical_Assay->Biophysical_Binding Confirm Mechanism Cellular_Target_Engagement Cellular Target Engagement (e.g., CETSA or NanoBRET) - Confirm binding in live cells Biophysical_Binding->Cellular_Target_Engagement Validate in Cellular Context Cellular_Functional_Assay Cellular Functional Assay (e.g., In-Cell Western) - Measure downstream inhibition - Determine EC₅₀ Cellular_Target_Engagement->Cellular_Functional_Assay Correlate Binding with Function Proteomics_Profiling Proteomics Profiling (e.g., Kinobeads) - Assess kinome-wide selectivity - Identify off-targets Cellular_Functional_Assay->Proteomics_Profiling Assess Global Selectivity

Caption: A logical workflow for the orthogonal validation of a kinase inhibitor.

By systematically applying these diverse experimental approaches, researchers can build a comprehensive and robust data package to validate the mechanism of action, target engagement, and selectivity of this compound, thereby increasing the confidence in its potential as a therapeutic agent.

References

A Comparative Guide to Acyl-CoA: Diacylglycerol Acyltransferase (DGAT) Inhibitors: A Focus on PF-06865571 (Ervogastat) and Pan-Acylglycerol Acyltransferase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selective Diacylglycerol O-Acyltransferase 2 (DGAT2) inhibitor, PF-06865571 (Ervogastat), with the broader class of pan-acylglycerol acyltransferase inhibitors, including selective DGAT1 inhibitors like PF-04620110. This document aims to deliver an objective analysis of their performance, supported by experimental data, to aid in research and development decisions within the field of metabolic diseases.

Introduction to Acyl-CoA: Diacylglycerol Acyltransferases (DGATs)

Acyl-CoA: diacylglycerol acyltransferases (DGATs) are crucial enzymes that catalyze the final and committed step in the synthesis of triglycerides.[1] Two primary isoforms, DGAT1 and DGAT2, have been identified. While both enzymes perform the same catalytic function, they are encoded by different genes, exhibit distinct tissue distribution, and play non-redundant roles in lipid metabolism.[2] DGAT1 is highly expressed in the small intestine and is involved in the absorption of dietary fats, while DGAT2 is the predominant isoform in the liver and is crucial for hepatic triglyceride synthesis.[3] This distinction in their physiological roles has led to the development of selective inhibitors targeting either DGAT1 or DGAT2, as well as pan-inhibitors that target both.

Quantitative Data Comparison

The following tables summarize the key quantitative data for representative DGAT inhibitors, focusing on their potency, selectivity, and clinical efficacy.

Table 1: In Vitro Potency and Selectivity of DGAT Inhibitors

CompoundTargetIC50 (nM)Selectivity vs. other DGAT isoformOther Acyltransferases (IC50)
PF-06865571 (Ervogastat) Human DGAT217.2[4][5]>2900-fold vs. DGAT1[6]MOGAT1-3 (>50 µM)[6]
PF-04620110 Human DGAT119[7][8][9]>1000-fold vs. DGAT2hMGAT2, hMGAT3 (>100-fold)[7]
PF-06424439 DGAT2-Selective for DGAT2[10][11]-
AZD7687 DGAT1-Selective for DGAT1[12]-
Pradigastat DGAT1-Potent DGAT1 inhibitor[13]-

Table 2: Clinical Efficacy of DGAT Inhibitors in Non-Alcoholic Fatty Liver Disease (NAFLD)

CompoundTargetStudy PopulationTreatment DurationKey Efficacy EndpointResult
PF-06865571 (Ervogastat) DGAT2NAFLD patients6 weeksReduction in liver fat~30% decrease from baseline[14]
PF-06865571 (Ervogastat) + Clesacostat (ACC inhibitor) DGAT2 + ACCNAFLD patients6 weeksReduction in liver fat~40% decrease from baseline[14][15]
PF-04620110 DGAT1Healthy overweight/obese volunteersMultiple dosesPostprandial plasma triglyceridesDose-dependent reduction[2][8]

Table 3: Adverse Event Profile of DGAT Inhibitors in Clinical Trials

CompoundTargetCommon Adverse EventsIncidence
PF-06865571 (Ervogastat) DGAT2Generally well-tolerated[2]Low, comparable to placebo[2]
PF-04620110 DGAT1Diarrhea, nausea, vomiting[2][11]Common, leading to discontinuation in some studies[2][12]
AZD7687 DGAT1Diarrhea[12]High, leading to discontinuation[12]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by DGAT enzymes and a typical workflow for evaluating DGAT inhibitors.

DGAT_Signaling_Pathway cluster_upstream Upstream Regulation cluster_dgat Triglyceride Synthesis cluster_downstream Downstream Effects Insulin Insulin SREBP-1c SREBP-1c Insulin->SREBP-1c activates Glucose Glucose Glucose->SREBP-1c activates Fatty Acids Fatty Acids PPARγ PPARγ Fatty Acids->PPARγ activates DGAT2 DGAT2 SREBP-1c->DGAT2 upregulates PPARγ->DGAT2 upregulates DGAT1 DGAT1 Diacylglycerol (DAG) Diacylglycerol (DAG) Triglycerides (TG) Triglycerides (TG) Diacylglycerol (DAG)->Triglycerides (TG) DGAT1 / DGAT2 Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acyl-CoA->Triglycerides (TG) DGAT1 / DGAT2 Lipid Droplet Formation Lipid Droplet Formation Triglycerides (TG)->Lipid Droplet Formation VLDL Secretion VLDL Secretion Triglycerides (TG)->VLDL Secretion Hepatic Steatosis Hepatic Steatosis Lipid Droplet Formation->Hepatic Steatosis Insulin Resistance Insulin Resistance Hepatic Steatosis->Insulin Resistance DGAT1_Inhibitor PF-04620110 DGAT1_Inhibitor->DGAT1 inhibits DGAT2_Inhibitor PF-06865571 DGAT2_Inhibitor->DGAT2 inhibits

Caption: Simplified signaling pathway of triglyceride synthesis and the points of intervention for DGAT1 and DGAT2 inhibitors.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_clinical Clinical Trials Biochemical_Assay Biochemical DGAT Assay (Recombinant Enzyme) Cellular_Assay Cellular TG Synthesis Assay (e.g., HepG2 cells) Biochemical_Assay->Cellular_Assay Confirms cellular activity Rodent_Model Rodent Model of NAFLD (e.g., diet-induced obesity) Cellular_Assay->Rodent_Model Preclinical validation Efficacy_Assessment Efficacy Assessment (Liver fat, plasma lipids) Rodent_Model->Efficacy_Assessment Safety_Assessment Safety Assessment (Adverse events) Rodent_Model->Safety_Assessment Phase_I Phase I (Healthy Volunteers) Efficacy_Assessment->Phase_I Safety_Assessment->Phase_I Phase_II Phase II (NAFLD Patients) Phase_I->Phase_II

Caption: A typical experimental workflow for the development and evaluation of DGAT inhibitors.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Biochemical DGAT Activity Assay (Radiolabeled)

This assay measures the enzymatic activity of DGAT1 or DGAT2 by quantifying the incorporation of a radiolabeled fatty acyl-CoA into diacylglycerol to form triglycerides.

  • Materials:

    • Microsomal preparations containing recombinant human DGAT1 or DGAT2.

    • [1-14C]oleoyl-CoA (radiolabeled substrate).

    • 1,2-dioleoyl-sn-glycerol (diacylglycerol substrate).

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 5 mM MgCl2 and 1 mg/mL BSA).

    • Test inhibitor (e.g., PF-06865571 or PF-04620110) dissolved in DMSO.

    • Thin-layer chromatography (TLC) plates.

    • Scintillation counter.

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, microsomal preparation, and the test inhibitor at various concentrations.

    • Initiate the reaction by adding a mixture of [1-14C]oleoyl-CoA and 1,2-dioleoyl-sn-glycerol.

    • Incubate the reaction at 37°C for a specified time (e.g., 15-30 minutes).

    • Stop the reaction by adding a solution of isopropanol/heptane/water.

    • Extract the lipids by adding heptane and water, followed by vortexing and centrifugation.

    • Spot the lipid-containing organic phase onto a TLC plate.

    • Develop the TLC plate in a suitable solvent system (e.g., hexane/diethyl ether/acetic acid).

    • Visualize the lipid spots (e.g., using iodine vapor).

    • Scrape the triglyceride spot from the TLC plate into a scintillation vial.

    • Add scintillation fluid and quantify the radioactivity using a scintillation counter.

    • Calculate the percent inhibition of DGAT activity at each inhibitor concentration and determine the IC50 value.

Cellular Triglyceride Synthesis Assay

This assay assesses the ability of an inhibitor to block triglyceride synthesis in a cellular context.

  • Materials:

    • Hepatocyte cell line (e.g., HepG2).

    • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS).

    • [1-14C]oleic acid complexed to BSA.

    • Test inhibitor dissolved in DMSO.

    • Lysis buffer.

    • TLC plates.

    • Scintillation counter.

  • Procedure:

    • Plate HepG2 cells in a multi-well plate and grow to confluence.

    • Pre-incubate the cells with the test inhibitor at various concentrations in serum-free medium for a specified time (e.g., 1 hour).

    • Add [1-14C]oleic acid to the medium and incubate for a further period (e.g., 4-6 hours) to allow for triglyceride synthesis.

    • Wash the cells with PBS and lyse them.

    • Extract the total lipids from the cell lysate using a suitable solvent system (e.g., chloroform/methanol).

    • Separate the lipids by TLC as described in the biochemical assay protocol.

    • Quantify the amount of radiolabeled triglyceride by scintillation counting.

    • Normalize the triglyceride synthesis to the total protein content of the cell lysate.

    • Calculate the percent inhibition of triglyceride synthesis and determine the IC50 value.

In Vivo Assessment in a Rodent Model of NAFLD

This protocol describes a general approach to evaluate the efficacy of a DGAT inhibitor in a diet-induced model of non-alcoholic fatty liver disease.

  • Materials:

    • Male C57BL/6J mice.

    • High-fat diet (HFD) (e.g., 60% kcal from fat).

    • Test inhibitor formulated for oral administration.

    • Vehicle control.

    • Equipment for measuring body weight, food intake, and performing oral gavage.

    • Equipment for blood collection and analysis of plasma lipids and liver enzymes.

    • Equipment for liver tissue collection and histological analysis (H&E and Oil Red O staining).

    • Equipment for liver lipid extraction and quantification.

  • Procedure:

    • Induce NAFLD in mice by feeding them an HFD for a specified period (e.g., 12-16 weeks).

    • Randomize the mice into treatment groups (vehicle control and test inhibitor at different doses).

    • Administer the test inhibitor or vehicle daily by oral gavage for a defined treatment period (e.g., 4-8 weeks).

    • Monitor body weight, food intake, and general health of the animals throughout the study.

    • At the end of the treatment period, collect blood samples for the analysis of plasma triglycerides, cholesterol, ALT, and AST levels.

    • Euthanize the animals and collect liver tissue.

    • Fix a portion of the liver for histological analysis to assess steatosis, inflammation, and ballooning.

    • Freeze a portion of the liver for the extraction and quantification of liver triglycerides.

    • Statistically analyze the data to determine the effect of the inhibitor on the various parameters.

Conclusion

The selective inhibition of DGAT1 and DGAT2 presents distinct therapeutic opportunities and challenges. While DGAT1 inhibition has shown efficacy in reducing postprandial hypertriglyceridemia, its clinical development has been hampered by significant gastrointestinal side effects.[2][12] In contrast, the DGAT2 inhibitor PF-06865571 (Ervogastat) has demonstrated a favorable safety profile in clinical trials and has shown promise in reducing liver fat in patients with NAFLD, both as a monotherapy and in combination with other agents.[2][14] The data presented in this guide underscore the importance of isoform selectivity in targeting acyl-CoA: diacylglycerol acyltransferases for the treatment of metabolic diseases. Further research and clinical investigation are warranted to fully elucidate the therapeutic potential of these inhibitors.

References

Safety Operating Guide

Navigating the Disposal of PF-06471553: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step plan for the safe disposal of PF-06471553, a research-grade compound. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document synthesizes general best practices for the disposal of similar hazardous chemical compounds.

Core Safety and Handling Principles

Before initiating any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The following table summarizes the recommended PPE based on general safety protocols for hazardous research chemicals.

Personal Protective Equipment (PPE)SpecificationPurpose
Eye Protection Chemical safety goggles or a face shieldProtects eyes from splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact with the compound.
Body Protection Laboratory coatProtects skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or fume hoodMinimizes inhalation exposure to dust or vapors.

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound involves chemical waste incineration through a licensed disposal service. This method ensures the complete destruction of the compound, minimizing its environmental impact.

1. Initial Preparation and Containment:

  • Ensure all personnel handling the waste are trained in hazardous waste disposal procedures.

  • Work within a designated and properly ventilated area, such as a chemical fume hood.

  • Carefully collect all waste materials containing this compound, including unused product, contaminated labware, and cleaning materials.

2. Solubilization for Incineration:

  • For solid this compound, dissolve or mix the compound with a combustible solvent. This facilitates the incineration process.

  • Suitable solvents include flammable liquids such as alcohols or other organic solvents compatible with the incinerator's requirements.

  • Always add the chemical to the solvent slowly and in small quantities to control any potential reaction.

3. Packaging and Labeling:

  • Place the dissolved chemical waste in a sealed, leak-proof, and clearly labeled container.

  • The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: this compound

    • The name and concentration of the solvent used

    • The date of waste generation

    • The primary hazard characteristics (e.g., "Toxic," "Flammable")

4. Storage and Collection:

  • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.

  • Ensure the storage area is away from incompatible materials.

  • Arrange for collection by a licensed hazardous waste disposal company. Provide them with all necessary information about the waste composition.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Step 1: Initial Preparation - Wear appropriate PPE - Work in a fume hood B Step 2: Waste Collection - Gather all this compound waste A->B C Step 3: Solubilization - Dissolve in a combustible solvent B->C D Step 4: Packaging & Labeling - Use a sealed, labeled container C->D E Step 5: Temporary Storage - Store in a designated hazardous waste area D->E F Step 6: Professional Disposal - Arrange for collection by a licensed vendor E->F

Caption: Disposal workflow for this compound.

Disclaimer: The information provided is based on general safety protocols for hazardous chemical waste. A specific Safety Data Sheet for this compound was not available. All procedures should be carried out in accordance with institutional guidelines and local, state, and federal regulations. A thorough risk assessment should be conducted by qualified personnel before handling and disposing of this compound.

Essential Safety and Logistical Information for Handling PF-06471553

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides essential safety and logistical information for handling PF-06471553. As no specific Safety Data Sheet (SDS) for this compound was found, the following guidance is based on best practices for handling potent Active Pharmaceutical Ingredients (APIs) and should be supplemented by a compound-specific risk assessment before any handling occurs.

This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this potent pharmaceutical compound. The information herein is designed to provide procedural, step-by-step guidance to directly answer specific operational questions, fostering a culture of safety and building trust in laboratory operations.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is critical to minimize exposure to potent pharmaceutical compounds. The following table summarizes the recommended PPE for handling such materials.[1]

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR)Recommended for operations with a high risk of aerosol generation. Hoods or full-facepieces can offer high Assigned Protection Factors (APFs), potentially up to 1000.[1][2]
Reusable Half or Full-Facepiece RespiratorUse with appropriate particulate filters (P100/FFP3). Ensure a proper fit test has been conducted.[1]
Disposable Respirators (e.g., N95, FFP2)Suitable for low-risk activities or as a secondary layer of protection, but not recommended for handling highly potent compounds as primary protection.[1]
Hand Protection Double GlovingWear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals.[1]
Body Protection Disposable CoverallsChoose coveralls made from materials like Tyvek or microporous film (MPF) to protect against chemical splashes and dust.[1]
Lab CoatA dedicated lab coat, preferably disposable or professionally laundered, should be worn over personal clothing.[1]
Eye Protection Safety Goggles or a Face ShieldUse chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for added protection.[1][3]
Foot Protection Shoe CoversDisposable shoe covers should be worn in the designated handling area and removed before exiting.[1]

Experimental Protocol: Safe Handling and Disposal of this compound

A systematic approach is crucial for safely handling potent compounds. The following step-by-step plan outlines the key phases of handling.

1. Preparation and Engineering Controls:

  • Designated Area: All handling of this compound should occur in a designated area with restricted access.

  • Containment: For dispensing and handling of powdered compounds, consider using containment solutions like flexible glove bags to significantly lower exposure risk.[2]

  • Ventilation: Work within a certified chemical fume hood or other ventilated enclosure.

  • Decontamination: Ensure that a decontamination solution (e.g., a validated cleaning agent) is readily available in the work area.[1]

  • Spill Kit: A pre-prepared spill kit appropriate for chemical hazards should be readily accessible.[1]

2. Handling Procedure:

  • PPE Donning: Before entering the designated handling area, don all required PPE as specified in the table above.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a containment device. Keep containers covered as much as possible.[1]

  • Solution Preparation: When preparing solutions, add the solvent to the compound slowly to avoid splashing.

3. Spill Management:

  • In the event of a spill, immediately alert others in the area.

  • Use a pre-prepared spill kit appropriate for chemical hazards to clean the spill, working from the outside in.

  • All materials used for spill cleanup must be disposed of as hazardous waste.[1]

4. Decontamination and Waste Disposal:

  • Surface Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.[1]

  • Waste Segregation: All disposable items that have come into contact with this compound, including gloves, coveralls, and cleaning materials, must be considered hazardous waste.

  • Waste Disposal: Dispose of all hazardous waste in accordance with local, state, and federal regulations. This may include incineration for used glove bags.[2]

5. Post-Handling:

  • PPE Doffing: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.[1]

  • Hygiene: Wash hands and face thoroughly after working with the substance.

Workflow for Safe Handling and Disposal

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Decontamination & Disposal cluster_post 4. Post-Handling prep1 Designate Handling Area prep2 Utilize Containment (Glove Bag/Fume Hood) prep1->prep2 prep3 Prepare Decontamination Solution & Spill Kit prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 handle2 Weigh and Transfer Compound handle1->handle2 handle3 Prepare Solutions handle2->handle3 spill Spill Occurs? handle3->spill clean1 Decontaminate Surfaces & Equipment clean2 Segregate and Dispose of Hazardous Waste clean1->clean2 post1 Doff PPE in Designated Area clean2->post1 post2 Personal Hygiene (Hand/Face Washing) post1->post2 spill->clean1 No manage_spill Manage Spill with Kit spill->manage_spill Yes manage_spill->clean1

Caption: Workflow for the safe handling and disposal of potent pharmaceutical compounds.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。